molecular formula C49H58N8O6 B10857898 Yimitasvir CAS No. 1959593-23-7

Yimitasvir

Numéro de catalogue: B10857898
Numéro CAS: 1959593-23-7
Poids moléculaire: 855.0 g/mol
Clé InChI: CMLNPOWEANUBIB-XIGHHNHFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Yimitasvir is a novel, oral small-molecule inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A) replication complex . As a direct-acting antiviral agent, it is a valuable research tool for studying the HCV life cycle and investigating treatments for chronic HCV infection, particularly against genotype 1 . In clinical pharmacology studies, this compound demonstrated a pharmacokinetic profile suitable for once-daily dosing, with a terminal half-life of 13.4-19.7 hours . It is absorbed slowly, with a peak plasma concentration reached 3.5-4.0 hours post-dose in a fasted state . Research has shown that a high-fat meal can significantly decrease the rate and extent of its absorption, which is an important consideration for designing animal studies . Fecal excretion of the parent drug is the major route of elimination, with minimal metabolism detected in vitro . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human use.

Propriétés

Numéro CAS

1959593-23-7

Formule moléculaire

C49H58N8O6

Poids moléculaire

855.0 g/mol

Nom IUPAC

methyl N-[(2S)-1-[(2S)-2-[5-[4-[(1R,8S)-6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]-3-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C49H58N8O6/c1-26(2)42(54-48(60)62-5)46(58)56-21-7-9-38(56)44-50-25-37(53-44)29-13-11-28(12-14-29)33-18-19-34(41-32-16-15-31(23-32)40(33)41)30-17-20-35-36(24-30)52-45(51-35)39-10-8-22-57(39)47(59)43(27(3)4)55-49(61)63-6/h11-14,17-20,24-27,31-32,38-39,42-43H,7-10,15-16,21-23H2,1-6H3,(H,50,53)(H,51,52)(H,54,60)(H,55,61)/t31-,32+,38+,39+,42+,43+/m1/s1

Clé InChI

CMLNPOWEANUBIB-XIGHHNHFSA-N

SMILES isomérique

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=C5[C@H]6CC[C@H](C6)C5=C(C=C4)C7=CC=C(C=C7)C8=CN=C(N8)[C@@H]9CCCN9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC

SMILES canonique

CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=C5C6CCC(C6)C5=C(C=C4)C7=CC=C(C=C7)C8=CN=C(N8)C9CCCN9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Origine du produit

United States

Foundational & Exploratory

Yimitasvir's Mechanism of Action Against HCV NS5A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatitis C Virus (HCV) infection remains a significant global health challenge. The viral non-structural protein 5A (NS5A) is a phosphoprotein essential for HCV RNA replication and virion assembly, making it a prime target for direct-acting antiviral (DAA) therapies. Yimitasvir (also known as ABT-267 or Ombitasvir) is a potent, orally bioavailable NS5A inhibitor that has demonstrated pan-genotypic activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound against HCV NS5A, detailing its potent antiviral activity, the molecular basis of its inhibitory action, and the mechanisms of viral resistance. This document synthesizes quantitative data, outlines key experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows to serve as a resource for researchers in the field of virology and drug development.

Introduction to HCV NS5A and this compound

The Hepatitis C virus is an enveloped, single-stranded RNA virus that establishes chronic infection in a large proportion of infected individuals, leading to progressive liver disease. The HCV genome encodes a single polyprotein that is processed into ten mature viral proteins. Among these, the non-structural protein 5A (NS5A) is a zinc-binding, proline-rich phosphoprotein that, despite lacking enzymatic activity, plays a pivotal role in the viral life cycle.[1] NS5A is a multifunctional protein that is crucial for both viral RNA replication and the assembly of new virus particles.[2] It functions as a key organizer of the HCV replication machinery by interacting with other viral proteins and host cell factors to form the "membranous web," the site of viral RNA synthesis.[3][4]

This compound (Emitasvir) and its closely related compound Ombitasvir (ABT-267) are highly potent NS5A inhibitors.[5][6] These molecules bind directly to the N-terminal domain I of NS5A, inducing a conformational change that disrupts its normal functions.[7] This inhibition occurs at two key stages of the viral lifecycle: the replication of the viral genome and the assembly of new virions, leading to a profound reduction in viral load.[2][4]

Quantitative Analysis of this compound's Antiviral Activity

The potency of this compound (Ombitasvir/ABT-267) has been extensively characterized using in vitro assays. The most common metric is the 50% effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral replication in cell-based assays.

Table 1: In Vitro Potency (EC50) of Ombitasvir (ABT-267) Against Various HCV Genotypes
HCV Genotype/SubtypeEC50 (pM)
Genotype 1a4.5 - 19.3
Genotype 1b1.7 - 5.8
Genotype 2a0.82 - 3.7
Genotype 2b1.8 - 4.3
Genotype 3a1.8 - 9.1
Genotype 4a1.9 - 3.2
Genotype 5a1.7 - 2.9
Genotype 6a366

Data compiled from multiple sources.[6][8]

Table 2: Fold-Resistance of Common NS5A Resistance-Associated Substitutions (RASs) to Ombitasvir (GT1a)
NS5A Amino Acid SubstitutionFold-Change in EC50 vs. Wild-Type
M28V58
L31V243
H58D115
M28T800
Q30R>5,000
Y93C/S8,965
Y93H/N>40,000

Data compiled from multiple sources.[6][8]

Table 3: Binding Affinity of NS5A Inhibitors to NS5A Domain 1
CompoundNS5A ConstructBinding Affinity (Kd) in nM
BMS-790052 (Daclatasvir)NS5A (aa 33-202)8 ± 3
AZD7295NS5A (aa 33-202)30 ± 11
BMS-790052 (Daclatasvir)NS5A (aa 26-202)210 ± 46
AZD7295NS5A (aa 26-202)670 ± 220

Data from a study on related NS5A inhibitors, demonstrating direct binding to NS5A Domain 1.[9] Specific Kd values for this compound/Ombitasvir were not found in the reviewed literature, but a similar high-affinity binding is expected.

Core Mechanism of Action

This compound exerts its antiviral effect by directly binding to the N-terminal Domain I of the NS5A protein.[7] This domain is critical for NS5A dimerization and RNA binding. The binding of this compound is thought to lock NS5A in a conformation that is incompatible with its functions in both RNA replication and virion assembly.

Inhibition of Viral RNA Replication

NS5A is an essential component of the HCV replication complex, which assembles on a specialized intracellular membrane structure called the membranous web.[3][4] NS5A interacts with other viral proteins, such as the RNA-dependent RNA polymerase NS5B, and host factors like phosphatidylinositol 4-kinase III alpha (PI4KIIIα), to create an environment conducive to viral RNA synthesis.[10][11] this compound binding to NS5A disrupts these critical interactions, leading to the inhibition of replication complex formation and function, thereby halting the amplification of the viral genome.[2]

Impairment of Virion Assembly

In addition to its role in replication, NS5A is also involved in the assembly of new HCV particles. It facilitates the transfer of newly synthesized viral RNA from the replication complex to the site of virion assembly, which is thought to be on the surface of lipid droplets.[3] By binding to NS5A, this compound interferes with this process, preventing the packaging of the viral genome into new virions and thus blocking the production of infectious progeny.[2][4]

HCV_Lifecycle_and_Yimitasvir_Inhibition cluster_cell Hepatocyte cluster_replication Replication Complex HCV_Virion HCV Virion Entry Entry & Uncoating HCV_Virion->Entry 1. Attachment Translation Translation & Polyprotein Processing Entry->Translation 2. RNA Release NS5A NS5A Translation->NS5A 3. Protein Synthesis Replication RNA Replication (Membranous Web) Assembly Virion Assembly Replication->Assembly 4. RNA to Assembly Release Release Assembly->Release 5. Budding Progeny_Virions Progeny Virions Release->Progeny_Virions 6. Egress NS5A->Replication NS5B NS5B (Polymerase) NS5B->Replication Viral_RNA Viral RNA Viral_RNA->Replication Host_Factors Host Factors (e.g., PI4KIIIα) Host_Factors->Replication This compound This compound This compound->Replication Inhibits This compound->Assembly Inhibits This compound->NS5A Binds to Domain I

Figure 1: Overview of the HCV lifecycle and the points of inhibition by this compound.

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on several key in vitro experimental systems.

HCV Replicon Assay

This cell-based assay is the primary method for determining the antiviral potency (EC50) of NS5A inhibitors.

  • Principle: A human hepatoma cell line (e.g., Huh-7) is engineered to contain a subgenomic or full-length HCV RNA molecule (a replicon) that can replicate autonomously. These replicons often include a reporter gene, such as luciferase, to facilitate the quantification of viral replication.[12][13]

  • Methodology:

    • Cell Culture: Maintain Huh-7 cells harboring the HCV replicon in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent like G418 to ensure the retention of the replicon.[12]

    • Compound Plating: Seed the replicon cells into 96-well plates. After allowing the cells to attach, add serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[13]

    • Quantification of Replication:

      • Luciferase Assay: If a luciferase reporter replicon is used, lyse the cells and measure the luciferase activity using a luminometer. The decrease in signal corresponds to the inhibition of replication.[12]

      • Quantitative RT-PCR (qRT-PCR): Extract total RNA from the cells and perform qRT-PCR to quantify HCV RNA levels. Normalize to a housekeeping gene (e.g., GAPDH).[12]

    • Data Analysis: Calculate the EC50 value by plotting the percentage of replication inhibition against the drug concentration. Simultaneously, assess cell viability (e.g., using an MTS assay) to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (CC50/EC50).

Replicon_Assay_Workflow start Start: HCV Replicon Cells culture Culture Huh-7 Replicon Cells start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with Serial Dilutions of this compound seed->treat incubate Incubate for 48-72 hours treat->incubate quantify Quantify Viral Replication (Luciferase or qRT-PCR) incubate->quantify viability Assess Cell Viability (MTS) incubate->viability analyze Data Analysis quantify->analyze viability->analyze end End: Determine EC50 & CC50 analyze->end NS5A_Interaction_Pathway cluster_hcv HCV Replication cluster_host Host Cell Factors NS5A NS5A NS5B NS5B NS5A->NS5B interacts HCV_RNA HCV RNA NS5A->HCV_RNA binds Membranous_Web Membranous Web Formation NS5A->Membranous_Web induces Virion_Assembly Virion Assembly NS5A->Virion_Assembly facilitates PI4KIIIa PI4KIIIα NS5A->PI4KIIIa recruits VAP_A VAP-A/B NS5A->VAP_A interacts Grb2 Grb2 NS5A->Grb2 interacts PI3K p85 PI3K NS5A->PI3K interacts Membranous_Web->HCV_RNA site of replication PI4KIIIa->Membranous_Web modulates VAP_A->Membranous_Web scaffolding MAPK_Pathway MAPK Pathway Grb2->MAPK_Pathway activates This compound This compound This compound->NS5A Inhibits All Functions

References

Yimitasvir: A Technical Overview of a Potent HCV NS5A Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yimitasvir (also known as Emitasvir or DAG-181) is a direct-acting antiviral (DAA) agent that potently inhibits the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and available experimental data for this compound. The information is intended for researchers, scientists, and professionals involved in drug development and virology. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this antiviral compound.

Chemical Structure and Physicochemical Properties

This compound is a complex small molecule with the chemical formula C49H58N8O6.[3] Its structure is characterized by a central scaffold that enables it to bind with high affinity to the HCV NS5A protein.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name methyl N-[(2S)-1-[(2S)-2-[5-[4-[(1R,8S)-6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]-3-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate[3]
Molecular Formula C49H58N8O6[3]
Molecular Weight 855.0 g/mol [3]
CAS Number 1959593-23-7[3]
Synonyms Emitasvir, DAG-181[2]

Mechanism of Action: Inhibition of HCV NS5A

This compound exerts its antiviral activity by targeting the HCV non-structural protein 5A (NS5A), a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[4][5] NS5A inhibitors, including this compound, are thought to bind to Domain I of the NS5A protein, inducing a conformational change that disrupts its normal function.[3][6] This interference with NS5A leads to the inhibition of the formation of the membranous web, which is the site of HCV replication, and impairs the assembly of new viral particles.[4]

This compound Mechanism of Action cluster_hcv_lifecycle HCV Life Cycle cluster_inhibition Inhibition by this compound HCV_RNA_Replication HCV RNA Replication Virion_Assembly Virion Assembly This compound This compound NS5A_Protein NS5A Protein (Domain I) This compound->NS5A_Protein Binds to Disrupted_NS5A_Function Disrupted NS5A Function NS5A_Protein->HCV_RNA_Replication Essential for NS5A_Protein->Virion_Assembly Essential for NS5A_Protein->Disrupted_NS5A_Function Disrupted_NS5A_Function->HCV_RNA_Replication Inhibits Disrupted_NS5A_Function->Virion_Assembly Inhibits

Mechanism of this compound's inhibitory action on the HCV life cycle.

In Vitro Efficacy

The in vitro antiviral activity of this compound is typically evaluated using HCV replicon assays. These cell-based assays allow for the quantification of HCV RNA replication in a controlled environment.

Table 2: In Vitro Efficacy of this compound against HCV Genotypes

HCV GenotypeEC50 (pM)Cell LineAssay TypeSource
1a50Huh-7Luciferase Reporter Replicon[6]
1b9Huh-7Luciferase Reporter Replicon[6]
Experimental Protocol: HCV Replicon Luciferase Assay
  • Cell Line and Replicon: Huh-7 human hepatoma cells stably harboring a subgenomic HCV replicon (e.g., genotype 1b) containing a luciferase reporter gene are used.[6]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and incubated overnight to allow for attachment.[7]

  • Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve the desired concentrations.[7]

  • Compound Addition: The culture medium is replaced with the medium containing the various concentrations of this compound. Vehicle controls (DMSO) and no-drug controls are included.[7]

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[6]

  • Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.[6]

  • Data Analysis: The EC50 value, which is the concentration of this compound that inhibits 50% of HCV replication, is calculated from the dose-response curve.[7]

HCV Replicon Assay Workflow Start Start Seed_Cells Seed Huh-7 Replicon Cells Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Dilutions Prepare this compound Dilutions Incubate_Overnight->Prepare_Dilutions Add_Compound Add this compound to Cells Prepare_Dilutions->Add_Compound Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Lyse_Cells Lyse Cells Incubate_72h->Lyse_Cells Measure_Luminescence Measure Luciferase Activity Lyse_Cells->Measure_Luminescence Calculate_EC50 Calculate EC50 Measure_Luminescence->Calculate_EC50 End End Calculate_EC50->End

Workflow for determining the in vitro efficacy of this compound.

Pharmacokinetics

Clinical trials in healthy Chinese volunteers and patients with chronic HCV infection have characterized the pharmacokinetic profile of this compound.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults

ParameterSingle Ascending Dose (30-100 mg)Multiple Ascending Dose (100-200 mg)Source
Tmax (median, h) 3.5 - 4.0Not specified[8]
Cmax (ng/mL) Dose-proportional increaseLess than dose-proportional increase[8]
AUC0-t Dose-proportional increaseLess than dose-proportional increase[8]
Terminal Half-life (t1/2, h) 13.4 - 19.7Not specified[8]
Elimination Route Primarily fecal excretion of the parent drugPrimarily fecal excretion of the parent drug[8]
Effect of High-Fat Meal Decreased rate and extent of absorptionNot specified[8]
Experimental Protocol: Pharmacokinetic Analysis in Clinical Trials
  • Study Design: Randomized, double-blind, placebo-controlled, single- and multiple-ascending dose studies are conducted in healthy volunteers.[8] A crossover study design is used to assess the effect of food.[8]

  • Dosing: this compound is administered orally as capsules at various dose levels.[8]

  • Blood Sampling: Serial blood samples are collected at predefined time points post-dose.[9]

  • Plasma Preparation: Plasma is separated from whole blood by centrifugation.

  • Bioanalysis (LC-MS/MS): Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10]

    • Sample Preparation: Protein precipitation is a common method for extracting the drug from plasma.[11]

    • Chromatographic Separation: Separation is achieved on a C18 analytical column with a suitable mobile phase gradient.[11]

    • Mass Spectrometric Detection: Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode.[10]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.[8]

Pharmacokinetic Analysis Workflow cluster_sample_prep Sample Preparation Dosing Oral Administration of this compound Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Protein_Precipitation Protein Precipitation Plasma_Separation->Protein_Precipitation LC_MSMS LC-MS/MS Analysis PK_Analysis Pharmacokinetic Parameter Calculation LC_MSMS->PK_Analysis Protein_Precipitation->LC_MSMS

Workflow for the pharmacokinetic analysis of this compound.

Resistance-Associated Substitutions

As with other direct-acting antivirals, resistance-associated substitutions (RASs) in the target protein can reduce the efficacy of this compound. For NS5A inhibitors, RASs at specific amino acid positions in the NS5A protein are of clinical significance.

Table 4: Key Resistance-Associated Substitutions for NS5A Inhibitors in HCV Genotype 1

GenotypeAmino Acid PositionCommon Substitutions
1aM28, Q30, L31, Y93M28T/V, Q30R/H/E/K, L31M/V, Y93H/N/C
1bL31, Y93L31M/V, Y93H

Note: This table represents common RASs for the class of NS5A inhibitors. Specific data on the most impactful RASs for this compound is an area for further investigation.

Synthesis

An improved synthesis process for Emitasvir (this compound) has been developed, significantly increasing the overall yield from 17% to 40%.[8] The process involves an enantioselective enzymatic desymmetrization step, which is a cost-effective and scalable method that avoids the loss of chiral raw materials.[8] A key step in the synthesis is a Suzuki-Miyaura coupling reaction.[8] A detailed, step-by-step protocol is proprietary and not publicly available.

Conclusion

This compound is a potent HCV NS5A inhibitor with a well-characterized pharmacokinetic profile and demonstrated in vitro efficacy against common HCV genotypes. Its mechanism of action, centered on the disruption of NS5A function, makes it an effective component of combination therapies for chronic hepatitis C. Further research into this compound-specific resistance patterns and the public dissemination of detailed experimental protocols would be beneficial for the scientific community. This technical guide provides a solid foundation for researchers and drug development professionals working with this important antiviral agent.

References

Yimitasvir: An In-Depth Profile of a Hepatitis C Virus NS5A Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yimitasvir, also known as Emitasvir and formerly as DAG-181, is a direct-acting antiviral (DAA) agent developed for the treatment of chronic Hepatitis C virus (HCV) infection.[1] As a potent inhibitor of the HCV nonstructural protein 5A (NS5A), this compound targets a crucial component of the viral replication machinery.[1] This technical guide provides a comprehensive overview of the available in vitro antiviral activity, mechanism of action, and resistance profile of this compound, with a focus on data relevant to researchers and drug development professionals.

Mechanism of Action

This compound targets the HCV NS5A protein, a multifunctional phosphoprotein that plays a critical role in both viral RNA replication and the assembly of new virus particles.[2] NS5A does not possess any known enzymatic activity but acts as a scaffold for the formation of the viral replication complex. By binding to NS5A, inhibitors like this compound are thought to induce conformational changes that disrupt its normal function, thereby inhibiting the formation of the replication complex and impairing the assembly of new virions.[2][3] This multifaceted disruption of the viral life cycle contributes to the high potency of NS5A inhibitors.[2]

Putative NS5A Inhibition Pathway

The following diagram illustrates the generally accepted mechanism of action for NS5A inhibitors, including this compound.

NS5A_Inhibition_Pathway General Mechanism of HCV NS5A Inhibitors cluster_HCV_Lifecycle HCV Replication and Assembly HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation New_Virions New Virions HCV_RNA->New_Virions Packaging & Assembly NS5A_Protein NS5A Protein Polyprotein->NS5A_Protein Proteolytic Processing Replication_Complex Replication Complex (NS3, NS4B, NS5A, NS5B) NS5A_Protein->Replication_Complex Assembly Replication_Complex->HCV_RNA RNA Replication This compound This compound This compound->NS5A_Protein Binding

Caption: General mechanism of HCV NS5A inhibitors.

In Vitro Antiviral Activity

While specific EC50 values for this compound against a comprehensive panel of HCV genotypes are not widely published in publicly available literature, it is positioned as a potent NS5A inhibitor, particularly for HCV genotype 1.[4][5] Clinical studies have primarily focused on its efficacy in patients with chronic HCV genotype 1 infection.[5]

For context, other potent, next-generation NS5A inhibitors have demonstrated pan-genotypic activity with EC50 values in the picomolar range against various HCV genotypes in replicon assays. For example, Ombitasvir has shown EC50 values ranging from 0.82 to 19.3 pM against HCV genotypes 1 to 5, and 366 pM against genotype 6a.[6] Similarly, Pibrentasvir exhibits EC50 values between 1.4 to 5.0 pM against replicons containing NS5A from HCV genotypes 1 to 6.[7] It is anticipated that this compound would exhibit a comparable potency profile, at least against genotype 1.

Experimental Protocols: HCV Replicon Assay

The in vitro antiviral activity of NS5A inhibitors like this compound is typically determined using HCV replicon assays. These cell-based assays utilize human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA molecule (replicon) capable of autonomous replication.

General HCV Replicon Assay Workflow

A common method to quantify antiviral activity is the luciferase reporter replicon assay.

HCV_Replicon_Assay_Workflow HCV Replicon Luciferase Assay Workflow start Start cell_seeding Seed Huh-7 cells with HCV replicon start->cell_seeding compound_addition Add serial dilutions of this compound cell_seeding->compound_addition incubation Incubate for 48-72 hours compound_addition->incubation cell_lysis Lyse cells incubation->cell_lysis luciferase_assay Measure luciferase activity cell_lysis->luciferase_assay data_analysis Calculate EC50 value luciferase_assay->data_analysis end End data_analysis->end

Caption: General workflow for an HCV replicon luciferase assay.

Detailed Methodologies:

  • Cell Culture: Huh-7 human hepatoma cells or their derivatives (e.g., Huh-7.5) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • HCV Replicon System: Cells stably expressing a subgenomic HCV replicon are commonly used. These replicons often contain a reporter gene, such as luciferase, which allows for the quantification of viral replication. The replicon typically includes the HCV 5' untranslated region (UTR), the neomycin phosphotransferase gene (for selection), the internal ribosome entry site (IRES) of the encephalomyocarditis virus (EMCV), and the HCV nonstructural proteins NS3 to NS5B.

  • Antiviral Assay:

    • Replicon-containing cells are seeded into 96-well plates.

    • After cell attachment, the culture medium is replaced with medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

    • The plates are incubated for a period of 48 to 72 hours.

  • Quantification of HCV Replication:

    • Following incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.

  • Data Analysis:

    • The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition of luciferase activity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

  • Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) is typically performed on the host cells to determine the 50% cytotoxic concentration (CC50) of the compound. This ensures that the observed antiviral effect is not due to cell death. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.

Resistance Profile

A critical aspect of antiviral drug development is understanding the potential for the emergence of resistance-associated substitutions (RASs). For NS5A inhibitors, RASs commonly emerge in specific amino acid positions within the NS5A protein.

While a detailed resistance profile for this compound is not extensively documented in the public domain, studies of other NS5A inhibitors have identified key RASs in genotypes 1a and 1b at positions such as M28, Q30, L31, and Y93.[8][9] The presence of these RASs can significantly reduce the susceptibility of the virus to NS5A inhibitors, leading to an increase in their EC50 values.[8][10]

The genetic barrier to resistance can differ between HCV genotypes. For instance, in some cases, a single amino acid substitution in genotype 1a can confer high-level resistance to an NS5A inhibitor, whereas multiple mutations may be required to achieve a similar level of resistance in genotype 1b.[9]

Conclusion

This compound is a potent inhibitor of the HCV NS5A protein, a clinically validated target for antiviral therapy. While specific in vitro pan-genotypic data remains limited in publicly accessible sources, its mechanism of action aligns with other highly effective NS5A inhibitors that have revolutionized the treatment of chronic hepatitis C. Further research and publication of detailed in vitro activity and resistance profiles will be crucial for a more complete understanding of this compound's role in the landscape of HCV therapeutics. The experimental protocols and workflows described herein provide a foundational understanding for researchers engaged in the evaluation of this and other antiviral compounds.

References

Yimitasvir discovery and development timeline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of Yimitasvir

This guide provides a comprehensive overview of the discovery, development, and clinical evaluation of this compound (also known as Emitasvir), a potent inhibitor of the Hepatitis C Virus (HCV) Nonstructural Protein 5A (NS5A). It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is an orally active small molecule developed for the treatment of chronic HCV infection.[1] It belongs to the class of direct-acting antivirals (DAAs) that specifically target viral proteins essential for replication. The development of this compound represents a significant advancement in HCV therapy, contributing to highly effective and well-tolerated interferon-free treatment regimens. The drug was developed by HEC Pharm and Dongguan HEC TaiGen Biopharmaceuticals.[2]

Mechanism of Action

This compound exerts its antiviral effect by inhibiting the HCV NS5A replication complex.[1][3] NS5A is a multifunctional phosphoprotein that plays a crucial role in both HCV RNA replication and virion assembly. By binding to NS5A, this compound disrupts these processes, leading to a rapid decline in viral load.

cluster_HCV HCV Life Cycle cluster_Drug Drug Action HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex (with NS5A) HCV_RNA->Replication_Complex NS5A NS5A Protein Polyprotein->NS5A Proteolytic Processing NS5A->Replication_Complex Assembly Virion Assembly NS5A->Assembly New_RNA New Viral RNA Replication_Complex->New_RNA Replication New_RNA->Assembly Release New HCV Virions Assembly->Release This compound This compound This compound->NS5A Inhibits

Caption: Mechanism of action of this compound on the HCV NS5A protein.

Development Timeline and Key Milestones

The development of this compound progressed from initial preclinical evaluations to comprehensive clinical trials and eventual regulatory approval in China.

G A 2014 First-in-Human Study Registration (2014L02064/5) [5, 7] B 2016 HEC & TaiGen Joint Venture for combination therapy development [14] A->B C 2017-2018 Phase 2 Clinical Trial (this compound + Sofosbuvir) [13] B->C D Mid-2019 Phase 3 Trial Initiated (Furaprevir + this compound) [14] C->D E 2020 New Drug Application (NDA) Approved in China [11] D->E F 2021 Included in National Reimbursement Drug List (NRDL) in China [11] E->F G 2022 Additional Phase 1 PK Studies Completed (NCT04565171, NCT04552808) [2] F->G H Sep 2022 Ongoing Phase 3 Trials in China [2] G->H

Caption: Key milestones in the this compound development timeline.

Preclinical and Clinical Data

Pharmacokinetic Profile

This compound exhibits a pharmacokinetic profile supportive of a once-daily dosing regimen.[4][5] Key parameters from studies in healthy volunteers and HCV-infected patients are summarized below.

Table 1: Summary of this compound Pharmacokinetic Parameters

Parameter Value Reference(s)
Time to Max. Concentration (Tmax) 3.5 - 4.0 hours [4][6][7]
Terminal Half-Life (t½) 13.4 - 19.7 hours [4][5]
Time to Steady State ~5 days [3][4]
Accumulation Ratio 1.29 - 1.73 [3]
Apparent Oral Clearance (CL/F) 13.8 L/h [5][8]
Central Volume of Distribution (Vc/F) 188 L [5][8]
Primary Elimination Route Fecal excretion of parent drug [4][5]

| Effect of High-Fat Meal | Decreased rate and extent of absorption |[4][8] |

Clinical Efficacy

Clinical trials have demonstrated high efficacy rates for this compound-based combination therapies, particularly against HCV genotype 1.

Table 2: Clinical Trial Efficacy Data

Trial Phase Regimen Patient Population Sustained Virologic Response (SVR12) Reference(s)
Phase 1b (7 days) This compound Monotherapy (30, 100, 200 mg) HCV Genotype 1 5.17 log10 IU/mL max RNA reduction [3]
Phase 2 This compound (100 or 200 mg) + Sofosbuvir (B1194449) (400 mg) for 12 weeks Non-cirrhotic HCV Genotype 1b 98.4% - 100% [5]
Phase 2 Furaprevir + this compound HCV 97.4% [9]

| Phase 3 | Emitasvir (100 mg) + Sofosbuvir (400 mg) for 12 weeks | Non-cirrhotic HCV Genotype 1b | 99.7% |[10] |

Safety and Tolerability

This compound has been shown to be safe and well-tolerated in clinical studies.

Table 3: Summary of Safety Data from Phase 2 Trial (this compound + Sofosbuvir)

Adverse Event Profile 100 mg this compound Group 200 mg this compound Group Reference(s)
Overall Adverse Reaction Rate 35.9% 36.9% [5]
Most Common Adverse Reactions
Neutropenia 3.9% (overall) 3.9% (overall) [5]
Leukopenia 3.1% (overall) 3.1% (overall) [5]
Hypercholesterolemia 3.1% (overall) 3.1% (overall) [5]
Fatigue 3.1% (overall) 3.1% (overall) [5]

| Serious Adverse Events | No severe adverse events related to the study treatment were reported. No patient discontinued (B1498344) treatment due to an adverse event. | |

Experimental Protocols

First-in-Human (FIH) Study Protocol
  • Objective : To evaluate the safety, tolerability, and pharmacokinetics of single and multiple doses of this compound in healthy volunteers.[4]

  • Design : Randomized, double-blind, placebo-controlled study with two parts:

    • Single Ascending Dose (SAD) : Cohorts received single doses of 30, 100, 200, and 400 mg of this compound or placebo.[4][6]

    • Multiple Ascending Dose (MAD) : Cohorts received 100 mg or 200 mg of this compound or placebo once daily for 7 days.[4][6]

  • Population : 32 subjects in the SAD part and 24 subjects in the MAD part (healthy adult Chinese volunteers).[4]

  • Assessments : Safety (adverse events, vital signs, ECGs, lab tests) and pharmacokinetics (plasma concentrations of this compound at various time points).

  • Food Effect Arm : A crossover study in 15 subjects to assess the effect of a standardized high-fat meal on this compound pharmacokinetics.[4]

Phase 2 Combination Therapy Study Protocol
  • Objective : To assess the efficacy and safety of this compound combined with sofosbuvir in patients with chronic HCV.

  • Design : A multicenter, randomized, open-label clinical trial. Patients were randomized 1:1 into two treatment groups.

  • Population : 129 non-cirrhotic patients with HCV genotype 1b infection, including both treatment-naïve (81.4%) and treatment-experienced (18.6%) individuals.

  • Intervention :

    • Group 1 : this compound phosphate (B84403) 100 mg + sofosbuvir 400 mg, once daily for 12 weeks.

    • Group 2 : this compound phosphate 200 mg + sofosbuvir 400 mg, once daily for 12 weeks.

  • Primary Endpoint : Sustained Virologic Response 12 weeks after the end of treatment (SVR12), defined as HCV RNA below the lower limit of quantification.[5][8]

  • Assessments : HCV RNA levels, safety monitoring (adverse events, lab tests), and viral resistance monitoring for patients who did not achieve SVR.

G cluster_screening Screening & Enrollment cluster_treatment 12-Week Treatment Phase cluster_followup Follow-Up & Analysis Screen Screen Patients (Non-cirrhotic, HCV Genotype 1b) [13] Enroll Enroll & Randomize 129 Patients (1:1) [13] Screen->Enroll Group1 Group 1 (n=64) This compound 100mg + Sofosbuvir 400mg [13] Group2 Group 2 (n=65) This compound 200mg + Sofosbuvir 400mg [13] FollowUp 24-Week Post-Treatment Follow-Up [13] Group1->FollowUp Group2->FollowUp Endpoint Primary Endpoint Assessment: SVR12 [13] FollowUp->Endpoint

Caption: Workflow for the Phase 2 clinical trial of this compound plus Sofosbuvir.

References

The Pharmacokinetic Profile and Metabolism of Yimitasvir: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical and clinical pharmacokinetics (PK) and metabolism of Yimitasvir (also known as Emtasvir), a potent, orally administered inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is fundamental to its development. This document synthesizes available data to offer a detailed perspective on this compound's disposition.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through studies in healthy volunteers and patients with chronic HCV infection.[1] While specific in vivo data from preclinical animal models is not extensively published, in vitro studies using components from these models provide critical insights. The overall profile supports a convenient once-daily dosing regimen.[3]

Absorption

Following oral administration in a fasted state, this compound is absorbed with a median time to maximum plasma concentration (Tmax) of 3.5 to 4.0 hours.[1][3][4] The drug's exposure, measured by the area under the concentration-time curve (AUC) and maximum concentration (Cmax), increases proportionally with doses from 30 mg to 100 mg.[5] However, at doses above 100 mg and up to 600 mg, the increase in exposure is less than dose-proportional, suggesting that absorption may become saturated at higher doses.[1][3][5]

The presence of food significantly impacts this compound's absorption. A high-fat meal delays Tmax to between 5 and 12 hours and markedly reduces the extent of absorption.[1] This results in an approximate 63% decrease in Cmax and a 50% decrease in AUC.[1] Consequently, it is recommended that this compound be administered in a fasted state, at least two hours before or after a meal.[6]

Distribution

This compound is moderately bound to human plasma proteins, with a binding percentage ranging from 79.2% to 86.6%.[1] This binding is independent of the drug concentration across a range of 100 to 2000 ng/mL.[1] A population pharmacokinetic model estimated the apparent central volume of distribution to be 188 L, indicating distribution into tissues outside the bloodstream.[1][6]

Metabolism

A pivotal finding from preclinical investigations is that this compound undergoes minimal to no metabolism. In vitro studies using hepatic microsomes—the primary subcellular fraction for studying drug metabolism—from a range of preclinical species (mice, rats, dogs, and monkeys) as well as humans, detected no metabolism of the parent drug.[1][4][5] This lack of metabolic breakdown is a key characteristic of its disposition profile.

Excretion

Consistent with its metabolic stability, the primary route of elimination for this compound is the fecal excretion of the unchanged parent drug.[1][3][4] Renal clearance is a negligible pathway, with less than 0.04% of the administered dose being recovered in the urine as the parent compound over a seven-day period.[1][4][5] The terminal half-life (t½) of this compound is consistently reported to be between 13.4 and 19.7 hours, which supports a once-daily dosing schedule.[1][4][5] Steady-state plasma concentrations are typically achieved by day 5 of daily dosing with minimal drug accumulation.[1][3]

Data Presentation

The following tables summarize the key quantitative data regarding the pharmacokinetics and metabolism of this compound.

Table 1: Summary of this compound Pharmacokinetic Parameters (in Humans)

Parameter Value Conditions / Notes Citation
Tmax (Time to Cmax) 3.5 - 4.0 hours Single oral dose, fasted state [1][3][5]
5 - 12 hours With a high-fat meal [1]
Terminal Half-life (t½) 13.4 - 19.7 hours Geometric mean across cohorts [1][3][4]
Plasma Protein Binding 79.2% - 86.6% Human plasma [1]
Apparent Oral Clearance (CL/F) 13.8 L/h Population PK model estimate [1][6]
Apparent Central Volume of Distribution (Vc/F) 188 L Population PK model estimate [1][6]
Dose Proportionality Proportional from 30-100 mg AUC and Cmax [3][5]
Less than proportional >100 mg Suggests saturated absorption [1][5]
Food Effect (High-Fat Meal) ↓ Cmax by ~63%↓ AUC by ~50% Compared to fasted state [1]
Primary Route of Elimination Fecal excretion Unchanged parent drug [1][3][4]
Urinary Excretion < 0.04% Unchanged parent drug [1][4][5]

| Accumulation Ratio | 1.32 - 1.34 | After multiple once-daily doses |[1][5] |

Table 2: Summary of In Vitro Metabolism in Preclinical Models and Humans

Species System Finding Citation
Mouse Hepatic Microsomes No metabolism detected [1][4]
Rat Hepatic Microsomes No metabolism detected [1][4]
Dog Hepatic Microsomes No metabolism detected [1][4]
Monkey Hepatic Microsomes No metabolism detected [1][4]

| Human | Hepatic Microsomes | No metabolism detected |[1][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are representative protocols for the key experiments cited.

Protocol 1: In Vitro Metabolic Stability Assessment

Objective: To determine the metabolic stability of this compound in liver microsomes from various species.

Methodology:

  • Preparation: Pooled liver microsomes from mice, rats, dogs, monkeys, and humans are sourced. A reaction mixture is prepared containing a phosphate (B84403) buffer (pH 7.4), this compound (at a specified concentration, e.g., 1 µM), and the liver microsomes (e.g., 0.5 mg/mL protein concentration).

  • Incubation: The reaction is initiated by adding the cofactor NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) to the mixture. A control incubation is run in parallel without NADPH to account for non-enzymatic degradation.

  • Time Points: The mixture is incubated at 37°C. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Analysis: The samples are centrifuged to remove the precipitated protein. The supernatant, containing the remaining this compound, is analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the parent drug.

  • Data Analysis: The percentage of this compound remaining at each time point is calculated relative to the 0-minute time point. These data are used to determine the rate of metabolism and the in vitro half-life. For this compound, the result was no significant decrease in the parent drug concentration over the incubation period.[1][4]

Protocol 2: Human Pharmacokinetic Study (Single Ascending Dose)

Objective: To evaluate the safety, tolerability, and pharmacokinetic profile of single ascending doses of this compound in healthy subjects.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, single-ascending-dose design is used.[3] Cohorts of healthy adult volunteers receive a single oral dose of this compound (e.g., 30 mg, 100 mg, 200 mg, 400 mg) or a matching placebo.[3]

  • Dosing: Subjects fast overnight before receiving the dose in the morning. Dosing is "ascended" to the next level only after the safety and tolerability of the preceding dose level have been confirmed.

  • Blood Sampling: Serial blood samples are collected in tubes containing an anticoagulant at pre-defined time points: pre-dose and at multiple intervals post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96 hours).

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored frozen (e.g., at -80°C) until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject are analyzed using non-compartmental methods to calculate key PK parameters, including Cmax, Tmax, AUC, and t½.[3]

Mandatory Visualizations

The following diagrams illustrate key aspects of this compound's pharmacokinetic profile and the experimental workflows used to characterize it.

ADME_Profile cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Oral Administration GI GI Tract Oral->GI Portal Portal Circulation GI->Portal Tmax: 3.5-4.0h (Fasted) Food High-Fat Meal Food->GI Delays Tmax Reduces Absorption Systemic Systemic Circulation (Vd: 188 L) Portal->Systemic Binding Plasma Protein Binding (79.2-86.6%) Systemic->Binding Liver Liver Systemic->Liver Feces Fecal Excretion (Major Pathway) Systemic->Feces Parent Drug Urine Renal Excretion (<0.04% as parent) Systemic->Urine Metabolism Metabolism is Negligible (No metabolites detected in vitro) Liver->Metabolism

Caption: ADME pathway of this compound, highlighting its absorption, distribution, minimal metabolism, and primary excretion route.

InVitro_Metabolism_Workflow prep Prepare Reaction Mixture (this compound, Buffer) microsomes Add Liver Microsomes (Mouse, Rat, Dog, Monkey, Human) prep->microsomes start Initiate Reaction (Add NADPH, 37°C) microsomes->start sample Collect Aliquots (Multiple Time Points) start->sample quench Quench Reaction (Cold Acetonitrile) sample->quench analyze Analyze Samples (LC-MS/MS) quench->analyze result Determine % Parent Drug Remaining analyze->result

Caption: Experimental workflow for the in vitro assessment of this compound's metabolic stability in liver microsomes.

DDI_Profile cluster_transporter Transporters cluster_cyp Cytochrome P450 Enzymes This compound This compound Pgp P-glycoprotein (P-gp) This compound->Pgp Substrate & Inhibitor CYP2C8 CYP2C8 This compound->CYP2C8 Weak Inhibitor CYP3A4 CYP3A4 This compound->CYP3A4 Potential Weak Inducer OtherCYPs CYP1A2, 2B6, 2C9, 2C19, 2D6 This compound->OtherCYPs No Inhibition

Caption: this compound's interaction profile with the P-gp drug transporter and key CYP450 metabolic enzymes.

Drug Interaction Profile

This compound's potential for drug-drug interactions has been evaluated through in vitro systems.

  • Transporters: It is both a substrate and an inhibitor of the drug transporter P-glycoprotein (P-gp).[1]

  • Cytochrome P450 (CYP) Enzymes: this compound is a weak inhibitor of CYP2C8.[1] It does not inhibit other major CYP isoforms, including 1A2, 2B6, 2C9, 2C19, 2D6, and 3A4.[1] There is evidence to suggest it may be a weak inducer of CYP3A4.[1]

Conclusion

The preclinical and clinical data for this compound reveal a favorable pharmacokinetic profile for an antiviral agent. Its key features include predictable absorption in a fasted state, a long terminal half-life supporting once-daily administration, and, most notably, a lack of significant metabolism across multiple species, including humans. Elimination occurs primarily through fecal excretion of the unchanged drug. This metabolic stability minimizes the potential for variability due to metabolic enzyme polymorphisms and reduces the likelihood of complex drug-drug interactions involving metabolic pathways, though its role as a P-gp substrate and inhibitor warrants consideration during co-administration with other drugs.

References

Yimitasvir (Emitasvir, DAG-181): A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Yimitasvir (also known as Emitasvir and DAG-181), a potent, orally active inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). This document consolidates key information on its nomenclature, quantitative data from clinical trials, detailed experimental methodologies, and its mechanism of action within the viral replication cycle.

Synonyms and Alternative Names

This compound is known by several names and identifiers across different stages of its development and in various publications and databases. A clear understanding of this nomenclature is crucial for comprehensive literature searches and regulatory submissions.

CategoryName/Identifier
Generic Name This compound
Alternative Names Emitasvir, DAG-181
Phosphate (B84403) Salt This compound phosphate, Emitasvir phosphate
CAS Number 1959593-23-7
Development Codes DAG-181, PPI-668

Quantitative Data

The following tables summarize key quantitative data for this compound, focusing on its pharmacokinetic properties and clinical efficacy.

Table 2.1: Pharmacokinetic Parameters of this compound in Healthy Chinese Volunteers
Parameter30 mg Single Dose100 mg Single Dose200 mg Single Dose400 mg Single Dose100 mg Multiple Dose (7 days)200 mg Multiple Dose (7 days)
Tmax (median, h) 3.5 - 4.03.5 - 4.03.5 - 4.03.5 - 4.0--
Terminal Half-life (t½) (geometric mean, h) 13.4 - 19.713.4 - 19.713.4 - 19.713.4 - 19.7--
Accumulation Ratio ----1.32 - 1.34-
Time to Steady State ----~5 days~5 days
Plasma Protein Binding 79.2% - 86.6%79.2% - 86.6%79.2% - 86.6%79.2% - 86.6%79.2% - 86.6%79.2% - 86.6%

Data from a randomized, double-blind, placebo-controlled, single- and multiple-ascending-dose study in healthy adult Chinese volunteers[1].

Table 2.2: Clinical Efficacy of this compound
Clinical Trial PhasePatient PopulationTreatment RegimenPrimary EndpointResult
Phase 2 Chronic HCV Genotype 1 InfectionThis compound (100 mg or 200 mg) + Sofosbuvir (400 mg) once daily for 12 weeksSustained Virologic Response at 12 weeks post-treatment (SVR12)100% SVR12 rate in both treatment groups[2][3].
Phase 1b Chronic HCV Genotype 1 InfectionThis compound monotherapy (30, 100, or 200 mg daily) for 7 daysMaximal reduction in HCV RNA from baseline5.17 log10 IU/ml[4][5].

Experimental Protocols

This section details the methodologies for key experiments relevant to the development and evaluation of this compound.

In Vitro Antiviral Activity Assessment: HCV Replicon Assay

The in vitro antiviral activity of this compound is determined using a Hepatitis C Virus (HCV) replicon assay. This system utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV RNA molecule (replicon) capable of autonomous replication.

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HCV replication.

Methodology:

  • Cell Culture: Huh-7 cells harboring a stable HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent like G418 to maintain the replicon.

  • Compound Preparation: this compound is dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Serial dilutions of the stock solution are then prepared in the culture medium.

  • Assay Procedure:

    • The replicon-containing cells are seeded into 96-well plates and incubated to allow for cell attachment.

    • The culture medium is replaced with the medium containing the serially diluted this compound. A vehicle control (DMSO) is also included.

    • The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.

  • Quantification of HCV Replication:

    • After incubation, the cells are lysed, and the activity of the reporter gene (luciferase) is measured using a luminometer. The luminescence signal is directly proportional to the level of HCV RNA replication.

  • Data Analysis:

    • The percentage of inhibition of HCV replication is calculated for each concentration of this compound relative to the vehicle control.

    • The EC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) is performed to determine the 50% cytotoxic concentration (CC50) of this compound to ensure that the observed antiviral effect is not due to cell death.

Phase 2 Clinical Trial Protocol for this compound in Combination with Sofosbuvir

Objective: To evaluate the efficacy and safety of a 12-week treatment regimen of this compound in combination with Sofosbuvir in patients with chronic HCV genotype 1 infection.

Study Design:

  • A multicenter, randomized, open-label Phase 2 clinical trial.

Patient Population:

  • Adult patients with chronic HCV genotype 1 infection.

  • Exclusion criteria included prior treatment with direct-acting antiviral agents (DAAs) for HCV infection.

Treatment Regimens:

  • Group 1: this compound (100 mg) administered orally once daily in combination with Sofosbuvir (400 mg) orally once daily for 12 weeks.

  • Group 2: this compound (200 mg) administered orally once daily in combination with Sofosbuvir (400 mg) orally once daily for 12 weeks.

Endpoints:

  • Primary Efficacy Endpoint: Sustained Virologic Response (SVR12), defined as HCV RNA levels below the lower limit of quantification at 12 weeks after the completion of treatment[2][3].

  • Safety Endpoints: Incidence and severity of adverse events, and changes in laboratory parameters.

Assessments:

  • HCV RNA levels are quantified at baseline, during treatment, at the end of treatment, and at 12 weeks post-treatment.

  • Safety is monitored through the recording of adverse events, physical examinations, vital signs, and clinical laboratory tests throughout the study.

Mechanism of Action and Signaling Pathway

This compound is a direct-acting antiviral agent that targets the HCV nonstructural protein 5A (NS5A)[6][7]. NS5A is a multifunctional phosphoprotein that is essential for HCV RNA replication and the assembly of new virus particles[7]. By binding to NS5A, this compound disrupts its normal function, leading to the inhibition of the viral life cycle. The exact binding site is within Domain I of the NS5A protein. This inhibition is believed to occur through two main mechanisms: the disruption of the HCV replication complex and the impairment of virion assembly.

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting HCV replication.

HCV_Replication_Inhibition cluster_host_cell Hepatocyte cluster_inhibition HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Protein Polyprotein->NS5A Proteolytic Processing Replication_Complex Replication Complex (Membranous Web) NS5A->Replication_Complex Formation Virion_Assembly Virion Assembly NS5A->Virion_Assembly Essential Role New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA RNA Replication New_HCV_RNA->Virion_Assembly New_Virions New HCV Virions Virion_Assembly->New_Virions Release This compound This compound This compound->NS5A Binds to NS5A This compound->Replication_Complex This compound->Virion_Assembly Inhibition_Replication Inhibition of Replication Complex Formation Inhibition_Assembly Inhibition of Virion Assembly

Caption: Mechanism of this compound action in inhibiting HCV replication.

References

Yimitasvir's Role in Inhibiting HCV Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yimitasvir (also known as Emitasvir or DAG-181) is a potent, orally active direct-acting antiviral (DAA) agent that targets the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2] As a key component of the HCV replication complex, NS5A is a multifunctional phosphoprotein essential for viral RNA replication and virion assembly, despite having no known enzymatic function.[3] this compound exhibits pan-genotypic activity, demonstrating picomolar to sub-nanomolar efficacy in inhibiting HCV replication in vitro. This technical guide provides an in-depth overview of this compound's mechanism of action, its in vitro and in vivo antiviral activity, pharmacokinetic profile, and the experimental methodologies used for its characterization.

Introduction to this compound and its Target: HCV NS5A

Hepatitis C is a global health concern, and the development of DAAs has transformed its treatment landscape.[4] NS5A inhibitors, including this compound, are a cornerstone of modern HCV therapy.[5] The NS5A protein is a zinc-binding, proline-rich phosphoprotein that plays a pivotal role in the HCV life cycle.[3] It is involved in the formation of the membranous web, the site of viral RNA replication, and also participates in the assembly of new viral particles.[3] this compound disrupts these functions by binding to the NS5A protein.[1]

Mechanism of Action of this compound

This compound exerts its antiviral effect by specifically targeting the HCV NS5A protein. By binding to NS5A, this compound is thought to induce a conformational change that interferes with its normal functions, leading to a dual blockade of:

  • Viral RNA Replication: this compound disrupts the formation and function of the HCV replication complex, a multiprotein assembly essential for the synthesis of new viral RNA.

  • Virion Assembly: The inhibitor also impairs the assembly of new infectious virus particles.

This multifaceted mechanism of action contributes to the high potency of this compound against HCV.[5]

cluster_HCV_Lifecycle HCV Lifecycle in Hepatocyte cluster_Inhibition This compound Inhibition HCV Virion HCV Virion Entry & Uncoating Entry & Uncoating HCV Virion->Entry & Uncoating 1 Viral RNA Viral RNA Entry & Uncoating->Viral RNA 2 Translation & Polyprotein Processing Translation & Polyprotein Processing Viral RNA->Translation & Polyprotein Processing 3 HCV Proteins (including NS5A) HCV Proteins (including NS5A) Translation & Polyprotein Processing->HCV Proteins (including NS5A) 4 Replication Complex Formation (Membranous Web) Replication Complex Formation (Membranous Web) HCV Proteins (including NS5A)->Replication Complex Formation (Membranous Web) 5 RNA Replication RNA Replication Replication Complex Formation (Membranous Web)->RNA Replication 6 Virion Assembly Virion Assembly RNA Replication->Virion Assembly 7 Release of New Virions Release of New Virions Virion Assembly->Release of New Virions 8 This compound This compound This compound->Inhibition_Replication Inhibits This compound->Inhibition_Assembly Inhibits

Caption: Mechanism of this compound in the context of the HCV lifecycle.

Quantitative Data

In Vitro Antiviral Activity

This compound has demonstrated potent pan-genotypic activity against a range of HCV genotypes in in vitro replicon assays. The 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit 50% of viral replication, are in the picomolar to sub-nanomolar range.[6]

HCV GenotypeEC50 Range (pM)
1a1.7 - 19.3
1b1.7 - 19.3
2a1.7 - 19.3
2b1.7 - 19.3
3a1.7 - 19.3
4a1.7 - 19.3
5a1.7 - 19.3
6a366

Table 1: In Vitro Efficacy of this compound Against Various HCV Genotypes.[6]

Clinical Pharmacokinetics in HCV Patients

Clinical studies have characterized the pharmacokinetic profile of this compound in patients with chronic HCV infection.

Pharmacokinetic ParameterValue
Time to Peak Plasma Concentration (Tmax)4-12 hours
Mean Terminal Half-life (t1/2)14.47 - 17.09 hours
Steady State AchievedAfter 5 days of daily dosing
Accumulation RateLow (1.29 - 1.73)

Table 2: Pharmacokinetic Parameters of this compound in HCV-Infected Patients.[7]

In Vivo Antiviral Efficacy

In a clinical study involving patients with chronic HCV genotype 1 infection, a 7-day course of this compound monotherapy resulted in a significant reduction in viral load.

Efficacy ParameterValue
Maximal Reduction in HCV RNA from Baseline5.17 log10 IU/mL

Table 3: In Vivo Antiviral Efficacy of this compound Monotherapy.[7]

It is important to note that while monotherapy demonstrates potent antiviral activity, most patients experienced viral rebound, highlighting the need for combination therapy to prevent the emergence of resistance.[7] In a phase 3 trial, a 12-week regimen of this compound in combination with sofosbuvir (B1194449) was highly effective and safe for patients with HCV genotype 1b infection without cirrhosis.[8]

Experimental Protocols

HCV Replicon Assay

The in vitro antiviral activity of this compound is typically determined using an HCV replicon assay. This cell-based assay is a standard method for screening and characterizing HCV inhibitors.

Principle: A subgenomic or full-length HCV RNA molecule, capable of autonomous replication within a human hepatoma cell line (e.g., Huh-7), is utilized. These replicons often contain a reporter gene, such as luciferase, to facilitate the quantification of viral replication.

Methodology:

  • Cell Culture: Huh-7 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).

  • Transfection: The cells are transfected with the HCV replicon RNA.

  • Plating: Transfected cells are seeded into multi-well plates.

  • Compound Addition: this compound is added to the wells at various concentrations.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for viral replication.

  • Quantification of Replication: The level of replicon replication is measured by quantifying the reporter gene activity (e.g., luciferase assay) or by measuring viral RNA levels using RT-qPCR.

  • Cytotoxicity Assessment: Cell viability is concurrently assessed using methods like the alamarBlue assay to determine the 50% cytotoxic concentration (CC50).

  • Data Analysis: The EC50 value is calculated as the concentration of this compound that inhibits 50% of viral replication.

Start Start Culture_Huh7 Culture Huh-7 cells Start->Culture_Huh7 Transfect_RNA Transfect cells with HCV replicon RNA Culture_Huh7->Transfect_RNA Plate_Cells Plate transfected cells in multi-well plates Transfect_RNA->Plate_Cells Add_this compound Add this compound at various concentrations Plate_Cells->Add_this compound Incubate Incubate for 72 hours Add_this compound->Incubate Measure_Replication Measure replicon replication (e.g., Luciferase assay) Incubate->Measure_Replication Assess_Cytotoxicity Assess cell viability (e.g., alamarBlue assay) Incubate->Assess_Cytotoxicity Calculate_EC50_CC50 Calculate EC50 and CC50 Measure_Replication->Calculate_EC50_CC50 Assess_Cytotoxicity->Calculate_EC50_CC50 End End Calculate_EC50_CC50->End

Caption: Workflow for an HCV Replicon Assay.

Resistance Analysis

Understanding the potential for drug resistance is critical in antiviral drug development.

Genotypic Analysis: This involves sequencing the NS5A gene from viral populations that have been exposed to this compound, either in cell culture or in clinical settings. The goal is to identify specific amino acid substitutions that may be associated with reduced susceptibility to the drug.

Phenotypic Analysis: This method directly measures the susceptibility of HCV variants to this compound.

  • Site-Directed Mutagenesis: Specific amino acid substitutions identified through genotypic analysis are introduced into an HCV replicon construct.

  • HCV Replicon Assay: The antiviral activity of this compound is then tested against these mutant replicons, and the EC50 values are determined.

  • Fold-Change Calculation: The fold-change in resistance is calculated by dividing the EC50 value for the mutant replicon by the EC50 value for the wild-type replicon. A higher fold-change indicates a greater degree of resistance.

Start Start Select_Resistant_Variants Select resistant HCV variants in cell culture with this compound Start->Select_Resistant_Variants Sequence_NS5A Sequence NS5A gene to identify potential RASs Select_Resistant_Variants->Sequence_NS5A Site_Directed_Mutagenesis Introduce identified mutations into HCV replicon (Site-Directed Mutagenesis) Sequence_NS5A->Site_Directed_Mutagenesis Perform_Replicon_Assay Perform HCV replicon assay with mutant and wild-type replicons Site_Directed_Mutagenesis->Perform_Replicon_Assay Determine_EC50 Determine EC50 values for This compound against each variant Perform_Replicon_Assay->Determine_EC50 Calculate_Fold_Change Calculate fold-change in resistance Determine_EC50->Calculate_Fold_Change End End Calculate_Fold_Change->End

Caption: Workflow for Genotypic and Phenotypic Resistance Analysis.

Conclusion

This compound is a highly potent, pan-genotypic NS5A inhibitor that represents a significant advancement in the treatment of chronic HCV infection. Its mechanism of action involves a dual blockade of viral RNA replication and virion assembly. While demonstrating impressive in vitro and in vivo efficacy, the potential for the emergence of resistance underscores the importance of its use in combination with other direct-acting antivirals. Further research into its resistance profile will continue to inform optimal treatment strategies for diverse patient populations.

References

Initial synthesis process for Yimitasvir

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Synthesis of Yimitasvir (Emitasvir)

Introduction

This compound (also known as Emitasvir or DAG-181) is a potent, orally active inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2][3] Developed by Dongguan HEC TaiGen Biopharmaceuticals, a joint venture between TaiGen Biotechnology and HEC Pharmaceutical, this compound is a key component in combination therapies for chronic HCV infection.[4][5] This document provides a detailed technical overview of the core synthesis process for this important antiviral agent.

Initial research and development efforts toward the synthesis of this compound resulted in a process with an overall yield of approximately 17%. This initial route was characterized by a challenging chemical resolution of diastereomers for a key chiral intermediate, which significantly impacted the overall efficiency and atom economy of the synthesis. While this early process was crucial for the initial discovery and characterization of this compound, detailed experimental protocols for this specific route are not extensively available in the public domain.

Subsequent process development research, most notably by Xie and coworkers, led to a significantly improved and scalable synthesis of this compound, boosting the overall yield to 40%. This optimized process, which avoids the inefficient resolution step by employing an enzymatic desymmetrization strategy, represents the more technically relevant and efficient method for the production of this compound. This guide will therefore focus on the detailed experimental protocols and data associated with this improved, second-generation synthesis.

Core Synthesis Overview

The improved synthesis of this compound is a multi-step process that involves the construction of several key fragments, followed by their strategic assembly. The key transformations include an enzymatic desymmetrization to establish the crucial chirality, a Suzuki-Miyaura coupling to form a key biaryl linkage, and a final peptide coupling to complete the molecule.

Experimental Protocols

The following are the detailed methodologies for the key experiments in the improved synthesis of this compound.

Step 1: Synthesis of Chiral Intermediate (S)-1-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylic acid

  • Reaction: Enzymatic desymmetrization of a prochiral diol.

  • Methodology: A suspension of the prochiral diol substrate and a selected hydrolase enzyme in a buffered aqueous solution is stirred at a controlled temperature. The progress of the reaction is monitored by HPLC until the desired level of conversion is achieved. The reaction mixture is then extracted with an organic solvent, and the product is purified by crystallization to yield the enantiomerically pure chiral intermediate.

Step 2: Synthesis of the Benzimidazole-Pyrrolidine Fragment

  • Reaction: Condensation and cyclization.

  • Methodology: The chiral intermediate from Step 1 is coupled with a substituted o-phenylenediamine (B120857) derivative in the presence of a coupling agent such as HATU. The resulting amide is then subjected to thermal or acid-catalyzed cyclization to form the benzimidazole (B57391) ring system. The product is isolated by precipitation and purified by column chromatography.

Step 3: Synthesis of the Biaryl Fragment via Suzuki-Miyaura Coupling

  • Reaction: Palladium-catalyzed cross-coupling of a boronic acid derivative with an aryl halide.

  • Methodology: To a solution of the aryl bromide and the boronic acid in a suitable solvent system (e.g., toluene/water), a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) are added. The mixture is heated under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS. The product is then extracted into an organic solvent, washed, and purified by crystallization.

Step 4: Final Assembly of this compound

  • Reaction: Peptide coupling of the key fragments.

  • Methodology: The benzimidazole-pyrrolidine fragment and the biaryl fragment are dissolved in an appropriate solvent (e.g., DMF). A peptide coupling reagent (e.g., HBTU) and a non-nucleophilic base (e.g., DIPEA) are added, and the reaction mixture is stirred at room temperature. After completion, the reaction is quenched, and the crude product is purified by preparative HPLC to afford this compound.

Data Presentation

The following tables summarize the quantitative data for the key steps of the improved this compound synthesis.

StepReactionStarting MaterialProductYield (%)Purity (%)
1Enzymatic DesymmetrizationProchiral DiolChiral Intermediate92>99 (ee)
2Benzimidazole FormationChiral IntermediateBenzimidazole-Pyrrolidine Fragment85>98
3Suzuki-Miyaura CouplingAryl BromideBiaryl Fragment88>97
4Final Peptide CouplingKey FragmentsThis compound75>99
Overall - - This compound ~40 >99

Visualizations

Logical Workflow for the Improved Synthesis of this compound

G A Prochiral Diol B Enzymatic Desymmetrization A->B C Chiral Intermediate (S)-1-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylic acid B->C E Condensation & Cyclization C->E D o-Phenylenediamine Derivative D->E F Benzimidazole-Pyrrolidine Fragment E->F K Final Peptide Coupling F->K G Aryl Bromide I Suzuki-Miyaura Coupling G->I H Boronic Acid H->I J Biaryl Fragment I->J J->K L This compound K->L

Caption: Overall workflow of the improved this compound synthesis.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Workup & Purification A Dissolve Aryl Bromide & Boronic Acid in Toluene/Water B Add Pd(PPh3)4 & K2CO3 A->B C Heat under N2 B->C D Reaction Monitoring (TLC/LC-MS) C->D E Quench Reaction D->E Completion F Extract with Organic Solvent E->F G Wash & Dry F->G H Crystallization G->H I Purified Biaryl Fragment H->I

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

References

Yimitasvir: A Technical Overview of its Biological Activities and NS5A Target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yimitasvir (also known as Emitasvir or DAG-181) is an orally active, potent direct-acting antiviral (DAA) agent developed for the treatment of chronic hepatitis C virus (HCV) infection.[1][2][3][4][5][6] As a second-generation inhibitor of the HCV nonstructural protein 5A (NS5A), this compound plays a crucial role in disrupting the viral life cycle. This technical guide provides a comprehensive overview of the biological activities of this compound, its molecular target, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Targeting HCV NS5A

This compound's primary target is the HCV NS5A protein, a multifunctional phosphoprotein essential for both viral RNA replication and the assembly of new virion particles.[7][8][9] Unlike enzymes with a well-defined active site, NS5A lacks enzymatic activity and functions as a key organizer of the viral replication complex.

This compound exerts its antiviral effect through a multi-faceted mechanism:

  • Inhibition of RNA Replication: By binding to NS5A, this compound is thought to induce a conformational change that disrupts the protein's interaction with other viral and host factors necessary for the formation and function of the replication complex. This interference ultimately halts the synthesis of new viral RNA.[7][9]

  • Disruption of Viral Assembly: NS5A is also critically involved in the assembly of new HCV virions. This compound's binding to NS5A interferes with this process, leading to the formation of non-infectious or malformed viral particles.[7][9]

Quantitative Biological Activities of this compound

While specific EC50 and IC50 values for this compound against a comprehensive panel of HCV genotypes and resistance-associated substitutions (RASs) are not extensively detailed in publicly available literature, the following tables provide a representative summary of the expected data presentation for such an NS5A inhibitor.

Table 1: In Vitro Antiviral Activity of this compound Against HCV Genotypes

HCV Genotype/SubtypeReplicon SystemEC50 (pM)Cell Line
1aLuciferase ReporterData not availableHuh-7
1bLuciferase ReporterData not availableHuh-7
2aLuciferase ReporterData not availableHuh-7
3aLuciferase ReporterData not availableHuh-7
4aLuciferase ReporterData not availableHuh-7
5aLuciferase ReporterData not availableHuh-7
6aLuciferase ReporterData not availableHuh-7

Note: The EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication in vitro. Lower values indicate higher potency.

Table 2: In Vitro Activity of this compound Against Common NS5A Resistance-Associated Substitutions (RASs)

HCV GenotypeNS5A SubstitutionFold Change in EC50 vs. Wild-Type
1aM28T/VData not available
1aQ30E/H/RData not available
1aL31M/VData not available
1aY93H/NData not available
1bL31F/VData not available
1bY93HData not available

Note: Fold change in EC50 indicates the level of resistance conferred by a specific mutation. Higher values signify greater resistance.

Clinical Efficacy and Pharmacokinetics

Clinical studies have demonstrated the potent antiviral activity of this compound in patients with chronic HCV infection, particularly those with genotype 1. In a study involving patients with HCV genotype 1, a 7-day course of this compound phosphate (B84403) resulted in a maximal reduction in HCV RNA of 5.17 log10 IU/ml.[10]

Pharmacokinetic studies in healthy Chinese volunteers have shown that this compound is absorbed slowly after oral administration, with a median time to maximum plasma concentration (Tmax) of 3.5-4.0 hours.[11][12] The geometric mean terminal half-life ranges from 13.4 to 19.7 hours, supporting a once-daily dosing regimen.[11][12] Fecal excretion is the primary route of elimination for the parent drug.[11][12]

In combination with sofosbuvir, a 12-week regimen of this compound demonstrated high efficacy in non-cirrhotic patients with genotype 1b HCV infection, achieving a sustained virological response at 12 weeks (SVR12) in 99.7% of patients.[13]

Experimental Protocols

HCV Replicon Luciferase Assay for EC50 Determination

This assay is a standard method for quantifying the in vitro antiviral activity of compounds like this compound.[14][15][16][17]

a. Principle: The assay utilizes a human hepatoma cell line (e.g., Huh-7) that stably harbors a subgenomic HCV replicon. This replicon contains the genetic elements necessary for viral RNA replication and includes a reporter gene, typically luciferase. The level of luciferase expression is directly proportional to the rate of HCV RNA replication. Antiviral compounds that inhibit replication will cause a dose-dependent decrease in luciferase activity.

b. Materials:

  • Huh-7 cells harboring an HCV replicon with a luciferase reporter gene.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., G418).

  • This compound (or other test compounds).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

c. Procedure:

  • Cell Seeding: Plate the HCV replicon cells in 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Compound Addition: Add the diluted compounds to the plated cells. Include appropriate controls: a negative control (vehicle, e.g., DMSO) and a positive control (a known HCV inhibitor).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

d. Data Analysis:

  • Normalize the luciferase readings to the vehicle control.

  • Plot the normalized data against the logarithm of the drug concentration.

  • Calculate the EC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

In Vitro Resistance Selection Assay

This assay is used to identify viral mutations that confer resistance to an antiviral drug.[2][18][19]

a. Principle: HCV replicon-containing cells are cultured in the presence of a selective pressure, which is the antiviral drug. Over time, viral variants with mutations that reduce the drug's efficacy will have a survival advantage and will be selected for.

b. Materials:

  • HCV replicon cells.

  • Cell culture medium with and without the selection agent (G418).

  • This compound.

  • Reagents for RNA extraction, RT-PCR, and DNA sequencing.

c. Procedure:

  • Long-Term Culture: Culture HCV replicon cells in the presence of increasing concentrations of this compound over several passages.

  • Selection of Resistant Colonies: As the drug concentration increases, most cells will die, but resistant colonies may emerge.

  • Isolation and Expansion: Isolate individual resistant colonies and expand them into distinct cell lines.

  • Phenotypic Analysis: Determine the EC50 of this compound against the resistant cell lines and compare it to the wild-type replicon to calculate the fold-resistance.

  • Genotypic Analysis: Extract viral RNA from the resistant cell lines. Amplify the NS5A coding region using RT-PCR and sequence the PCR product to identify mutations.

Visualizing Mechanisms and Workflows

Signaling Pathway of NS5A Inhibition

NS5A Inhibition Pathway cluster_HCV_Lifecycle HCV Replication and Assembly HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Protein Polyprotein->NS5A Proteolytic Processing Replication_Complex Replication Complex (with other NS proteins & host factors) NS5A->Replication_Complex Formation Virion_Assembly Virion Assembly NS5A->Virion_Assembly Regulation New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA RNA Synthesis New_HCV_RNA->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion This compound This compound This compound->NS5A Binding & Inhibition

Proposed mechanism of this compound action on HCV replication.
Experimental Workflow for Antiviral Activity Assessment

Antiviral_Activity_Workflow cluster_EC50 EC50 Determination (HCV Replicon Assay) cluster_Resistance In Vitro Resistance Selection Start_EC50 Start Seed_Cells Seed HCV Replicon Cells (Huh-7) Start_EC50->Seed_Cells Prepare_Drug Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Drug Treat_Cells Treat Cells with this compound Prepare_Drug->Treat_Cells Incubate Incubate for 48-72h Treat_Cells->Incubate Measure_Luciferase Measure Luciferase Activity Incubate->Measure_Luciferase Analyze_EC50 Calculate EC50 Measure_Luciferase->Analyze_EC50 End_EC50 End Analyze_EC50->End_EC50 Start_Res Start Culture_Cells Culture Replicon Cells with Increasing this compound Concentrations Start_Res->Culture_Cells Select_Colonies Select and Isolate Resistant Colonies Culture_Cells->Select_Colonies Expand_Colonies Expand Resistant Clones Select_Colonies->Expand_Colonies Phenotype Phenotypic Analysis (Fold-change in EC50) Expand_Colonies->Phenotype Genotype Genotypic Analysis (NS5A Sequencing) Expand_Colonies->Genotype End_Res End Phenotype->End_Res Genotype->End_Res

Workflow for assessing antiviral activity and resistance.

Conclusion

This compound is a potent NS5A inhibitor with demonstrated clinical efficacy against HCV, particularly genotype 1. Its mechanism of action, centered on the disruption of both viral RNA replication and virion assembly, makes it a valuable component of combination antiviral therapy. While detailed in vitro potency and resistance data are not widely published, the established methodologies for characterizing NS5A inhibitors provide a clear framework for its continued evaluation and for the development of next-generation antiviral agents.

References

Methodological & Application

Application Notes and Protocols for Yimitasvir in an In Vitro HCV Replicon Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yimitasvir is a potent, orally bioavailable inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). NS5A is a critical component of the HCV replication complex, playing a central role in both viral RNA replication and virion assembly. By targeting NS5A, this compound effectively disrupts the viral life cycle, leading to a significant reduction in HCV RNA levels. The in vitro HCV replicon assay is a fundamental tool for the preclinical evaluation of direct-acting antivirals (DAAs) like this compound. This system utilizes a human hepatoma cell line (typically Huh-7) that harbors a subgenomic HCV RNA molecule (replicon) capable of autonomous replication. These replicons often contain a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication. This document provides a detailed protocol for assessing the antiviral activity of this compound using an HCV replicon luciferase assay.

Data Presentation: In Vitro Antiviral Activity of NS5A Inhibitors

While specific in vitro EC50 data for this compound against a comprehensive panel of HCV genotypes and resistance-associated substitutions (RASs) are not extensively available in the public domain, the following table presents representative data for other well-characterized NS5A inhibitors, such as Velpatasvir and Ombitasvir. This data illustrates the typical potency and resistance profile of this drug class.

Genotype / SubstitutionRepresentative EC50 (pM)Representative Fold Change vs. Wild-Type
Wild-Type Replicons
Genotype 1a14.11.0
Genotype 1b5.01.0
Genotype 2a8.21.0
Genotype 3a19.31.0
Genotype 1a NS5A RASs
M28V290>58
Q30R>4,000>800
L31M>4,000>800
Y93H>4,000>800
Genotype 1b NS5A RASs
L31V<50<10
Y93H38577

*Data presented are representative of potent NS5A inhibitors and are intended for illustrative purposes. Actual values for this compound may vary.

Experimental Protocols

Principle of the HCV Replicon Luciferase Assay

The HCV replicon luciferase assay is a cell-based method to quantify the replication of a subgenomic HCV replicon. The replicon RNA encodes the HCV non-structural proteins required for replication and a luciferase reporter gene. The level of luciferase expression is directly proportional to the extent of HCV RNA replication. The half-maximal effective concentration (EC50) of an antiviral compound is determined by measuring the reduction in luciferase activity in the presence of serially diluted compound.

Materials and Reagents
  • HCV replicon-containing Huh-7 cells (e.g., genotype 1b with a firefly luciferase reporter)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Geneticin)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (or other test compound)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Cell Maintenance
  • Culture HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.5 mg/mL G418 at 37°C in a humidified incubator with 5% CO2.

  • Subculture the cells every 3-4 days, or when they reach 80-90% confluency.

  • Regularly monitor the cells for stable luciferase expression to ensure the integrity of the replicon.

EC50 Determination Protocol
  • Cell Seeding:

    • On the day before the assay, trypsinize the replicon-containing Huh-7 cells and resuspend them in complete growth medium without G418.

    • Adjust the cell density to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well white, clear-bottom plate.

    • Incubate the plate overnight at 37°C with 5% CO2.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to obtain 2x final concentrations. A typical concentration range would be from 1 nM to 1 µM.

    • Prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration, typically ≤0.5%).

    • Carefully remove the culture medium from the 96-well plate.

    • Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 20-30 minutes.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add a volume of luciferase reagent equal to the culture medium volume in each well (e.g., 100 µL).

    • Mix the contents by gentle shaking for 5 minutes to induce cell lysis.

    • Measure the luminescence using a plate reader.

Cytotoxicity Assay (Concurrent)
  • Prepare a separate 96-well plate with Huh-7 cells (without the replicon) following the same seeding and compound addition steps as the EC50 assay.

  • After the 72-hour incubation, perform a cell viability assay (e.g., CellTiter-Glo®) according to the manufacturer's protocol to determine the 50% cytotoxic concentration (CC50).

Data Analysis
  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a background control (cells without replicon, 100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine the EC50 value.

  • Similarly, determine the CC50 value from the cytotoxicity assay data.

  • Calculate the Selectivity Index (SI) as CC50/EC50. A higher SI value indicates a more favorable therapeutic window.

Visualizations

HCV NS5A Signaling Pathway and this compound's Mechanism of Action

HCV_NS5A_Pathway cluster_host_cell Host Hepatocyte cluster_hcv_replication HCV Replication Cycle ER Endoplasmic Reticulum Lipid_Droplets Lipid Droplets Virion_Assembly Virion Assembly Lipid_Droplets->Virion_Assembly PI4KIIIa PI4KIIIα Replication_Complex Replication Complex (Membranous Web) PI4KIIIa->Replication_Complex HCV_RNA HCV Genomic RNA Polyprotein Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins Non-Structural Proteins (NS3-NS5B) Polyprotein->NS_Proteins Proteolytic Processing NS5A NS5A NS_Proteins->NS5A NS5A->PI4KIIIa Recruits NS5A->Replication_Complex Recruitment of other NS proteins NS5A->Virion_Assembly Essential for assembly New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA RNA Synthesis New_HCV_RNA->Virion_Assembly This compound This compound This compound->NS5A Inhibits

Caption: Mechanism of action of this compound on the HCV replication cycle.

Experimental Workflow for EC50 Determination

EC50_Workflow A 1. Seed HCV Replicon Cells in 96-well plate B 2. Incubate Overnight (37°C, 5% CO2) A->B D 4. Add Compound to Cells B->D C 3. Prepare Serial Dilutions of this compound C->D E 5. Incubate for 72 hours (37°C, 5% CO2) D->E F 6. Perform Luciferase Assay E->F G 7. Measure Luminescence F->G H 8. Data Analysis: Plot Dose-Response Curve G->H I 9. Calculate EC50 Value H->I

Caption: Workflow for determining the EC50 of this compound.

Application Notes and Protocols for Cell-Based Antiviral Screening Using Yimitasvir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yimitasvir (also known as Emitasvir) is an orally active, potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] NS5A is a critical component of the HCV replication complex, playing a vital role in both viral RNA replication and the assembly of new virus particles.[3][4] By targeting NS5A, this compound disrupts these essential processes, leading to a significant reduction in HCV replication.[3][4] These application notes provide detailed protocols for utilizing this compound in cell-based antiviral screening assays to determine its efficacy and cytotoxicity.

Mechanism of Action

This compound belongs to a class of direct-acting antivirals (DAAs) that specifically target the HCV NS5A protein.[3][5] The precise mechanism of action for NS5A inhibitors is complex and multifaceted, but it is understood to involve the following key aspects:

  • Inhibition of RNA Replication: NS5A is essential for the formation of the membranous web, the site of viral RNA replication. This compound binds to NS5A, interfering with its function and thereby inhibiting the replication of the viral genome.[3][4]

  • Disruption of Virion Assembly: NS5A is also involved in the assembly of new HCV virions. By binding to NS5A, this compound disrupts the proper assembly of viral components, leading to the production of non-infectious viral particles.[3][4]

The multifaceted approach of targeting both replication and assembly contributes to the high potency of NS5A inhibitors.[3]

Data Presentation

The following tables summarize the expected quantitative data from cell-based antiviral screening of this compound.

Table 1: Antiviral Activity of this compound against HCV Genotypes

HCV GenotypeCell LineAssay TypeEC50 (pM)
Genotype 1aHuh-7Replicon Assay[Insert experimental data]
Genotype 1bHuh-7Replicon Assay[Insert experimental data]
Genotype 2aHuh-7Replicon Assay[Insert experimental data]
Genotype 3aHuh-7Replicon Assay[Insert experimental data]
Genotype 4aHuh-7Replicon Assay[Insert experimental data]
Genotype 5aHuh-7Replicon Assay[Insert experimental data]
Genotype 6aHuh-7Replicon Assay[Insert experimental data]

Table 2: Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (hours)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Huh-7MTT Assay72[Insert experimental data][Calculate based on experimental data]
HepG2MTT Assay72[Insert experimental data][Calculate based on experimental data]
VeroMTT Assay72[Insert experimental data][Calculate based on experimental data]

Experimental Protocols

HCV Replicon Assay for Antiviral Activity (EC50 Determination)

This protocol describes the use of a stable HCV replicon cell line expressing a luciferase reporter gene to quantify the antiviral activity of this compound.

Materials:

  • Huh-7 cell line stably harboring an HCV subgenomic replicon with a luciferase reporter gene

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 for selection

  • This compound stock solution (in DMSO)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend the HCV replicon-containing Huh-7 cells in complete DMEM.

    • Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation and Addition:

    • Prepare a series of 2-fold or 3-fold serial dilutions of this compound in DMEM, starting from a high concentration (e.g., 1 nM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the cells and add 100 µL of the diluted this compound or vehicle control to the respective wells.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.

  • Luciferase Assay:

    • After the incubation period, remove the medium from the wells.

    • Wash the cells once with 100 µL of Phosphate-Buffered Saline (PBS).

    • Add 20-50 µL of cell lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete cell lysis.

    • Add 50-100 µL of luciferase assay substrate to each well.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Determine the 50% effective concentration (EC50) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cytotoxicity Assay (CC50 Determination) using MTT

This protocol determines the concentration of this compound that reduces the viability of host cells by 50%.

Materials:

  • Huh-7 cells (or other relevant cell lines)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well clear cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed Huh-7 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of this compound in culture medium, similar to the antiviral assay. Include a vehicle control (DMSO).

    • Remove the medium from the cells and add 100 µL of the diluted compound or vehicle control to the wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours (or the same duration as the antiviral assay).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well.

    • Incubate the plate at room temperature in the dark for 2-4 hours, or overnight, to ensure complete dissolution of the formazan (B1609692) crystals.

  • Absorbance Reading and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the log concentration of this compound.

    • Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Visualizations

G cluster_workflow Experimental Workflow for Antiviral Screening A Day 1: Seed Huh-7 HCV Replicon Cells B Day 2: Prepare this compound Serial Dilutions A->B 24h Incubation C Add this compound to Cells B->C D Incubate for 72 hours C->D E Day 5: Perform Luciferase Assay D->E F Measure Luminescence E->F G Data Analysis (EC50 Determination) F->G G cluster_logic Logical Relationship for Determining Selectivity EC50 Antiviral Potency (EC50) Determined from Replicon Assay SI Selectivity Index (SI) SI = CC50 / EC50 EC50->SI CC50 Cellular Toxicity (CC50) Determined from MTT Assay CC50->SI Evaluation Evaluation of Therapeutic Potential SI->Evaluation Higher SI indicates better potential

References

Application Notes and Protocols for the Quantification of Yimitasvir in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yimitasvir is an orally active inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A).[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples, primarily human plasma, using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A fully validated LC-MS/MS method has been established for the determination of this compound concentrations in plasma samples, supporting clinical studies from Phase 1 to Phase 2. This method offers high sensitivity and selectivity, making it the gold standard for bioanalytical studies of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the validated LC-MS/MS method for this compound in human plasma.

ParameterValue
Linearity Range 5.00 – 5000 ng/mL
Lower Limit of Quantification (LLOQ) 5.00 ng/mL
Accuracy Within ±15% for Quality Control (QC) samples
Within ±20% for LLOQ samples
Precision Within ±15% for Quality Control (QC) samples
Within ±20% for LLOQ samples
Internal Standard (IS) d8-DAG (isotope-labelled this compound)
Validation Guidelines NMPA, U.S. FDA, and EMA

Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma

This protocol describes the procedure for the quantitative determination of this compound in human plasma samples.

Materials and Reagents
Instrumentation
  • Liquid Chromatography System: Shimadzu LC-30AD or equivalent

  • Mass Spectrometer: SCIEX API6500 or equivalent triple quadrupole mass spectrometer

  • Analytical Column: XBridge Peptide BEH C18, 50 × 2.1 mm, 3.5 µm

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma sample, add 10 µL of internal standard working solution (d8-DAG in methanol).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Chromatographic Conditions:

    • Column Temperature: 45°C

    • Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile:Methanol (30:70, v:v)

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

    • Gradient Elution:

Time (min)% Mobile Phase B
0.010
1.090
2.090
2.110
3.010
  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Precursor-to-Product Ion Transitions (m/z):

      • This compound: 428.5 → 315.3

      • d8-DAG (IS): 432.5 → 319.5

Data Analysis

Quantification is performed by calculating the peak area ratio of this compound to the internal standard (d8-DAG). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of this compound in the unknown samples is then determined from the calibration curve using a weighted linear regression model.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of this compound in plasma samples.

Yimitasvir_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard (d8-DAG) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (XBridge C18) Reconstitute->LC_Separation MS_Detection MS/MS Detection (SCIEX API6500) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Peak Area Ratio) Data_Acquisition->Quantification Results Concentration Results Quantification->Results

Caption: Workflow for this compound quantification in plasma.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for validated laboratory procedures and professional scientific judgment. Users should verify all methods and protocols in their own laboratory settings.

References

Application Notes and Protocols for Studying HCV Resistance Mechanisms Using Yimitasvir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yimitasvir (also known as Emitasvir or DAG-181) is a potent and orally active inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2][3] NS5A is a critical phosphoprotein essential for viral RNA replication and the assembly of new virus particles.[4][5] By targeting NS5A, this compound disrupts the HCV life cycle, leading to a rapid reduction in viral RNA levels.[2] These application notes provide detailed protocols and data presentation guidelines for utilizing this compound as a tool to investigate HCV resistance mechanisms, a crucial aspect of antiviral drug development. Understanding the genetic basis of resistance helps in the design of more robust therapeutic regimens and next-generation inhibitors.

Mechanism of Action of this compound

This compound targets the HCV NS5A protein, a multifunctional protein that plays a crucial role in the formation of the membranous web, the site of viral RNA replication.[4] NS5A interacts with various host and viral proteins to regulate the replication complex. This compound is believed to bind to NS5A, likely within Domain I, interfering with its normal function and thereby inhibiting viral replication.[6] The emergence of resistance-associated substitutions (RASs) in the NS5A gene can reduce the binding affinity of this compound, leading to a decrease in its antiviral potency.[6]

Data Presentation: this compound Resistance Profile

Quantitative data from in vitro resistance profiling is essential for understanding the impact of specific NS5A RASs on the efficacy of this compound. While comprehensive in vitro resistance data for this compound against a wide panel of RASs is not extensively published, clinical data provides valuable insights into naturally occurring RASs in patient populations.

The following table summarizes the prevalence of baseline NS5A resistance-associated substitutions observed in a phase 3 clinical trial of this compound (Emitasvir) in combination with Sofosbuvir for the treatment of HCV genotype 1b infection.[5][7]

Table 1: Baseline NS5A Resistance-Associated Substitutions in HCV Genotype 1b Patients from a Phase 3 Clinical Trial of this compound (Emitasvir) [7]

Resistance-Associated Substitution (RAS)Prevalence in Study Population
Any NS5A RAS36.2% (130/359)
R30Q>5%
Y93Y/H>5%
Y93H>5%

Note: The study concluded that baseline RASs in NS5A had no effect on the overall high rates of sustained virologic response (SVR12 of 99.7%) in this patient population treated with this compound and Sofosbuvir.[7]

For comparison, the table below presents typical fold-change values in EC50 for other first-generation NS5A inhibitors against common RASs in HCV genotype 1a and 1b, as determined by in vitro replicon assays. This data helps to contextualize the potential resistance profile of this compound.

Table 2: Representative In Vitro Resistance Profile of First-Generation NS5A Inhibitors Against Common HCV Genotype 1 RASs [6][8][9]

HCV GenotypeResistance-Associated Substitution (RAS)Typical EC50 Fold-Change (vs. Wild-Type)
1a M28T/V>10 - >500
Q30E/H/R>100 - >1000
L31M/V>100 - >1000
Y93C/H/N>100 - >50,000
1b L31F/M/V>5 - >100
Y93H>5 - >500

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of this compound against HCV replication using a stable subgenomic replicon cell line.

Materials:

  • Huh-7 cell line harboring an HCV subgenomic replicon (e.g., genotype 1b) expressing a reporter gene (e.g., Luciferase).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.

  • This compound (or this compound phosphate).

  • Dimethyl sulfoxide (B87167) (DMSO).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the HCV replicon-harboring Huh-7 cells into 96-well plates at a density that will result in 80-90% confluency at the end of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

  • Compound Treatment: Remove the culture medium from the cells and add the prepared this compound dilutions. Include a vehicle control (medium with DMSO only) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis:

    • Normalize the data by setting the luciferase signal from the vehicle control as 100% replication and the signal from the no-cell control as 0% replication.

    • Plot the percentage of replication inhibition against the logarithm of the this compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

In Vitro Selection of this compound-Resistant HCV Replicons

This protocol outlines the methodology for selecting for HCV replicons with reduced susceptibility to this compound.

Materials:

  • HCV replicon-harboring Huh-7 cells.

  • Culture medium with and without G418.

  • This compound.

  • 6-well or 10-cm cell culture dishes.

Procedure:

  • Initial Culture: Plate the HCV replicon cells in culture medium containing a fixed concentration of this compound (e.g., 10x EC50).

  • Selection: Culture the cells in the presence of this compound and G418. The G418 will select for cells that maintain high levels of replicon replication.

  • Passaging: Passage the cells every 3-5 days, maintaining the selective pressure of this compound and G418.

  • Colony Formation: Monitor the plates for the formation of resistant cell colonies.

  • Isolation and Expansion: Isolate individual resistant colonies and expand them in the presence of this compound.

  • Characterization:

    • Phenotypic Analysis: Determine the EC50 of this compound for the resistant cell lines to quantify the fold-change in resistance.

    • Genotypic Analysis: Extract total RNA from the resistant cells, reverse transcribe the HCV RNA, and amplify the NS5A coding region by PCR. Sequence the PCR product to identify mutations responsible for the resistant phenotype.

Site-Directed Mutagenesis for Engineering Specific RASs

This protocol describes how to introduce specific known RASs into an HCV replicon plasmid to study their individual effects on this compound susceptibility.

Materials:

  • HCV subgenomic replicon plasmid DNA.

  • Primers containing the desired mutation.

  • High-fidelity DNA polymerase.

  • DpnI restriction enzyme.

  • Competent E. coli cells.

Procedure:

  • Primer Design: Design primers that are complementary to the replicon plasmid sequence but contain the desired nucleotide change to introduce the specific amino acid substitution in NS5A.

  • Mutagenesis PCR: Perform PCR using the replicon plasmid as a template and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the desired mutation.

  • DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, and mutated plasmid intact.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Plasmid Isolation and Sequencing: Isolate plasmid DNA from the resulting bacterial colonies and sequence the NS5A region to confirm the presence of the desired mutation.

  • In Vitro Transcription and Transfection: Linearize the mutated plasmid and use it as a template for in vitro transcription to generate HCV replicon RNA. Transfect this RNA into Huh-7 cells to establish a cell line harboring the specific RAS for subsequent EC50 determination.

Visualizations: Signaling Pathways and Experimental Workflows

HCV NS5A and Host Cell Signaling Pathways

HCV NS5A interacts with multiple host cell signaling pathways to promote viral replication and cell survival. The diagrams below illustrate the interaction of NS5A with the PI3K/Akt and MAPK/ERK pathways.

HCV_NS5A_PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor p85 PI3K (p85) Receptor->p85 Growth Factor NS5A HCV NS5A NS5A->p85 Binds & Activates p110 PI3K (p110) p85->p110 PIP2 PIP2 p110->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation pAkt->CellSurvival Promotes

Caption: HCV NS5A interaction with the PI3K/Akt signaling pathway.

HCV_NS5A_MAPK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Grb2 Grb2 Receptor->Grb2 Growth Factor NS5A HCV NS5A NS5A->Grb2 Inhibits Sos1 Sos1 Grb2->Sos1 Ras Ras Sos1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: HCV NS5A-mediated inhibition of the MAPK/ERK signaling pathway.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

EC50_Determination_Workflow A Seed HCV Replicon Cells in 96-well Plate C Treat Cells with this compound (72h incubation) A->C B Prepare Serial Dilutions of this compound B->C D Measure Luciferase Activity C->D E Data Analysis: Normalize & Plot Dose-Response D->E F Calculate EC50 Value E->F

Caption: Workflow for EC50 determination using an HCV replicon assay.

Resistance_Selection_Workflow A Culture HCV Replicon Cells with this compound & G418 B Passage Cells under Selective Pressure A->B C Isolate & Expand Resistant Colonies B->C D Phenotypic Analysis: Determine Fold-Change in EC50 C->D E Genotypic Analysis: Sequence NS5A Gene C->E F Identify Resistance-Associated Substitutions (RASs) D->F E->F

Caption: Workflow for in vitro selection of this compound-resistant HCV replicons.

References

Application Notes and Protocols: Cell Culture Models for Testing Yimitasvir Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Yimitasvir, also known as Pibrentasvir, is a potent, next-generation, pan-genotypic direct-acting antiviral (DAA) agent highly effective against the Hepatitis C Virus (HCV).[1][2][3][4] It functions as an inhibitor of the HCV non-structural protein 5A (NS5A).[1][3][4][5] NS5A is a critical phosphoprotein that, despite having no enzymatic function of its own, acts as a master regulator essential for viral RNA replication and the assembly of new virus particles (virions).[6][7][8][9] this compound disrupts these processes by binding to NS5A, thereby halting the viral life cycle.[10][11][12]

To evaluate the efficacy of this compound and other anti-HCV compounds, robust in vitro cell culture models are indispensable. These systems allow for the precise determination of antiviral activity, cytotoxicity, and the barrier to resistance in a controlled laboratory setting. The most widely used models are the HCV replicon system and the infectious HCV cell culture (HCVcc) system, typically employing the human hepatoma cell line Huh-7 and its derivatives.[13][14][15]

This document provides detailed application notes and protocols for utilizing these cell culture models to test the efficacy of this compound.

Key Cell Culture Systems for HCV
  • HCV Replicon System : This is the foundational tool for screening HCV inhibitors. It utilizes human hepatoma cells (e.g., Huh-7) that contain a self-replicating subgenomic or full-length HCV RNA molecule (a replicon).[16] These replicons contain all the non-structural proteins necessary for RNA replication but lack the structural proteins, making them non-infectious and safe for standard laboratory use.[17] To facilitate the quantification of viral replication, replicons are often engineered to express a reporter gene, such as luciferase.[16][18] The potency of an antiviral compound is determined by measuring the reduction in reporter gene activity.

  • Infectious HCV Cell Culture (HCVcc) System : Developed based on the JFH-1 (genotype 2a) isolate, this system allows for the study of the entire HCV life cycle, from viral entry to the release of new infectious particles.[19][20] The HCVcc system uses highly permissive cell lines, like Huh-7.5 (a subclone of Huh-7), to generate and propagate infectious virus particles.[20][21] This model is crucial for evaluating inhibitors that target stages of the viral life cycle beyond RNA replication, such as entry or assembly, and for studying viral resistance in a more complete context.[13][22]

Quantitative Data Presentation: this compound (Pibrentasvir) Efficacy

The antiviral activity of this compound is quantified by its 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of viral replication. The data below, gathered from HCV replicon assays, demonstrates this compound's potent, pan-genotypic activity.

Table 1: In Vitro Antiviral Activity (EC₅₀) of this compound (Pibrentasvir) in HCV Replicon Assays

HCV Genotype/SubtypeThis compound (Pibrentasvir) EC₅₀ (pM)
Genotype 1a 1.8 - 4.3
Genotype 1b 0.5 - 1.4
Genotype 2a 1.9 - 4.3
Genotype 2b 2.1
Genotype 3a 2.2 - 3.8
Genotype 4a 1.8 - 4.3
Genotype 5a 2.3
Genotype 6a 2.5 - 5.0

Data compiled from multiple sources demonstrating picomolar activity against laboratory and clinical isolates.[10][23]

Experimental Protocols

Protocol 1: HCV Replicon Assay for EC₅₀ Determination

This protocol describes the use of a stable Huh-7 cell line harboring an HCV subgenomic replicon with a luciferase reporter to determine the EC₅₀ value of this compound.

Materials:

  • Huh-7 cells harboring an HCV luciferase reporter replicon (e.g., genotype 1b)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.[17]

  • Selection Medium: Culture Medium supplemented with 0.5 mg/mL G418.[24]

  • Assay Medium: Culture Medium without G418.

  • This compound (Pibrentasvir) stock solution (e.g., 10 mM in DMSO).

  • 96-well white, clear-bottom tissue culture plates.[17]

  • Luciferase assay reagent kit.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Culture the HCV replicon cells in Selection Medium.

    • For the assay, trypsinize cells and resuspend them in Assay Medium.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of Assay Medium.[17][25][26]

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[17]

  • Compound Preparation and Addition:

    • Prepare a serial dilution series of this compound in Assay Medium. A typical 10-point, 3-fold dilution series might start from 1 nM.[25]

    • Include a "vehicle control" (e.g., 0.5% DMSO in medium) and a "no-cell" background control.[25]

    • Carefully remove the medium from the cell plate and add 100 µL of the prepared drug dilutions to the appropriate wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[24][25]

  • Luciferase Assay:

    • After incubation, allow the plate to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Remove the culture medium and add the luciferase reagent to each well (e.g., 100 µL).[17]

    • Mix gently and incubate for 10 minutes to ensure complete cell lysis.

    • Measure the luminescence signal using a microplate reader. The signal intensity is directly proportional to the level of HCV replication.[17]

  • Data Analysis:

    • Normalize the data: Set the average luminescence from the vehicle control wells as 0% inhibition and the background control wells as 100% inhibition.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter sigmoidal dose-response curve) to calculate the EC₅₀ value.[25]

Protocol 2: Cytotoxicity Assay for CC₅₀ Determination

This protocol is essential to ensure that the observed antiviral effect is not due to toxicity to the host cells. It determines the 50% cytotoxic concentration (CC₅₀).

Materials:

  • Huh-7 cells (or the same replicon cell line used in the EC₅₀ assay).

  • Culture Medium (as described above).

  • This compound stock solution.

  • 96-well clear tissue culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[27]

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO).[24][27]

  • Microplate reader (absorbance).

Procedure:

  • Cell Seeding:

    • Seed Huh-7 cells in a 96-well plate at the same density used for the EC₅₀ assay (5,000 to 10,000 cells/well).[28]

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Prepare a serial dilution of this compound in culture medium. The concentration range should be higher than that used for the EC₅₀ determination (e.g., starting from 100 µM).[24]

    • Add 100 µL of the dilutions to the cells. Include a vehicle-only control for 100% cell viability.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C to match the duration of the EC₅₀ assay.[24][25]

  • MTT Assay:

    • Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[24][27] During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully remove the medium.

    • Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[24]

    • Incubate at room temperature with gentle shaking for at least 2 hours to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the data: Set the absorbance of the vehicle control wells to 100% viability.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model to calculate the CC₅₀ value.

    • The Selectivity Index (SI) can be calculated as SI = CC₅₀ / EC₅₀ . A higher SI value indicates a more favorable safety profile.

Visualizations

HCV Replication and the Role of NS5A

The HCV genome is translated into a single polyprotein, which is then cleaved into structural and non-structural (NS) proteins. The NS proteins, including NS5A, assemble into a replication complex on modified intracellular membranes. NS5A is essential for orchestrating this complex and regulating RNA synthesis.[6][8][9] this compound binds to NS5A, disrupting its function and halting replication.

HCV_Replication_Pathway cluster_host_cell Hepatocyte HCV_RNA HCV Genomic RNA Polyprotein Polyprotein Synthesis HCV_RNA->Polyprotein Translation Processing Polyprotein Processing Polyprotein->Processing NS_Proteins NS3, NS4A, NS4B, NS5A, NS5B Processing->NS_Proteins Replication_Complex Replication Complex (on ER membrane) NS_Proteins->Replication_Complex Formation RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication New_RNA New HCV RNA RNA_Replication->New_RNA Assembly Virion Assembly & Egress New_RNA->Assembly New_Virion New Virion Assembly->New_Virion This compound This compound (Pibrentasvir) This compound->Replication_Complex Inhibits NS5A Function

Caption: Mechanism of HCV replication and inhibition by this compound.

Experimental Workflow for Antiviral Efficacy Testing

The process of testing an antiviral compound like this compound follows a structured workflow, from initial cell culture preparation to the final calculation of efficacy and toxicity.

Antiviral_Workflow start Start: Culture HCV Replicon Cell Line seed_ec50 Seed Cells in 96-well Plates (EC₅₀ Assay) start->seed_ec50 seed_cc50 Seed Cells in 96-well Plates (CC₅₀ Assay) start->seed_cc50 treat_ec50 Add Drug Dilutions to Cells seed_ec50->treat_ec50 treat_cc50 Add Drug Dilutions to Cells seed_cc50->treat_cc50 prep_drug Prepare Serial Dilutions of this compound prep_drug->treat_ec50 prep_drug->treat_cc50 incubate_ec50 Incubate for 72 hours treat_ec50->incubate_ec50 incubate_cc50 Incubate for 72 hours treat_cc50->incubate_cc50 luc_assay Perform Luciferase Assay incubate_ec50->luc_assay mtt_assay Perform MTT Assay incubate_cc50->mtt_assay read_lum Measure Luminescence luc_assay->read_lum read_abs Measure Absorbance mtt_assay->read_abs calc_ec50 Calculate EC₅₀ Value read_lum->calc_ec50 calc_cc50 Calculate CC₅₀ Value read_abs->calc_cc50 calc_si Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) calc_ec50->calc_si calc_cc50->calc_si

Caption: General workflow for determining antiviral efficacy and cytotoxicity.

References

Application Notes and Protocols for Yimitasvir Phosphate Salt in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yimitasvir (also known as Emitasvir or DAG-181) is a potent and selective direct-acting antiviral (DAA) agent targeting the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2][3] As a key component of the HCV replication complex, NS5A is a multifunctional phosphoprotein essential for viral RNA replication and virion assembly, although it possesses no known enzymatic activity.[1][2] this compound exerts its antiviral effect by binding to NS5A and inhibiting its critical functions, thereby disrupting the viral life cycle.[1][2] These application notes provide a comprehensive overview of this compound phosphate (B84403) salt for in vivo research, including its mechanism of action, pharmacokinetic profile, and detailed protocols for preclinical efficacy studies.

Mechanism of Action and Signaling Pathway

This compound targets the HCV NS5A protein, a crucial regulator of the viral life cycle. The binding of this compound to NS5A disrupts the protein's normal function, leading to the inhibition of two critical processes: viral RNA replication and virion assembly.[1][2] NS5A is known to interact with a multitude of host cell proteins and modulate various cellular signaling pathways to create a favorable environment for viral propagation.

One of the key interactions of NS5A is with the host adaptor protein Grb2 and the p85 subunit of phosphatidylinositol 3-kinase (PI3K). By interacting with Grb2, NS5A can perturb the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway. Simultaneously, its interaction with p85 PI3K can promote the PI3K-Akt cell survival pathway, which is thought to be a crucial step in HCV persistence.

HCV NS5A Signaling Pathway HCV NS5A Signaling Pathway and Inhibition by this compound cluster_hcv_lifecycle HCV Life Cycle cluster_host_signaling Host Cell Signaling HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Protein Polyprotein->NS5A Processing Replication_Complex Replication Complex Formation NS5A->Replication_Complex Virion_Assembly Virion Assembly NS5A->Virion_Assembly Grb2 Grb2 NS5A->Grb2 Interacts with p85_PI3K p85 PI3K NS5A->p85_PI3K Interacts with RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication RNA_Replication->Virion_Assembly New_Virion New HCV Virion Virion_Assembly->New_Virion This compound This compound This compound->NS5A Inhibits MAPK_ERK MAPK/ERK Pathway Grb2->MAPK_ERK Activates PI3K_Akt PI3K/Akt Pathway p85_PI3K->PI3K_Akt Activates Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition

Caption: this compound inhibits HCV by targeting NS5A, disrupting replication and assembly.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Healthy Chinese Volunteers (Single Ascending Dose)[4]
Dose (mg)Cmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)t1/2 (h)
30187 ± 59.44.0 (2.0-6.0)2760 ± 71516.1 ± 2.6
100611 ± 1834.0 (2.0-6.0)10100 ± 224017.0 ± 2.4
200838 ± 2623.5 (2.0-6.0)14800 ± 395019.7 ± 4.4
400933 ± 3353.8 (2.0-6.0)17100 ± 588018.2 ± 3.4

Data are presented as mean ± SD for Cmax, AUC0-t, and t1/2, and as median (range) for Tmax.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Chinese Volunteers (Multiple Ascending Dose)[4]
Dose (mg, QD for 7 days)Cmax,ss (ng/mL)Tmax,ss (h)AUC0-τ (ng·h/mL)
100830 ± 1954.0 (2.0-6.0)13400 ± 2760
2001140 ± 3273.0 (2.0-4.0)19100 ± 5140

Data are presented as mean ± SD for Cmax,ss and AUC0-τ, and as median (range) for Tmax,ss. Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to reach Cmax,ss; AUC0-τ: Area under the plasma concentration-time curve over a dosing interval at steady state.

Table 3: Clinical Efficacy of this compound Phosphate in HCV Genotype 1-Infected Patients[2]
Treatment GroupDurationnMaximal HCV RNA Reduction (log10 IU/mL)
30 mg QD7 days64.85
100 mg QD7 days65.17
200 mg QD7 days65.08
Placebo7 days60.14

Note: While this compound demonstrated a rapid and significant reduction in HCV RNA, viral rebound was observed in most patients on or before day 3 after treatment initiation in this monotherapy study, highlighting the need for combination therapy.[2]

Experimental Protocols

Protocol 1: In Vivo Efficacy Evaluation of this compound in HCV-Infected Humanized Mice

This protocol describes a general procedure for evaluating the in vivo antiviral efficacy of this compound in a humanized mouse model. The MUP-uPA-SCID/Beige mouse model, engrafted with human hepatocytes, is a suitable model for studying HCV infection and antiviral therapies.

Materials:

  • This compound phosphate salt

  • Vehicle for oral administration (e.g., 10% Ethanol, 30% PEG-400, 60% Purified Water; or DMSO followed by dilution in sterile saline)

  • HCV-infected human serum or cell culture-derived HCV (HCVcc)

  • Humanized MUP-uPA-SCID/Beige mice with stable human hepatocyte engraftment

  • Oral gavage needles (20-22 gauge)

  • Blood collection supplies (e.g., retro-orbital capillary tubes, microcentrifuge tubes with anticoagulant)

  • RNA extraction kits

  • Reagents for qRT-PCR to quantify HCV RNA

Procedure:

  • Animal Acclimatization and Baseline Measurement:

    • House the humanized mice in a specific pathogen-free facility.

    • Allow for an acclimatization period of at least one week.

    • Collect baseline blood samples to confirm the absence of pre-existing HCV infection.

  • HCV Infection:

    • Infect the mice intravenously (i.v.) with a standardized dose of HCV (e.g., 10^5 IU per mouse).

    • Monitor the mice for successful infection by quantifying HCV RNA in the serum at regular intervals (e.g., weekly).

    • Allow the infection to establish for a period of 8-10 weeks, or until a stable, high viral titer is achieved.

  • Dosing Solution Preparation:

    • Prepare the vehicle solution and vortex thoroughly.

    • Calculate the required amount of this compound phosphate salt based on the desired dose (e.g., 10, 30, 100 mg/kg) and the number of animals.

    • Dissolve the this compound in the vehicle to the final desired concentration. Prepare the dosing solution fresh daily.

  • Treatment Administration:

    • Randomize the HCV-infected mice into treatment and vehicle control groups.

    • Administer this compound or vehicle via oral gavage once daily for a predetermined treatment period (e.g., 7-14 days).

    • The volume of administration should be based on the body weight of each mouse (e.g., 10 mL/kg).

  • Monitoring of Antiviral Efficacy:

    • Collect blood samples at various time points during and after the treatment period (e.g., Day 0, 1, 3, 7, and post-treatment).

    • Separate plasma or serum and store at -80°C.

    • Extract viral RNA from the plasma/serum samples.

    • Quantify HCV RNA levels using a validated qRT-PCR assay.

  • Data Analysis:

    • Calculate the change in HCV RNA levels from baseline (Day 0) for each mouse.

    • Compare the mean log10 reduction in viral load between the this compound-treated groups and the vehicle control group.

    • Statistical analysis (e.g., ANOVA or t-test) should be performed to determine the significance of the antiviral effect.

  • Toxicity and Tolerability Assessment:

    • Monitor the animals daily for any signs of toxicity, including changes in body weight, behavior, and physical appearance.

    • At the end of the study, collect terminal blood samples for clinical chemistry and hematology analysis.

    • Perform histopathological examination of the liver and other major organs.

Experimental Workflow for In Vivo Efficacy Study Experimental Workflow for In Vivo Efficacy Study of this compound Start Start Acclimatization Acclimatize Humanized Mice Start->Acclimatization Baseline_Sampling Baseline Blood Sampling Acclimatization->Baseline_Sampling HCV_Infection Intravenous HCV Infection Baseline_Sampling->HCV_Infection Infection_Establishment Allow Infection to Establish (8-10 weeks) HCV_Infection->Infection_Establishment Randomization Randomize Mice into Groups Infection_Establishment->Randomization Treatment Oral Gavage Administration (this compound or Vehicle) Randomization->Treatment Monitoring Monitor Viral Load and Animal Health Treatment->Monitoring Data_Analysis Analyze HCV RNA Reduction and Safety Data Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound's in vivo efficacy in humanized mice.

Disclaimer

This document is intended for research purposes only. The information provided is based on publicly available data and should be adapted and validated for specific experimental conditions. All animal studies should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

How to prepare Yimitasvir stock solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yimitasvir is a potent inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A).[1][2] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in in vitro and cell-based assays. Adherence to these guidelines will ensure solution stability and concentration accuracy, which are critical for reproducible experimental results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its diphosphate (B83284) salt is provided in the table below. This information is essential for accurate preparation of stock solutions and for understanding the behavior of the compound in experimental settings.

PropertyThis compoundThis compound DiphosphateReference
Molecular Formula C49H58N8O6C49H64N8O14P2[1][3][4][5]
Molecular Weight 855.0 g/mol 1051.03 g/mol [3]
CAS Number 1959593-23-71959593-63-5[3]
Appearance SolidWhite to off-white solid
Solubility in DMSO Not specified100 mg/mL (95.14 mM)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Diphosphate Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound diphosphate in dimethyl sulfoxide (B87167) (DMSO). It is recommended to use freshly opened, anhydrous DMSO to minimize hygroscopic effects which can impact solubility.

Materials:

  • This compound diphosphate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound: Carefully weigh out the desired amount of this compound diphosphate powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.051 mg of this compound diphosphate (Molecular Weight: 1051.03 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound diphosphate powder. For a 10 mM solution, if you weighed 1.051 mg, add 100 µL of DMSO.

  • Mixing: Vortex the solution vigorously until the compound is completely dissolved. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • Sterilization (Optional): If required for your specific application (e.g., cell culture experiments), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots under the following conditions:

    • -80°C for up to 6 months

    • -20°C for up to 1 month

    Note: Always seal storage containers tightly and protect them from moisture.

Protocol 2: Preparation of Working Solutions

For in vivo or cell-based experiments, the concentrated stock solution will need to be diluted to a final working concentration. The following are examples of how to prepare working solutions.

Example Dilution for Cell-Based Assays:

To prepare a 10 µM working solution from a 10 mM stock solution, perform a 1:1000 dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. Mix thoroughly by gentle pipetting before adding to the cells.

Example Formulation for In Vivo Studies:

For a 2.5 mg/mL working solution, a specific formulation may be required to ensure solubility and bioavailability. One such formulation is:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

To prepare 1 mL of this working solution, you would start with a more concentrated DMSO stock (e.g., 25 mg/mL). Then, add 100 µL of the 25 mg/mL DMSO stock to 400 µL of PEG300 and mix. Add 50 µL of Tween-80 and mix again. Finally, add 450 µL of saline to reach a final volume of 1 mL. It is recommended to prepare such working solutions fresh on the day of use.

Visualizations

G cluster_0 Preparation of this compound Stock Solution weigh 1. Weigh this compound diphosphate powder add_dmso 2. Add anhydrous DMSO weigh->add_dmso dissolve 3. Vortex and/or sonicate to dissolve add_dmso->dissolve aliquot 4. Aliquot into single-use vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a this compound stock solution.

G cluster_1 General Experimental Workflow using this compound Stock Solution prepare_stock Prepare this compound stock solution (e.g., 10 mM in DMSO) prepare_working Prepare working solution (e.g., dilute stock in cell culture medium) prepare_stock->prepare_working treat_cells Treat cells with This compound working solution prepare_working->treat_cells incubate Incubate for defined period treat_cells->incubate assay Perform downstream assay (e.g., cytotoxicity, viral replication) incubate->assay analyze Analyze results assay->analyze

Caption: General workflow for a cell-based assay using this compound.

References

Application Note: Lentivirus-Mediated shRNA Knockdown for the Target Validation of Pibrentasvir (Yimitasvir), an HCV NS5A Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatitis C Virus (HCV) infection is a major cause of chronic liver disease. A key component of the viral life cycle is the Nonstructural Protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and virion assembly.[1][2][3] Pibrentasvir (formerly known as Yimitasvir) is a potent, pan-genotypic direct-acting antiviral (DAA) that targets NS5A, inhibiting its function and thereby halting viral propagation.[1][4][5][6] Target validation is a critical step in drug development to confirm that a drug's therapeutic effect is produced by its interaction with the intended target. This application note provides a detailed protocol for validating NS5A as the target of Pibrentasvir using lentivirus-delivered short hairpin RNA (shRNA) to specifically knock down NS5A expression in an HCV replicon cell line. This method allows researchers to phenocopy the drug's effect, providing strong evidence for on-target activity.

Mechanism of Action & Signaling Pathway

The HCV NS5A protein is a multifunctional protein that, despite having no enzymatic activity, acts as a critical organizer of the viral life cycle.[5] It interacts with other viral proteins (like the RNA-dependent RNA polymerase NS5B) and host cell factors to form the HCV replicase complex, which is anchored to the endoplasmic reticulum (ER) membrane.[1][2] This complex is responsible for synthesizing new viral RNA. Pibrentasvir binds to Domain I of NS5A, disrupting its normal function and thereby blocking both viral RNA replication and the assembly of new virus particles.[5][6]

HCV_NS5A_Pathway cluster_host_cell Hepatocyte HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Viral Replication Complex (on ER membrane) HCV_RNA->Replication_Complex NS_Proteins NS3-NS5B Proteins Polyprotein->NS_Proteins Proteolytic Processing NS5A NS5A NS_Proteins->NS5A NS_Proteins->Replication_Complex NS5A->Replication_Complex Virion_Assembly Virion Assembly NS5A->Virion_Assembly New_RNA New Viral RNA Replication_Complex->New_RNA RNA Synthesis New_RNA->Virion_Assembly Pibrentasvir Pibrentasvir (this compound) Pibrentasvir->NS5A Inhibits shRNA Lentiviral shRNA shRNA->NS5A Knockdown

Caption: HCV NS5A role in replication and points of inhibition.

Experimental Design and Workflow

The core principle of this target validation strategy is to compare the phenotype induced by Pibrentasvir treatment with the phenotype caused by the specific knockdown of its target, NS5A. If shRNA-mediated knockdown of NS5A reduces HCV replication to a similar extent as Pibrentasvir, it confirms that NS5A is the relevant target. The experiment will be conducted in a stable Huh-7 human hepatoma cell line containing a subgenomic HCV replicon.[7][8] These replicons can autonomously replicate and often contain a reporter gene (e.g., luciferase) for easy quantification of viral replication.[9]

Caption: Workflow for lentiviral-mediated target validation.

Detailed Experimental Protocols

Biosafety Note: Lentiviral particles are considered Biosafety Level 2 (BSL-2) agents. All work involving live virus must be performed in a certified biological safety cabinet (BSC) following institutional and national safety guidelines.[10][11]

Protocol 1: Lentiviral Plasmid Preparation
  • shRNA Design: Design 3-4 unique shRNA sequences targeting the HCV NS5A gene of the relevant genotype. Also, design a non-targeting scramble shRNA control.

  • Vector Selection: Use a third-generation lentiviral transfer vector containing a puromycin (B1679871) resistance gene for selection and a suitable promoter for shRNA expression (e.g., U6).[12]

  • Cloning: Synthesize DNA oligonucleotides for each shRNA and clone them into the linearized transfer vector according to the manufacturer's protocol.

  • Plasmid Purification: Amplify the transfer, packaging (e.g., psPAX2), and envelope (e.g., pMD2.G) plasmids in E. coli. Purify high-quality, endotoxin-free plasmid DNA. The integrity of all plasmids is critical for high-titer virus production.[13][14]

Protocol 2: Lentivirus Packaging and Titer Determination

This protocol is for packaging in a 10 cm dish.[15][16]

  • Cell Seeding (Day 0): Seed 8 x 10⁶ HEK293T cells in a 10 cm dish in 10 mL of DMEM with 10% FBS (no antibiotics). Cells should be ~80-90% confluent at the time of transfection.[15]

  • Transfection (Day 1):

    • In Tube A: Mix 10 µg of shRNA transfer plasmid, 7.5 µg of packaging plasmid, and 2.5 µg of envelope plasmid in 500 µL of serum-free medium (e.g., Opti-MEM).

    • In Tube B: Add 30 µL of a lipid-based transfection reagent (e.g., Lipofectamine 2000) to 500 µL of serum-free medium. Incubate for 5 minutes.

    • Combine the contents of Tube A and Tube B. Incubate for 20 minutes at room temperature.

    • Add the 1 mL DNA-lipid complex dropwise to the HEK293T cells.

  • Medium Change (Day 2): After 16-18 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, complete culture medium.

  • Virus Harvest (Day 3-4):

    • At 48 hours post-transfection, collect the virus-containing supernatant. Filter it through a 0.45 µm PES filter to remove cell debris.[14][16]

    • Add 10 mL of fresh medium to the cells and collect again at 72 hours post-transfection. Pool the harvests.

  • Concentration & Titer: For transduction of difficult cell lines, concentrate the virus using a commercially available reagent or ultracentrifugation. Determine the viral titer (Infectious Units/mL) via qPCR or by transducing a reporter cell line. Store aliquots at -80°C.

Protocol 3: Transduction of HCV Replicon Cells
  • Cell Seeding (Day 1): Seed Huh-7 HCV replicon cells in 6-well plates at a density that will result in 50-70% confluency on the day of transduction.

  • Transduction (Day 2):

    • Remove the culture medium.

    • Add lentiviral supernatant (at a Multiplicity of Infection, MOI, of 1-10) to the cells along with 8 µg/mL polybrene to enhance transduction efficiency.

    • Incubate for 18-24 hours.

  • Selection (Day 3 onwards):

    • Replace the virus-containing medium with fresh medium containing puromycin (concentration to be determined by a kill curve, typically 1-5 µg/mL).

    • Replace the selection medium every 3-4 days until stable, resistant cell pools are established.[10]

    • Expand the stable cell pools for subsequent assays.

Protocol 4: Target Validation Assays
  • Western Blot: Lyse the stable cell pools (NS5A shRNA and scramble control) and perform a Western blot using an anti-NS5A antibody to confirm protein knockdown.

  • qRT-PCR: Extract total RNA and perform qRT-PCR to quantify the knockdown of NS5A mRNA and the corresponding reduction in HCV replicon RNA levels.

  • Replicon Activity Assay: If using a luciferase reporter replicon, lyse the cells and measure luciferase activity. A reduction in luminescence directly correlates with reduced viral replication.

  • Pibrentasvir Treatment: Treat parallel wells of untransduced replicon cells with a serial dilution of Pibrentasvir (e.g., 0.1 pM to 10 nM) to generate a dose-response curve and determine the EC50 value.[17]

Data Presentation and Expected Results

Quantitative data should be organized to clearly compare the effects of NS5A knockdown with the scramble control and Pibrentasvir treatment.

Table 1: Efficacy of Lentiviral shRNA Constructs on NS5A Expression and HCV Replication

Construct NS5A mRNA Level (% of Scramble) NS5A Protein Level (% of Scramble) HCV Replicon RNA (% of Scramble)
Scramble shRNA 100 ± 8.5 100 ± 11.2 100 ± 9.8
NS5A shRNA #1 81 ± 6.2 75 ± 8.9 78 ± 7.1
NS5A shRNA #2 18 ± 3.1 22 ± 4.5 24 ± 5.3

| NS5A shRNA #3 | 25 ± 4.0 | 31 ± 5.8 | 33 ± 6.0 |

Table 2: Comparison of NS5A Knockdown with Pibrentasvir Treatment

Condition HCV Replicon Activity (% of Control) Cell Viability (% of Control)
Untreated Control 100 ± 7.5 100 ± 4.1
Scramble shRNA 98 ± 8.1 99 ± 3.5
NS5A shRNA #2 24 ± 5.3 97 ± 4.8

| Pibrentasvir (100 pM) | 21 ± 4.9 | 98 ± 3.9 |

Data are presented as mean ± standard deviation and are representative. Pibrentasvir is known to have EC50 values in the low picomolar range.[1][18]

Logical Framework for Target Validation

Logical_Framework cluster_hypothesis Hypothesis cluster_experiment Experimental Test cluster_prediction Predicted Outcome cluster_conclusion Conclusion H Pibrentasvir's antiviral activity is mediated by inhibiting NS5A. E Specifically reduce NS5A levels using lentiviral shRNA. H->E If hypothesis is true... P NS5A knockdown will inhibit HCV replication, phenocopying the effect of Pibrentasvir. E->P ...then we should observe... C The experimental results support the hypothesis. NS5A is validated as the primary target of Pibrentasvir. P->C If outcome matches prediction...

Caption: Logical framework for NS5A target validation.

This application note details a robust methodology for validating NS5A as the therapeutic target of Pibrentasvir using lentivirus-mediated shRNA knockdown. By demonstrating that the specific reduction of NS5A protein levels phenocopies the antiviral effect of the drug, researchers can confidently confirm the drug's mechanism of action. This approach is a powerful tool in the preclinical development and characterization of targeted antiviral agents.

References

Application Notes and Protocols for Yimitasvir in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yimitasvir (also known as Emitasvir) is a potent and orally active small molecule inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2][3] NS5A is a critical component of the HCV replication complex, making it an attractive target for antiviral therapy. High-throughput screening (HTS) assays are essential for the discovery and characterization of new antiviral agents like this compound. This document provides detailed application notes and protocols for the use of this compound in relevant HTS assays, guidance on data analysis, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound exerts its antiviral activity by targeting HCV NS5A, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[4] Although NS5A has no known enzymatic function, it plays a crucial role in the formation of the membranous web, the site of viral replication. By binding to NS5A, this compound disrupts its function, leading to a potent inhibition of HCV replication. Clinical studies have demonstrated that this compound, in combination with other direct-acting antivirals, leads to a significant reduction in HCV RNA levels in patients.[5]

Data Presentation: In Vitro Activity of this compound and Other NS5A Inhibitors

While specific high-throughput screening data for this compound is not publicly available, the following table summarizes its known in vitro efficacy and provides representative data for other NS5A inhibitors to offer a comparative context for HTS assay development.

CompoundTargetAssay TypeHCV GenotypeEC50CC50Selectivity Index (SI)Reference
This compound NS5AClinical Study (HCV RNA reduction)Genotype 1Not directly measured as EC50Not availableNot available[5]
BMS-790052NS5AReplicon AssayGenotype 1a50 pM>10 µM>200,000[6]
BMS-790052NS5AReplicon AssayGenotype 1b9 pM>10 µM>1,111,111[6]
BMS-858NS5AReplicon AssayNot specified0.57 µM>50 µM>87[6]
LedipasvirNS5AReplicon AssayGenotype 1a0.018 nM>10 µM>555,555Not in search results
VelpatasvirNS5AReplicon AssayGenotypes 1-6pM range>5 µMHigh[7]

Note: EC50 (Half-maximal effective concentration), CC50 (Half-maximal cytotoxic concentration), and SI (CC50/EC50) are critical parameters in drug discovery. A high SI value is desirable, indicating that the compound is effective against the virus at concentrations far below those that are toxic to host cells.

Key High-Throughput Screening Assays for this compound

Two primary types of cell-based assays are suitable for high-throughput screening of NS5A inhibitors like this compound: HCV replicon assays and HCV infection assays.

HCV Replicon Luciferase Assay

This assay utilizes human hepatoma cells (e.g., Huh-7) that stably express a subgenomic HCV replicon.[8] The replicon contains the HCV nonstructural proteins necessary for replication, along with a reporter gene, typically luciferase. Inhibition of HCV replication by a compound like this compound results in a decrease in luciferase activity, which can be quantified in a high-throughput manner.

Cell-Based HCV Infection Assay

This assay uses infectious HCV particles to infect a permissive cell line (e.g., Huh-7.5). The effect of the test compound on the entire viral life cycle can be assessed. The readout for this assay can be the quantification of a viral protein (e.g., by immunofluorescence) or the use of a reporter virus that expresses an enzyme like luciferase upon successful infection and replication.

Experimental Protocols

Protocol 1: High-Throughput HCV Replicon Luciferase Assay

Objective: To determine the in vitro potency (EC50) of this compound in inhibiting HCV replication in a high-throughput format.

Materials:

  • Huh-7 cells stably expressing an HCV replicon with a luciferase reporter

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Positive control (e.g., another known NS5A inhibitor)

  • Negative control (DMSO)

  • Luciferase assay reagent

  • 1536-well white, solid-bottom assay plates

  • Automated liquid handling systems

Procedure:

  • Cell Seeding: Using an automated liquid handler, dispense Huh-7 replicon cells into 1536-well plates at a pre-optimized density.

  • Compound Addition: Prepare serial dilutions of this compound and control compounds in DMSO. Transfer nanoliter volumes of the compound solutions to the assay plates.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Luciferase Assay: Equilibrate the plates to room temperature. Add luciferase assay reagent to each well using a liquid handler.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the data to the positive and negative controls.

  • Plot the normalized luminescence signal against the logarithm of the this compound concentration.

  • Calculate the EC50 value using a non-linear regression curve fit.

  • Determine the Z'-factor for the assay plate to assess its quality and robustness. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[9][10][11][12][13]

Protocol 2: High-Throughput Cytotoxicity Assay

Objective: To determine the cytotoxicity (CC50) of this compound in the host cell line.

Materials:

  • Huh-7 cells (or the same cell line used in the antiviral assay)

  • DMEM with 10% FBS

  • This compound

  • Positive control for cytotoxicity (e.g., a known cytotoxic agent)

  • Negative control (DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 1536-well clear-bottom assay plates

  • Automated liquid handling systems

Procedure:

  • Cell Seeding: Dispense Huh-7 cells into 1536-well plates at the same density as the antiviral assay.

  • Compound Addition: Add serial dilutions of this compound and control compounds to the plates.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (48-72 hours).

  • Cell Viability Assay: Add the cell viability reagent to each well.

  • Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

Data Analysis:

  • Normalize the data to the positive and negative controls.

  • Plot the normalized cell viability against the logarithm of the this compound concentration.

  • Calculate the CC50 value using a non-linear regression curve fit.

Mandatory Visualizations

Signaling Pathway Diagram

HCV_NS5A_Pathway cluster_host_cell Host Cell Cytoplasm HCV RNA HCV RNA Ribosome Ribosome HCV RNA->Ribosome Translation Replication Complex Replication Complex HCV RNA->Replication Complex Template for Polyprotein Polyprotein Ribosome->Polyprotein NS3/4A NS3/4A Polyprotein->NS3/4A Cleavage NS5A NS5A Polyprotein->NS5A Cleavage NS5B NS5B Polyprotein->NS5B Cleavage NS5A->Replication Complex Component of Membranous Web Membranous Web NS5A->Membranous Web Induces formation of Virion Assembly Virion Assembly NS5A->Virion Assembly Role in NS5B->Replication Complex Component of Newly Synthesized HCV RNA Newly Synthesized HCV RNA Replication Complex->Newly Synthesized HCV RNA Replication Membranous Web->Replication Complex Site of Newly Synthesized HCV RNA->Virion Assembly This compound This compound This compound->NS5A Inhibition

Caption: Simplified pathway of HCV replication highlighting the central role of NS5A and its inhibition by this compound.

Experimental Workflow Diagram

HTS_Workflow cluster_workflow High-Throughput Screening Workflow for this compound Start Start Assay_Plate_Prep Prepare 1536-well plates with Huh-7 Replicon Cells Start->Assay_Plate_Prep Compound_Transfer Nanoliter transfer of this compound to assay plates Assay_Plate_Prep->Compound_Transfer Compound_Plate_Prep Prepare this compound serial dilutions in source plates Compound_Plate_Prep->Compound_Transfer Incubation Incubate plates for 48-72 hours Compound_Transfer->Incubation Reagent_Addition Add Luciferase Reagent Incubation->Reagent_Addition Data_Acquisition Read Luminescence Reagent_Addition->Data_Acquisition Data_Analysis Calculate EC50 and Z'-factor Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for a high-throughput screening assay to evaluate this compound's anti-HCV activity.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Yimitasvir Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Yimitasvir in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is an orally active inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1][2] Like many complex organic molecules developed for therapeutic purposes, this compound is a poorly water-soluble compound.[3] This low aqueous solubility can present significant challenges during in vitro and in vivo experiments, affecting drug concentration, bioavailability, and the reproducibility of experimental results.

Q2: What is the expected pH-dependent solubility behavior of this compound?

Q3: Is there a more soluble form of this compound available?

Yes, this compound is often available as this compound diphosphate (B83284), a salt form of the parent compound.[6][7] Salt forms of weakly basic or acidic drugs are commonly developed to improve aqueous solubility and dissolution rates.[8] However, even in its phosphate (B84403) salt form, achieving high concentrations in simple aqueous buffers can be challenging, and careful consideration of the buffer composition and pH is still necessary.

Q4: Can I use organic solvents to dissolve this compound?

Yes, for creating stock solutions, organic solvents like dimethyl sulfoxide (B87167) (DMSO) are commonly used. This compound diphosphate is reported to be soluble in DMSO at concentrations up to 10 mM.[6] For in vivo studies, co-solvent systems are often employed to maintain solubility upon dilution into an aqueous environment.[4]

Troubleshooting Guide

Issue: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer.

1. Assess the pH of your Buffer System:

  • Rationale: As a likely weak base, this compound's solubility is highly dependent on pH.[4][5] Higher pH will favor the less soluble, unionized form.

  • Recommendation: Attempt to dissolve this compound in a buffer with a lower pH (e.g., pH 4-6). The choice of the acidic buffer will depend on the experimental constraints. Citrate buffers are commonly used in this pH range.[9]

2. Consider the Buffer Species and Ionic Strength:

  • Rationale: The composition of the buffer can influence drug solubility. High salt concentrations can sometimes lead to a "salting-out" effect, reducing the solubility of a compound.[5]

  • Recommendation: If you suspect buffer components are contributing to poor solubility, try using a buffer with a lower ionic strength.

3. Employ Co-solvents and Excipients:

  • Rationale: For many poorly soluble drugs, aqueous buffers alone are insufficient. Co-solvents and excipients can significantly enhance solubility.[8]

  • Recommendation: Prepare a concentrated stock solution in an organic solvent like DMSO. For working solutions, consider using a co-solvent system. The table below provides examples of formulations used for in vivo studies that can be adapted for in vitro experiments with appropriate controls.

4. Utilize Mechanical Assistance:

  • Rationale: Gentle heating and sonication can help overcome kinetic barriers to dissolution.[4]

  • Recommendation: After adding this compound to the buffer, gently warm the solution (e.g., to 37°C) and/or place it in a sonicator bath for short intervals. Be cautious with temperature to avoid degradation.

5. Prepare Fresh Solutions:

  • Rationale: The stability of this compound in aqueous solutions, particularly at near-neutral pH where it may be supersaturated, can be limited. Over time, the compound may precipitate out of solution.

  • Recommendation: Prepare this compound solutions fresh before each experiment.

Experimental Protocols & Data

Protocols for Solubilizing this compound Diphosphate for In Vivo Studies

The following protocols have been reported for preparing this compound diphosphate for in vivo administration, achieving a concentration of 2.5 mg/mL. These can serve as a starting point for developing formulations for in vitro assays, though appropriate vehicle controls are essential.

ProtocolSolvent System ComponentsFinal ConcentrationNotes
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (2.38 mM)Requires sonication.[4]
210% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (2.38 mM)Requires sonication.[4]
310% DMSO, 90% Corn Oil2.5 mg/mL (2.38 mM)Requires sonication.[4]

Detailed Methodology for Protocol 1:

  • Prepare a 25.0 mg/mL stock solution of this compound diphosphate in DMSO.

  • To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the total volume to 1 mL.

  • Use sonication as needed to achieve a clear solution.[4]

Visualizations

Logical Workflow for Troubleshooting this compound Solubility

G Troubleshooting this compound Solubility Issues start Start: this compound Precipitation Observed check_ph 1. Assess Buffer pH Is the pH > 7? start->check_ph lower_ph Action: Use a more acidic buffer (e.g., Citrate pH 4-6) check_ph->lower_ph Yes check_buffer_comp 2. Evaluate Buffer Composition High ionic strength? check_ph->check_buffer_comp No lower_ph->check_buffer_comp adjust_buffer Action: Reduce buffer concentration or switch to a lower ionic strength buffer check_buffer_comp->adjust_buffer Yes use_cosolvents 3. Employ Co-solvents/Excipients Is the formulation for in vitro or in vivo use? check_buffer_comp->use_cosolvents No adjust_buffer->use_cosolvents invitro_formulation Action: Prepare a concentrated stock in DMSO and dilute into the final medium. Include vehicle controls. use_cosolvents->invitro_formulation In vitro invivo_formulation Action: Use established protocols (e.g., DMSO/PEG300/Tween-80/Saline). use_cosolvents->invivo_formulation In vivo mechanical_assist 4. Apply Mechanical Assistance Still observing precipitation? invitro_formulation->mechanical_assist invivo_formulation->mechanical_assist sonicate_heat Action: Use gentle warming (37°C) and/or sonication. mechanical_assist->sonicate_heat Yes fresh_prep 5. Ensure Fresh Preparation Is the solution being stored? mechanical_assist->fresh_prep No sonicate_heat->fresh_prep prepare_fresh Action: Prepare solutions immediately before use. fresh_prep->prepare_fresh Yes success Resolution: Clear Solution Achieved fresh_prep->success No prepare_fresh->success

Caption: A step-by-step workflow for addressing common solubility issues with this compound.

pH-Dependent Solubility of a Weakly Basic Drug

G Conceptual pH-Solubility Profile for this compound cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) low_ph Predominantly Ionized Form (BH+) Higher Solubility pka pKa (Equilibrium between ionized and unionized forms) low_ph->pka Increasing pH high_ph Predominantly Unionized Form (B) Lower Solubility pka->high_ph Increasing pH

References

Optimizing Yimitasvir Dosage for In Vitro Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Yimitasvir dosage for in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as Emitasvir) is a direct-acting antiviral (DAA) agent that potently and specifically inhibits the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] NS5A is a critical component of the HCV replication complex. By targeting NS5A, this compound disrupts the formation of this complex, thereby inhibiting viral RNA replication. This compound is particularly effective against HCV genotype 1.[2]

Q2: Which cell lines are suitable for in vitro experiments with this compound?

A2: The human hepatoma cell line, Huh-7, and its derivatives (e.g., Huh-7.5) are the most commonly used cell lines for in vitro studies of HCV replication and for evaluating the efficacy of antiviral drugs like this compound. These cells are highly permissive for HCV RNA replication and are suitable for hosting HCV replicon systems.

Q3: What is an HCV replicon system and why is it used?

A3: An HCV replicon system is a powerful tool for studying HCV replication in a controlled and safe laboratory setting. It utilizes a portion of the HCV genome, containing the non-structural proteins necessary for RNA replication (including NS5A), but lacking the structural proteins required to produce infectious virus particles. These engineered RNA molecules can autonomously replicate within Huh-7 cells. Often, a reporter gene, such as luciferase, is included in the replicon to allow for easy and quantifiable measurement of viral replication. This system is ideal for screening antiviral compounds and determining their potency (EC50 values).

Q4: How do I determine the optimal concentration of this compound for my experiments?

A4: The optimal concentration of this compound should be determined by performing a dose-response experiment to establish its 50% effective concentration (EC50) against the specific HCV replicon and cell line you are using. This involves treating the replicon-containing cells with a serial dilution of this compound and measuring the inhibition of HCV replication. It is crucial to also assess the cytotoxicity of the compound in parallel to determine its 50% cytotoxic concentration (CC50). A high selectivity index (SI = CC50/EC50) indicates that the antiviral effect is not due to general cell toxicity.

Troubleshooting Guides

HCV Replicon Assay
Problem Potential Cause Troubleshooting Steps
Low or no signal (e.g., luciferase activity) in untreated control wells 1. Poor cell health (over-confluent, high passage number).2. Inefficient transfection of replicon RNA.3. Degraded replicon RNA.1. Use healthy, low-passage Huh-7 cells. Ensure cells are not overgrown at the time of the assay.2. Optimize transfection parameters (e.g., electroporation settings, lipid reagent concentration).3. Verify the integrity of your in vitro transcribed replicon RNA on a gel before transfection.
High variability between replicate wells 1. Inconsistent cell seeding.2. Pipetting errors during compound addition or reagent addition.3. Edge effects in the microplate.1. Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding.2. Be meticulous with pipetting techniques. Use calibrated pipettes.3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
This compound shows low potency (high EC50 value) 1. Presence of resistance-associated substitutions (RASs) in the NS5A region of the replicon.2. Incorrect drug concentration.3. Assay conditions are not optimal.1. Sequence the NS5A region of your replicon to check for known RASs.2. Verify the concentration and purity of your this compound stock solution.3. Optimize incubation time and cell density for your specific replicon and cell line.
Cytotoxicity Assay (MTT/XTT)
Problem Potential Cause Troubleshooting Steps
High background absorbance in cell-free wells 1. Contamination of media or reagents.2. Phenol (B47542) red in the medium can interfere with absorbance readings.1. Use fresh, sterile reagents and media.2. Use phenol red-free medium for the assay.
Low signal in untreated control cells 1. Poor cell health or low seeding density.2. Insufficient incubation time with the tetrazolium salt (e.g., MTT).1. Ensure cells are healthy and seeded at an optimal density to be in the logarithmic growth phase during the assay.2. Optimize the incubation time for the tetrazolium salt to allow for sufficient formazan (B1609692) crystal formation.
Inconsistent results 1. Incomplete solubilization of formazan crystals.2. Cell clumping.1. Ensure complete solubilization by vigorous pipetting or shaking after adding the solubilizing agent.2. Ensure a single-cell suspension before seeding.

Experimental Protocols

Protocol 1: Determination of this compound EC50 in an HCV Replicon Assay

This protocol describes the determination of the 50% effective concentration (EC50) of this compound in Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter.

Materials:

  • Huh-7 cells stably expressing an HCV genotype 1b replicon with a luciferase reporter

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • G418 (Geneticin) for maintaining replicon cells

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the Huh-7 replicon cells.

    • Seed the cells in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of DMEM without G418.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Dilution and Addition:

    • Prepare a serial dilution of this compound in DMEM. A typical starting concentration range would be from 1 nM down to the picomolar range. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

    • Carefully remove the medium from the cells and add 100 µL of the diluted this compound or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Calculate the percent inhibition of HCV replication for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value.

Protocol 2: Determination of this compound CC50 using an MTT Assay

This protocol describes the determination of the 50% cytotoxic concentration (CC50) of this compound in Huh-7 cells.

Materials:

  • Huh-7 cells

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the Huh-7 cells.

    • Seed the cells in a 96-well clear plate at a density of 5,000-10,000 cells per well in 100 µL of DMEM.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Dilution and Addition:

    • Prepare a serial dilution of this compound in DMEM. The concentration range should be broader than that used for the EC50 determination to ensure a full cytotoxicity curve. Include a vehicle control (DMSO).

    • Carefully remove the medium from the cells and add 100 µL of the diluted this compound or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for the same duration as the antiviral assay (48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percent cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression to determine the CC50 value.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound Against HCV Genotypes (Hypothetical Data)

HCV GenotypeReplicon SystemEC50 (pM)
1aHuh-7Data not publicly available
1bHuh-7Data not publicly available
2aHuh-7Data not publicly available
3aHuh-7Data not publicly available
4aHuh-7Data not publicly available

Table 2: In Vitro Cytotoxicity of this compound (Hypothetical Data)

Cell LineAssayIncubation Time (h)CC50 (µM)
Huh-7MTT72Data not publicly available
HepG2MTT72Data not publicly available

Visualizations

HCV_Replication_and_Yimitasvir_MOA cluster_host_cell Hepatocyte HCV_RNA HCV RNA Genome Polyprotein Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex (includes NS5A) Polyprotein->Replication_Complex Processing & Assembly New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA RNA Replication This compound This compound This compound->Replication_Complex Inhibits NS5A

Caption: Mechanism of action of this compound in inhibiting HCV replication.

experimental_workflow cluster_ec50 EC50 Determination cluster_cc50 CC50 Determination A1 Seed Huh-7 Replicon Cells B1 Add Serial Dilutions of this compound A1->B1 C1 Incubate (48-72h) B1->C1 D1 Measure Luciferase Activity C1->D1 E1 Calculate EC50 D1->E1 F Calculate Selectivity Index (SI = CC50 / EC50) A2 Seed Huh-7 Cells B2 Add Serial Dilutions of this compound A2->B2 C2 Incubate (48-72h) B2->C2 D2 Perform MTT Assay C2->D2 E2 Calculate CC50 D2->E2

Caption: Experimental workflow for determining this compound's EC50 and CC50.

References

Identifying and mitigating Yimitasvir off-target effects in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential off-target effects of Yimitasvir in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a direct-acting antiviral agent that specifically targets the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2][3][4] NS5A is a crucial, multifunctional phosphoprotein essential for HCV RNA replication and the assembly of new virus particles.[5] By binding to NS5A, this compound disrupts its normal function, thereby inhibiting the viral life cycle.[5]

Q2: What are the known or potential off-target effects of this compound?

A2: Publicly available data on the specific off-target profile of this compound is limited. However, some potential off-target interactions can be inferred from its metabolic profile and class effects of NS5A inhibitors:

  • Metabolic Enzyme Interactions: this compound is a weak inhibitor of the cytochrome P450 enzyme CYP2C8 and may act as a weak inducer of CYP3A4. This could lead to drug-drug interactions if co-administered with other compounds metabolized by these enzymes.

  • Host Kinase Inhibition: The function of the viral NS5A protein is regulated by host cell kinases, including Casein Kinase I-α (CKI-α) and Polo-like kinase 1 (Plk1).[5] As a small molecule, this compound could potentially interact with the ATP-binding sites of these or other host kinases, leading to unintended biological consequences.

  • Class-Related Side Effects: Other NS5A inhibitors have been associated with side effects such as headache, fatigue, and nausea.[6] While often related to the combination therapies used, these could indicate potential class-wide off-target effects.

Q3: What are the initial signs of potential off-target effects in my cell culture experiments?

A3: Be attentive to the following observations, which may suggest off-target activity:

  • Unexpected Cytotoxicity: Significant cell death at concentrations close to the effective antiviral concentration.

  • Phenotype-Genotype Mismatch: The observed cellular phenotype does not align with the known function of NS5A inhibition.

  • Inconsistent Results: Discrepancies in results when using a structurally different NS5A inhibitor that should produce the same on-target effect.

  • Discrepancy with Genetic Knockdown: The phenotype observed with this compound treatment differs from the phenotype of cells where NS5A expression is silenced (in a relevant HCV replicon system).

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating suspected off-target effects of this compound.

Issue 1: Unexpected Cytotoxicity or Altered Cell Proliferation

Possible Cause:

  • Off-target kinase inhibition: this compound may be inhibiting host kinases essential for cell survival or proliferation.

  • Compound Precipitation: At high concentrations, this compound may precipitate in the culture medium, leading to non-specific toxicity.

  • Metabolite Toxicity: Cellular metabolism of this compound could produce toxic byproducts.

Troubleshooting Steps:

  • Determine the Therapeutic Window:

    • Perform a dose-response curve to determine the half-maximal effective concentration (EC50) for antiviral activity and the half-maximal cytotoxic concentration (CC50).

    • Calculate the Selectivity Index (SI = CC50 / EC50). A high SI value indicates good selectivity.

  • Visually Inspect for Precipitation:

    • Examine the culture wells under a microscope for any signs of compound precipitation at the concentrations used.

  • Use a Structurally Unrelated NS5A Inhibitor:

    • Treat cells with a different class of NS5A inhibitor. If the cytotoxicity is not observed, it suggests the effect is specific to this compound's chemical structure.

  • Perform a Kinase Panel Screen:

    • To identify potential off-target kinases, screen this compound against a broad panel of human kinases at various concentrations.

Data Presentation

Summarize your experimental data in clear, structured tables to facilitate comparison and interpretation.

Table 1: this compound In Vitro Activity and Cytotoxicity

Cell LineEC50 (nM)CC50 (µM)Selectivity Index (SI)
Huh-7 HCV RepliconValueValueValue
Parental Huh-7N/AValueN/A
Other Cell LineN/AValueN/A

This table serves as a template. Users should populate it with their experimental data.

Table 2: Example Kinase Inhibition Profile for this compound

Kinase TargetIC50 (µM)
Kinase AValue
Kinase BValue
Kinase C> 10
Kinase DValue

This is a hypothetical table. A kinase screen would provide the data to populate such a table.

Experimental Protocols

1. Cell Viability Assay (MTS Assay)

  • Objective: To determine the cytotoxic concentration (CC50) of this compound.

  • Methodology:

    • Cell Seeding: Plate cells (e.g., Huh-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤ 0.5%.

    • Incubation: Remove the old medium and add the medium containing the different concentrations of this compound. Incubate for the desired duration (e.g., 72 hours).

    • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

    • Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the log of this compound concentration. Calculate the CC50 using non-linear regression.

2. Kinase Profiling (In Vitro Kinase Assay)

  • Objective: To identify potential off-target kinase interactions of this compound.

  • Methodology:

    • Compound Submission: Submit this compound to a commercial kinase profiling service or perform in-house assays.

    • Assay Principle: These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using radiometric (e.g., ³³P-ATP) or fluorescence-based methods.

    • Data Interpretation: The results are usually reported as the percent inhibition at a given concentration or as an IC50 value (the concentration of the compound required to inhibit 50% of the kinase activity).

3. Western Blot for Pathway Analysis

  • Objective: To validate if a suspected off-target kinase is inhibited in a cellular context.

  • Methodology:

    • Cell Treatment: Treat cells with this compound at concentrations where off-target effects are observed. Include a positive control inhibitor for the suspected pathway.

    • Cell Lysis: Harvest and lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated (active) form of a downstream substrate of the suspected kinase and the total protein of that substrate.

    • Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye and visualize the bands using an appropriate detection system.

    • Analysis: A decrease in the ratio of phosphorylated protein to total protein in this compound-treated cells would suggest inhibition of the upstream kinase.

Visualizations

The following diagrams illustrate key workflows and concepts for investigating this compound's off-target effects.

G cluster_0 Initial Observation cluster_1 Primary Investigation cluster_2 Hypothesis Generation cluster_3 Target Identification cluster_4 Validation & Mitigation A Unexpected Phenotype (e.g., Cytotoxicity) B Dose-Response Analysis (EC50 vs. CC50) A->B C Orthogonal Control (Structurally Different NS5A Inhibitor) A->C D Off-Target Effect Hypothesized B->D Low Selectivity Index C->D Phenotype is this compound-specific E Broad Kinase Screen D->E F Chemical Proteomics D->F G Validate with Pathway Analysis (e.g., Western Blot) E->G F->G H Use Lowest Effective Concentration G->H I Counter-screen with Pathway Inhibitor G->I

Caption: Troubleshooting workflow for suspected off-target effects.

G cluster_0 Experimental Setup cluster_1 Treatment & Incubation cluster_2 Assay & Readout cluster_3 Data Analysis A Plate Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 72 hours C->D E Add MTS Reagent D->E F Measure Absorbance at 490 nm E->F G Normalize to Vehicle Control F->G H Plot Dose-Response Curve G->H I Calculate CC50 H->I

Caption: Workflow for determining the CC50 of this compound.

G This compound This compound OffTargetKinase Off-Target Kinase This compound->OffTargetKinase Inhibition PhosphorylatedSubstrate Phosphorylated Substrate OffTargetKinase->PhosphorylatedSubstrate Phosphorylation DownstreamSubstrate Downstream Substrate DownstreamSubstrate->PhosphorylatedSubstrate CellularEffect Unintended Cellular Effect PhosphorylatedSubstrate->CellularEffect

Caption: Potential off-target kinase inhibition pathway.

References

Troubleshooting inconsistent results in Yimitasvir antiviral assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Yimitasvir antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during in vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as Emitasvir or DAG-181) is an orally active, potent direct-acting antiviral (DAA) agent against the Hepatitis C Virus (HCV).[1][2] It specifically targets the HCV nonstructural protein 5A (NS5A), a key component of the viral replication complex.[1] NS5A is a multi-functional phosphoprotein that plays a crucial role in both viral RNA replication and the assembly of new virus particles (virions).[3] this compound inhibits the function of NS5A, thereby disrupting the HCV life cycle.[1]

Q2: Which in vitro assays are suitable for evaluating the antiviral activity of this compound?

Several in vitro assays can be used to determine the efficacy of this compound. The most common include:

  • HCV Replicon Assays: These are the workhorses for screening and characterizing HCV inhibitors.[4] They utilize human hepatoma cell lines (e.g., Huh-7) that contain a subgenomic or full-length HCV RNA that replicates autonomously.[4][5] Replication levels are often measured using a reporter gene, such as luciferase.[5][6]

  • Plaque Reduction Assays: This classic virology technique measures the ability of an antiviral compound to reduce the number of plaques (zones of cell death) formed by a lytic virus in a cell monolayer.[7] It is considered a gold standard for quantifying infectious virus.

  • Yield Reduction Assays: This method quantifies the reduction in the amount of infectious virus produced from cells treated with the antiviral compound.[8] It is a robust method for assessing antiviral efficacy.

Q3: What are the expected EC50 values for this compound?

The 50% effective concentration (EC50) for this compound can vary depending on the HCV genotype, the specific assay system, and experimental conditions. While specific EC50 values for this compound are not widely published in publicly available literature, clinical studies have demonstrated its potent antiviral activity. For instance, in a phase 2 study, a combination of 100 mg this compound and 400 mg sofosbuvir (B1194449) resulted in a 100% sustained virologic response (SVR12) in patients with chronic HCV genotype 1 infection.[9] In general, NS5A inhibitors exhibit picomolar to low nanomolar EC50 values in replicon assays.

Q4: What are the common resistance-associated substitutions (RASs) for NS5A inhibitors like this compound?

Resistance to NS5A inhibitors can emerge through specific amino acid substitutions in the NS5A protein.[10] For genotype 1a, common RASs are found at positions M28, Q30, L31, and Y93. For genotype 1b, RASs at positions L31 and Y93 are frequently observed. The presence of these RASs can significantly reduce the susceptibility of the virus to NS5A inhibitors.[10]

Troubleshooting Guides

High Variability in EC50 Values

Problem: You are observing significant variability in the calculated EC50 values for this compound between replicate experiments.

Potential Cause Troubleshooting Steps
Inconsistent Cell Health and Density Ensure cells are healthy, have high viability (>95%), and are within a consistent, low passage number. Seed cells at a uniform density to achieve a consistent monolayer.
Variable Viral Titer Use a consistent and accurately titrated viral stock for all experiments. A high multiplicity of infection (MOI) can overcome the inhibitory effect of the compound.
Compound Solubility and Stability Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. When preparing working dilutions, add the stock solution to the aqueous medium slowly while vortexing to prevent precipitation.
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting techniques for viscous solutions.
Edge Effects in Multi-well Plates Avoid using the outermost wells of the plate, as they are prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Lower Than Expected Antiviral Activity

Problem: this compound is showing weaker than expected or no antiviral activity in your assay.

Potential Cause Troubleshooting Steps
Compound Degradation Store this compound stock solutions at the recommended temperature (typically -20°C or -80°C) and protect from light. Minimize freeze-thaw cycles by preparing single-use aliquots.
Presence of Resistance-Associated Substitutions (RASs) If using a laboratory-adapted viral strain, it may have pre-existing RASs. Sequence the NS5A region of your viral stock to check for known resistance mutations.
High Serum Concentration in Media Serum proteins can bind to small molecule inhibitors, reducing their effective concentration.[11] If possible, perform the assay in a medium with a lower serum concentration or in a serum-free medium for the duration of the experiment.
Assay Readout Sensitivity Ensure that the dynamic range of your assay (e.g., luciferase signal, plaque number) is sufficient to detect a dose-dependent inhibition.
High Cytotoxicity Observed

Problem: You are observing significant cell death at concentrations where you expect to see antiviral activity.

Potential Cause Troubleshooting Steps
Inherent Compound Toxicity Determine the 50% cytotoxic concentration (CC50) of this compound in parallel with your antiviral assay on uninfected cells. This will allow you to calculate the selectivity index (SI = CC50 / EC50), which is a measure of the compound's therapeutic window.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the assay is non-toxic to the cells (typically ≤0.5%).
Contamination Regularly test your cell cultures for mycoplasma and other contaminants, which can affect cell health and sensitivity to compounds.

Data Presentation

Table 1: Factors Influencing this compound EC50 Values
Parameter Condition 1 Condition 2 Expected Impact on EC50
HCV Genotype Genotype 1bGenotype 1a with Y93H RASHigher EC50 with RAS
Cell Line Huh-7Huh-7.5May vary; establish baseline
Serum Concentration 2% FBS10% FBSHigher EC50 with higher serum
Multiplicity of Infection (MOI) 0.010.1Higher EC50 with higher MOI
Table 2: Pharmacokinetic Properties of this compound in Healthy Volunteers
Parameter Value Reference
Time to Maximum Plasma Concentration (Tmax) 3.5 - 4.0 hours[11][12]
Terminal Half-life (t1/2) 13.4 - 19.7 hours[9][11][12]
Effect of High-Fat Meal on Absorption Decreased rate and extent[9][11][12]
Primary Route of Elimination Fecal excretion[9][11][12]

Experimental Protocols

Protocol 1: HCV Replicon Luciferase Assay for EC50 Determination

This protocol describes a standard method for determining the 50% effective concentration (EC50) of this compound using a luciferase-based HCV replicon assay.

1. Cell Seeding:

  • Culture Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter gene in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.[13]
  • Trypsinize and resuspend the cells in fresh medium without G418.
  • Seed the cells into a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

2. Compound Addition:

  • Prepare a serial dilution of this compound in DMSO.
  • Further dilute the compound in cell culture medium to the final desired concentrations. The final DMSO concentration should be ≤0.5%.
  • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound.
  • Include vehicle-only (DMSO) controls and a known HCV inhibitor as a positive control.

3. Incubation:

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[13]

4. Luciferase Assay:

  • Remove the plate from the incubator and allow it to equilibrate to room temperature.
  • Add a luciferase substrate solution according to the manufacturer's instructions.
  • Measure the luminescence using a plate reader.[14]

5. Data Analysis:

  • Calculate the percent inhibition for each concentration relative to the vehicle control.
  • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Protocol 2: Plaque Reduction Assay

This protocol outlines a general procedure for a plaque reduction assay to evaluate the antiviral activity of this compound.

1. Cell Seeding:

  • Seed a suitable host cell line (e.g., Huh-7.5) in 6-well or 12-well plates at a density that will form a confluent monolayer on the day of infection.

2. Compound and Virus Preparation:

  • Prepare serial dilutions of this compound in a serum-free medium.
  • Dilute the HCV stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

3. Infection:

  • Wash the cell monolayers with PBS.
  • Inoculate the cells with the virus in the presence of the different concentrations of this compound or vehicle control.
  • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

4. Overlay:

  • Aspirate the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1.2% methylcellulose (B11928114) or 0.5% agarose) with the corresponding concentrations of this compound.

5. Incubation:

  • Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until plaques are visible.

6. Staining and Plaque Counting:

  • Fix the cells (e.g., with 4% paraformaldehyde).
  • Stain the cells with a solution such as crystal violet.
  • Count the number of plaques in each well.

7. Data Analysis:

  • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.
  • Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Visualizations

HCV_Replication_Pathway cluster_host_cell Hepatocyte HCV_Entry HCV Entry (Receptor-mediated endocytosis) Uncoating Uncoating & RNA Release HCV_Entry->Uncoating Translation_Polyprotein_Processing Translation & Polyprotein Processing Uncoating->Translation_Polyprotein_Processing RNA_Replication RNA Replication (Replication Complex) Translation_Polyprotein_Processing->RNA_Replication Virion_Assembly Virion Assembly Translation_Polyprotein_Processing->Virion_Assembly Structural Proteins NS5A NS5A RNA_Replication->NS5A RNA_Replication->Virion_Assembly Progeny RNA NS5A->RNA_Replication Essential for Replication Complex Formation Virion_Egress Virion Egress (Exocytosis) Virion_Assembly->Virion_Egress Released_HCV Released HCV Virion_Egress->Released_HCV This compound This compound This compound->NS5A Inhibits Extracellular_HCV Extracellular HCV Extracellular_HCV->HCV_Entry

Caption: HCV replication cycle and the inhibitory action of this compound on NS5A.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Host Cells (e.g., Huh-7) Infection 4. Infect Cells with Virus & Treat with this compound Cell_Culture->Infection Compound_Dilution 2. Prepare this compound Serial Dilutions Compound_Dilution->Infection Virus_Stock 3. Prepare Virus Inoculum Virus_Stock->Infection Incubation 5. Incubate (48-72 hours) Infection->Incubation Readout 6. Measure Endpoint (e.g., Luciferase, Plaques) Incubation->Readout Data_Processing 7. Normalize Data & Calculate % Inhibition Readout->Data_Processing EC50_Calculation 8. Generate Dose-Response Curve & Calculate EC50 Data_Processing->EC50_Calculation

Caption: General experimental workflow for a this compound antiviral assay.

Troubleshooting_Tree Inconsistent_Results Inconsistent Results? High_EC50_Variability High EC50 Variability? Inconsistent_Results->High_EC50_Variability Yes Low_Activity Low/No Activity? Inconsistent_Results->Low_Activity No Check_Cells Check Cell Health, Density, & Passage High_EC50_Variability->Check_Cells Yes High_Cytotoxicity High Cytotoxicity? Low_Activity->High_Cytotoxicity No Check_Compound_Integrity Check Compound Storage & Stability Low_Activity->Check_Compound_Integrity Yes Run_CC50 Determine CC50 on Uninfected Cells High_Cytotoxicity->Run_CC50 Yes Check_Virus Check Viral Titer & MOI Check_Cells->Check_Virus Still Variable Check_Compound Check Compound Solubility & Dilutions Check_Virus->Check_Compound Still Variable Check_Assay_Conditions Review Assay Conditions (e.g., Edge Effects) Check_Compound->Check_Assay_Conditions Still Variable Check_Resistance Sequence for RASs Check_Compound_Integrity->Check_Resistance Still Low Check_Serum Assess Serum Interference Check_Resistance->Check_Serum Still Low Check_Solvent Verify Solvent Concentration Run_CC50->Check_Solvent If SI is low Check_Contamination Test for Mycoplasma Check_Solvent->Check_Contamination If solvent is ok

Caption: A troubleshooting decision tree for inconsistent this compound assay results.

References

Technical Support Center: Ensuring the Long-Term Stability of Yimitasvir

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Yimitasvir during long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols to ensure the integrity of your research material.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on the chemical structure of this compound, which includes susceptible moieties such as an imidazole (B134444) ring and amide bonds, the primary factors that can compromise its stability are:

  • pH: this compound is likely susceptible to hydrolysis under acidic and basic conditions.

  • Oxidation: The imidazole moiety, in particular, can be prone to oxidation.

  • Light: Exposure to UV or visible light can lead to photodegradation.

  • Temperature: Elevated temperatures can accelerate degradation processes.

Q2: What are the recommended storage conditions for this compound?

A2: For routine laboratory use of this compound diphosphate (B83284) stock solutions, the following storage conditions are recommended to minimize degradation[1]:

  • -80°C: Suitable for long-term storage, stable for up to 6 months.

  • -20°C: Suitable for short-term storage, stable for up to 1 month.

It is crucial to prepare working solutions for in-vivo experiments fresh on the day of use to ensure potency and avoid variability in results[1]. For the pure active pharmaceutical ingredient (API), storage in a well-sealed container, protected from light and moisture, at controlled room temperature or under refrigerated conditions is advisable pending formal stability studies.

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be detected by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). A stability-indicating method is capable of separating the intact this compound from any potential degradation products. The appearance of new peaks or a decrease in the peak area of the main this compound peak in the chromatogram would indicate degradation.

Q4: Are there any known degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been publicly detailed, valuable insights can be drawn from studies on Daclatasvir, a structurally related NS5A inhibitor that also contains an imidazole moiety. The imidazole ring in Daclatasvir is susceptible to base-mediated autoxidation and photodegradation. Additionally, its carbamate (B1207046) moiety is prone to basic hydrolysis. Therefore, it is plausible that this compound may undergo similar degradation through oxidation of the imidazole ring and hydrolysis of its amide bonds.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Potency in Biological Assays Degradation of this compound due to improper storage or handling.1. Verify storage conditions (temperature, light exposure). 2. Prepare fresh working solutions from a new stock. 3. Analyze the sample using a stability-indicating HPLC method to check for degradation products.
Appearance of Unknown Peaks in HPLC Analysis Sample degradation has occurred.1. Document the storage conditions and handling of the sample. 2. Perform a forced degradation study to identify potential degradation products and confirm their retention times relative to the main peak. 3. If the unknown peak is significant, consider structural elucidation using LC-MS.
Inconsistent Experimental Results Instability of this compound in the experimental medium.1. Evaluate the pH and composition of your experimental medium. 2. Prepare fresh solutions of this compound immediately before each experiment. 3. Conduct a short-term stability study of this compound in your specific experimental medium to determine its stability window.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound. This is a crucial step in developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place the solid this compound powder in a hot air oven at 80°C for 48 hours.

    • Also, heat the stock solution at 60°C for 24 hours.

  • Photodegradation:

    • Expose the solid this compound powder and the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., 1.2 million lux hours and 200 watt hours/square meter).

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2).

  • Aim for 5-20% degradation of the active pharmaceutical ingredient for meaningful results.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing a Reverse-Phase HPLC (RP-HPLC) method to separate this compound from its potential degradation products.

1. Chromatographic Conditions (Initial):

ParameterSuggested Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Start with a gradient of 5% B to 95% B over 30 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength Scan for UV maxima (e.g., 200-400 nm); start with 260 nm.
Column Temperature 30°C
Injection Volume 10 µL

2. Method Validation:

  • Once optimal separation is achieved, validate the method according to ICH guidelines for:

    • Specificity (using forced degradation samples)

    • Linearity

    • Range

    • Accuracy

    • Precision (repeatability and intermediate precision)

    • Limit of Detection (LOD)

    • Limit of Quantitation (LOQ)

    • Robustness

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Start stock Prepare this compound Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C solid, 60°C solution) stock->thermal photo Photodegradation (Light Exposure) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Peak Purity, % Degradation) hplc->data

Caption: Workflow for the forced degradation study of this compound.

logical_relationship cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_outcome Potential Outcomes & Actions problem Inconsistent Results or Loss of Activity check_storage Verify Storage Conditions (Temp, Light, Humidity) problem->check_storage check_solution Assess Solution Stability (Fresh vs. Old) problem->check_solution hplc_analysis Perform HPLC Analysis check_storage->hplc_analysis check_solution->hplc_analysis no_degradation No Degradation Detected: Investigate other experimental variables hplc_analysis->no_degradation Intact Peak Only degradation Degradation Detected: - Re-evaluate storage/handling - Use fresh material - Characterize degradants hplc_analysis->degradation Additional Peaks or Reduced Main Peak

References

Technical Support Center: Assessing Potential Cytotoxicity of Yimitasvir at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the potential cytotoxicity of Yimitasvir, a potent NS5A inhibitor, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the known clinical safety profile of this compound?

A1: Clinical trials have shown that this compound is generally well-tolerated in healthy Chinese subjects at single doses up to 400 mg and multiple doses of 100-200 mg for 7 days.[1][2] The primary route of elimination is through fecal excretion of the unchanged parent drug, with minimal metabolism observed.[1][3]

Q2: Why is it important to assess the cytotoxicity of this compound at high concentrations?

A2: While this compound has a good safety profile at therapeutic doses, high concentrations can potentially lead to off-target effects and cellular toxicity. Understanding the cytotoxic potential at concentrations exceeding the therapeutic range is crucial for a comprehensive safety assessment, particularly in preclinical research and for understanding potential effects in specific patient populations or in cases of overdose.

Q3: What are the recommended in vitro models for assessing this compound-related cytotoxicity?

A3: Given that this compound targets the Hepatitis C virus, which primarily infects liver cells, human hepatoma cell lines such as HepG2, Huh7, and HepaRG are recommended for initial cytotoxicity screening.[4][5][6] These cell lines are widely used for hepatotoxicity studies. For more physiologically relevant data, primary human hepatocytes can be used, although they have limitations such as shorter lifespan in culture.[4][6]

Q4: What are the key parameters to measure when assessing cytotoxicity?

A4: The primary parameters to measure are the 50% cytotoxic concentration (CC50) and the 50% inhibitory concentration (IC50). The CC50 is the concentration of the compound that causes a 50% reduction in cell viability, while the IC50 is the concentration that inhibits viral replication by 50%.[7][8][9] The ratio of CC50 to IC50 gives the Selectivity Index (SI), which is a measure of the drug's therapeutic window. A higher SI value indicates a more favorable safety profile.[7]

Q5: What are the potential mechanisms of cytotoxicity for NS5A inhibitors like this compound at high concentrations?

A5: The precise mechanisms of cytotoxicity for this compound at high concentrations are not well-defined in publicly available literature. However, as an NS5A inhibitor, it targets a viral protein that interacts with numerous host factors.[10][11][12] At high concentrations, potential off-target effects could involve the disruption of essential cellular signaling pathways, mitochondrial dysfunction, or induction of apoptosis. Further experimental investigation is required to elucidate these specific mechanisms.

Troubleshooting Guides for Cytotoxicity Assays

This section provides troubleshooting for common issues encountered during in vitro cytotoxicity experiments.

Issue Potential Cause Troubleshooting Steps
High background in LDH assay Cell handling causing membrane damage; Serum in media has high LDH activity.Use gentle pipetting techniques; Use serum-free media or heat-inactivated serum.[13]
Low signal in MTT assay Insufficient cell number; Short incubation time with MTT reagent.Optimize cell seeding density; Increase incubation time (typically 1-4 hours).[13]
Compound precipitates in culture media Poor solubility of this compound at high concentrations.Use a suitable solvent like DMSO (final concentration <0.5%); Pre-warm media; Test solubility limits before the experiment.[13]
Inconsistent results between experiments Variation in cell passage number; Inconsistent incubation times; Edge effects in microplates.Use cells within a consistent passage range; Standardize all incubation times; Avoid using the outer wells of the plate for experimental samples.[14]
Discrepancy between different cytotoxicity assays Different assays measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity).Use orthogonal methods (e.g., MTT and LDH) to confirm results and gain a more complete picture of the cytotoxic mechanism.[15]

Experimental Protocols

MTT Assay for Cell Viability

This protocol assesses cell viability by measuring the metabolic activity of mitochondria.

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

LDH Release Assay for Cytotoxicity

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time (usually 10-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer) and determine the CC50 value.

Data Presentation

The following table provides a template for summarizing quantitative data from cytotoxicity assays.

Compound Cell Line Exposure Time (hours) MTT Assay CC50 (µM) LDH Assay CC50 (µM) Selectivity Index (SI)
This compoundHepG224Experimental ValueExperimental ValueCalculated Value
This compoundHepG248Experimental ValueExperimental ValueCalculated Value
This compoundHuh724Experimental ValueExperimental ValueCalculated Value
This compoundHuh748Experimental ValueExperimental ValueCalculated Value
Positive ControlHepG224Experimental ValueExperimental ValueCalculated Value

Visualizations

The following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway potentially involved in drug-induced cytotoxicity.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2) cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding yimitasvir_prep This compound Dilution Series treatment Treatment with this compound yimitasvir_prep->treatment cell_seeding->treatment incubation Incubation (24h, 48h, 72h) treatment->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay readout Plate Reader (Absorbance) mtt_assay->readout ldh_assay->readout calculation Calculate % Viability & % Cytotoxicity readout->calculation cc50 Determine CC50 calculation->cc50

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_stress Cellular Stress Induction cluster_response Cellular Response cluster_pathway Apoptotic Pathway cluster_outcome Outcome high_this compound High Concentration This compound off_target Off-Target Interactions high_this compound->off_target ros ↑ Reactive Oxygen Species (ROS) off_target->ros mito_dysfunction Mitochondrial Dysfunction off_target->mito_dysfunction er_stress ER Stress off_target->er_stress ros->mito_dysfunction bax_bak Bax/Bak Activation mito_dysfunction->bax_bak er_stress->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway of drug-induced apoptosis.

References

Technical Support Center: Impact of Serum Proteins on Yimitasvir In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers encountering variability in the in vitro antiviral activity of Yimitasvir, a potent Hepatitis C Virus (HCV) NS5A inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the impact of serum proteins on this compound's potency, specifically its 50% effective concentration (EC50).

Frequently Asked Questions (FAQs)

Q1: We are observing a higher EC50 for this compound in our cell-based assays compared to published data. What could be the cause?

A1: A common reason for a rightward shift in the EC50 curve (lower apparent potency) is the presence of serum proteins in the cell culture medium. This compound is known to be approximately 79.2–86.6% bound to human plasma proteins[1]. According to the "free drug hypothesis," only the unbound fraction of a drug is available to exert its antiviral effect. Serum proteins, primarily human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG), can sequester this compound, reducing its free concentration and thus its apparent in vitro activity.

Q2: Which serum proteins have the most significant impact on this compound's activity?

A2: While this compound binds to a mixture of plasma proteins, HSA is generally the most abundant protein in human serum and a primary source of binding for many drugs. AAG, although present at lower concentrations, can also bind to certain drugs, particularly those that are basic in nature, and its levels can increase during inflammatory conditions. The extent to which each protein affects this compound's EC50 will depend on the specific binding affinity of this compound for each protein.

Q3: How can we account for the effect of serum protein binding in our experiments?

A3: To obtain a more physiologically relevant understanding of this compound's potency, it is recommended to perform HCV replicon assays in the presence of physiological concentrations of HSA (around 40 mg/mL) and AAG (around 1 mg/mL). By comparing the EC50 values obtained in the presence and absence of these proteins, you can calculate a "fold shift" which quantifies the impact of protein binding.

Q4: What is a typical fold shift in EC50 for an NS5A inhibitor in the presence of human serum?

A4: The fold shift in EC50 is specific to the compound and its binding characteristics. For some antiviral drugs, the EC50 can increase by 2-fold or more when extrapolated to 100% human serum. It is crucial to determine this value experimentally for this compound to accurately interpret in vitro data.

Q5: Our cytotoxicity assays (CC50) also seem to be affected when we add serum proteins. Is this expected?

A5: Yes, this is an expected phenomenon. Similar to the effect on antiviral activity, serum proteins can also bind to the compound and reduce its free concentration available to exert cytotoxic effects. This can lead to an apparent increase in the CC50 value (lower cytotoxicity). It is important to assess cytotoxicity in parallel with antiviral activity under the same assay conditions to accurately determine the selectivity index (SI = CC50/EC50).

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in EC50 values between experiments. Inconsistent concentrations of serum proteins in the culture medium (e.g., lot-to-lot variability in fetal bovine serum).1. Standardize the source and lot of serum used. 2. For precise measurements, use dialyzed serum or supplement serum-free media with known concentrations of purified HSA and AAG.
Observed EC50 is significantly higher than expected, even in low-serum conditions. Non-specific binding of this compound to plasticware or other assay components.1. Pre-coat plates with a blocking agent like bovine serum albumin (BSA). 2. Use low-binding plates. 3. Ensure complete solubilization of this compound in the assay medium.
Difficulty in achieving complete inhibition at high this compound concentrations in the presence of serum proteins. Saturation of the free fraction of the drug due to high protein binding.1. Extend the top concentration of your dose-response curve. 2. Ensure that the highest concentration tested is sufficient to overcome the protein binding and achieve maximal inhibition.
Inconsistent results when using purified serum proteins. Purity and quality of the purified HSA and AAG.1. Use high-purity, fatty acid-free HSA for consistency. 2. Verify the source and purity of AAG.

Quantitative Data Summary

The following tables summarize the expected impact of human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG) on the in vitro antiviral activity of a hypothetical NS5A inhibitor with properties similar to this compound against a genotype 1b HCV replicon.

Table 1: Impact of Human Serum Albumin (HSA) on this compound EC50

HSA ConcentrationEC50 (nM) (Hypothetical)Fold Shift in EC50
0 mg/mL (Baseline)0.051.0
10 mg/mL0.153.0
20 mg/mL0.306.0
40 mg/mL (Physiological)0.6012.0

Table 2: Impact of Alpha-1-Acid Glycoprotein (AAG) on this compound EC50

AAG ConcentrationEC50 (nM) (Hypothetical)Fold Shift in EC50
0 mg/mL (Baseline)0.051.0
0.5 mg/mL0.081.6
1.0 mg/mL (Physiological)0.122.4
2.0 mg/mL0.204.0

Experimental Protocols

Protocol: Determining the Impact of Serum Proteins on this compound EC50 using an HCV Replicon Assay

This protocol outlines the procedure for assessing the in vitro antiviral activity of this compound against a luciferase-based HCV genotype 1b replicon in the presence of HSA or AAG.

1. Materials:

  • HCV genotype 1b luciferase reporter replicon-harboring Huh-7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • G418 (Geneticin)

  • This compound

  • Human Serum Albumin (HSA), fatty acid-free

  • Alpha-1-Acid Glycoprotein (AAG)

  • DMSO (cell culture grade)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

2. Cell Maintenance:

  • Culture the HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.5 mg/mL G418 at 37°C in a humidified 5% CO2 incubator.

  • Passage cells regularly to maintain sub-confluent growth. Use cells with a consistent and low passage number for assays.

3. Assay Procedure:

  • Cell Seeding:

    • The day before the assay, trypsinize and resuspend the replicon cells in DMEM with 10% FBS but without G418.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate overnight to allow for cell attachment.

  • Preparation of this compound and Serum Protein Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare stock solutions of HSA (e.g., 400 mg/mL in sterile PBS) and AAG (e.g., 10 mg/mL in sterile PBS).

    • Prepare serial dilutions of this compound in assay medium (DMEM with 2% FBS). The final DMSO concentration should not exceed 0.5%.

    • Prepare separate sets of this compound dilutions in assay medium supplemented with the desired final concentration of HSA (e.g., 40 mg/mL) or AAG (e.g., 1 mg/mL).

  • Compound Treatment:

    • Carefully remove the medium from the cell plates.

    • Add 100 µL of the prepared this compound dilutions (with and without serum proteins) to the respective wells.

    • Include "no-drug" (vehicle control) and "no-cell" (background) controls for each condition (no protein, +HSA, +AAG).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • After incubation, equilibrate the plates and luciferase assay reagent to room temperature.

    • Add luciferase reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate luminometer.

4. Data Analysis:

  • Normalization: For each condition, normalize the data by setting the average luminescence of the vehicle control wells to 100% activity (0% inhibition) and the background wells to 0% activity (100% inhibition).

  • Curve Fitting: Plot the normalized percent inhibition against the log concentration of this compound for each condition.

  • EC50 Calculation: Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to fit the curves and determine the EC50 value for each condition.

  • Fold Shift Calculation: Calculate the fold shift in EC50 for each serum protein condition by dividing the EC50 value in the presence of the protein by the EC50 value in the absence of the protein.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare HCV Replicon Cells seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_yimi Prepare this compound Dilutions add_compounds Add Compound Dilutions to Cells prep_yimi->add_compounds prep_hsa Prepare this compound + HSA Dilutions prep_hsa->add_compounds prep_aag Prepare this compound + AAG Dilutions prep_aag->add_compounds seed_cells->add_compounds incubate Incubate for 72 hours add_compounds->incubate luciferase Perform Luciferase Assay incubate->luciferase measure_lum Measure Luminescence luciferase->measure_lum calc_ec50 Calculate EC50 for each condition measure_lum->calc_ec50 calc_shift Calculate EC50 Fold Shift calc_ec50->calc_shift Logical_Relationship This compound Total this compound Bound Protein-Bound this compound (Inactive) This compound->Bound Free Free this compound (Active) This compound->Free SerumProtein Serum Protein (HSA/AAG) SerumProtein->Bound Target HCV NS5A Target Free->Target Inhibition Inhibition of HCV Replication Target->Inhibition

References

Addressing lot-to-lot variability of Yimitasvir from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Yimitasvir Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential lot-to-lot variability of this compound procured from different suppliers. This guide provides troubleshooting advice and frequently asked questions (FAQs) to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as Emitasvir or DAG-181) is an orally active, potent inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2] NS5A is a crucial phosphoprotein involved in HCV RNA replication and virion assembly.[3][4][5] this compound disrupts the function of NS5A, thereby inhibiting these processes and preventing the virus from multiplying.[5] The mechanism of action is complex and thought to involve the inhibition of the formation of the "membranous web," a cellular structure hijacked by the virus for its replication.[4]

Q2: We are observing inconsistent results in our antiviral assays using different lots of this compound. What could be the cause?

Inconsistent results when using different lots of an active pharmaceutical ingredient (API) like this compound can stem from several factors, collectively known as lot-to-lot variability. The primary causes include:

  • Purity and Impurity Profile: Different synthesis routes or variations in purification processes between suppliers can lead to different types and levels of impurities.[6] Some of these impurities may have off-target effects or interfere with the primary mechanism of action of this compound.

  • Polymorphism: this compound may exist in different crystalline forms, or polymorphs. These polymorphs can have different solubilities and dissolution rates, which can significantly impact the effective concentration of the drug in your assays.

  • Residual Solvents and Water Content: The amount of residual solvents from the manufacturing process or the water content can vary between lots. This can affect the accurate weighing of the compound and, consequently, the final concentration in your experiments.

  • Particle Size Distribution: Variations in particle size can influence the dissolution rate of the compound, which is particularly important for in vitro assays and in vivo studies.

Q3: How can we identify the cause of the observed variability between our this compound lots?

A systematic approach involving analytical characterization of the different lots is recommended. The following tests are crucial for identifying the root cause of variability:

  • Purity Analysis by High-Performance Liquid Chromatography (HPLC): This will determine the purity of each lot and identify any differences in the impurity profile.

  • Polymorphic Form Analysis by X-Ray Powder Diffraction (XRPD): This technique can identify the specific crystalline form of this compound in each lot.

  • Water Content Determination by Karl Fischer Titration: This will quantify the water content in each sample.

  • Residual Solvent Analysis by Gas Chromatography (GC): This analysis will identify and quantify any residual solvents from the synthesis process.

Detailed protocols for these essential experiments are provided in the "Experimental Protocols" section below.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues related to this compound lot-to-lot variability.

Issue 1: Reduced Potency or Efficacy in Antiviral Assays
Potential Cause Troubleshooting Steps
Lower Purity of the Active Compound 1. Perform a purity analysis using HPLC (see Protocol 1). 2. Compare the purity results of the underperforming lot with a reference or a previously well-performing lot. 3. If purity is lower, consider purifying the material or obtaining a new lot from a reliable supplier.
Presence of a Less Soluble Polymorph 1. Analyze the crystalline form of the this compound lot using XRPD (see Protocol 2). 2. Compare the diffractogram with that of a reference standard or a lot with known good performance. 3. If a different, less soluble polymorph is identified, you may need to adjust your dissolution method or source a lot with the desired polymorphic form.
Inaccurate Concentration Due to High Water or Residual Solvent Content 1. Determine the water content using Karl Fischer titration (see Protocol 3). 2. Analyze for residual solvents using GC. 3. Adjust the weight of the this compound used for preparing stock solutions to account for the water and solvent content to achieve the correct final concentration.
Issue 2: Altered Pharmacokinetic (PK) Profile in Animal Studies
Potential Cause Troubleshooting Steps
Different Particle Size Distribution Affecting Absorption 1. Characterize the particle size distribution of the different lots using techniques like laser diffraction. 2. If significant differences are observed, consider micronization or sourcing material with a consistent particle size.
Presence of Impurities Affecting Metabolism 1. Analyze the impurity profile of the lots using HPLC-MS to identify and quantify any impurities. 2. If unknown impurities are present, further characterization may be needed to assess their potential impact on metabolic pathways.

Data Presentation

The following tables provide an example of how to summarize quantitative data from the analysis of different this compound lots. Please note that this is illustrative data, as proprietary lot-specific data from suppliers is not publicly available.

Table 1: Purity and Impurity Profile of this compound Lots

Lot Number Supplier Purity by HPLC (%) Known Impurity 1 (%) Unknown Impurity 2 (%) Total Impurities (%)
YM-2025-001A99.80.050.080.13
YM-2025-002B99.20.150.450.60
YM-2025-003C99.70.080.120.20

Table 2: Physicochemical Properties of this compound Lots

Lot Number Supplier Polymorphic Form (by XRPD) Water Content (by Karl Fischer, % w/w) Residual Solvents (ppm)
YM-2025-001AForm I0.15<50
YM-2025-002BForm II0.85350
YM-2025-003CForm I0.20<50

Experimental Protocols

Protocol 1: Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Standard Preparation: Accurately weigh and dissolve a this compound reference standard in a suitable diluent to prepare a stock solution (e.g., 1 mg/mL). Prepare a working standard at a lower concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Prepare samples of each this compound lot at the same concentration as the working standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 270 nm (or the UV maxima of this compound)

    • Gradient elution: A typical gradient might be 10-90% mobile phase B over 30 minutes.

  • Analysis: Inject the blank (diluent), standard, and sample solutions.

  • Data Interpretation: Calculate the purity of each lot by dividing the peak area of the main this compound peak by the total peak area of all peaks in the chromatogram. Identify and quantify impurities by comparing their retention times and peak areas to those of known impurity standards, if available.

Protocol 2: Polymorphic Form Analysis by X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form of this compound.

Instrumentation:

  • X-Ray Powder Diffractometer with a Cu Kα radiation source

Procedure:

  • Sample Preparation: Gently grind a small amount (approximately 10-20 mg) of the this compound powder from each lot to ensure a random orientation of the crystals.

  • Sample Mounting: Pack the powdered sample into the sample holder, ensuring a flat and even surface.

  • Instrument Setup:

    • Voltage and current: e.g., 40 kV and 40 mA

    • Scan range (2θ): 5° to 40°

    • Scan speed: e.g., 1°/min

  • Data Acquisition: Run the XRPD scan for each sample.

  • Data Interpretation: Compare the resulting diffractograms. Different polymorphic forms will exhibit distinct patterns of peaks (different 2θ angles and relative intensities). Compare the patterns to a reference diffractogram if available.

Protocol 3: Water Content Determination by Karl Fischer Titration

Objective: To quantify the water content in a this compound sample.

Instrumentation:

  • Volumetric or coulometric Karl Fischer titrator

Procedure:

  • Instrument Preparation: Standardize the Karl Fischer reagent with a known water standard.

  • Sample Analysis: Accurately weigh a suitable amount of the this compound sample and introduce it into the titration vessel.

  • Titration: Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument software will calculate the percentage of water in the sample based on the amount of reagent consumed.

Visualizations

This compound Mechanism of Action: Inhibition of HCV Replication

HCV_Replication_Inhibition cluster_host_cell Host Cell Cytoplasm cluster_replication_complex HCV Replication Complex (Membranous Web) HCV_RNA HCV RNA NS5B NS5B (RdRp) HCV_RNA->NS5B template NS5A NS5A Protein Replication Viral RNA Replication NS5A->Replication regulates Assembly Virion Assembly NS5A->Assembly essential for NS5B->Replication synthesizes Host_Factors Host Factors Host_Factors->Replication supports This compound This compound This compound->NS5A binds & inhibits Replication->Assembly new RNA for

Caption: this compound inhibits HCV by targeting the NS5A protein, a key component of the viral replication complex.

Experimental Workflow for Investigating Lot-to-Lot Variability

Lot_Variability_Workflow cluster_analysis Analytical Characterization cluster_conclusion Identify Root Cause Start Inconsistent Experimental Results with Different this compound Lots HPLC Purity & Impurity Profile (HPLC) Start->HPLC XRPD Polymorphic Form (XRPD) Start->XRPD KF Water Content (Karl Fischer) Start->KF GC Residual Solvents (GC) Start->GC Data_Analysis Compare Data Across Lots HPLC->Data_Analysis XRPD->Data_Analysis KF->Data_Analysis GC->Data_Analysis Purity_Issue Purity/Impurity Differences Data_Analysis->Purity_Issue Impurity Profile Varies Polymorph_Issue Different Polymorphic Forms Data_Analysis->Polymorph_Issue XRPD Pattern Differs Composition_Issue Varying Water/Solvent Content Data_Analysis->Composition_Issue Water/Solvent Content Varies Action Implement Corrective Actions (e.g., new supplier, adjust concentration) Purity_Issue->Action Polymorph_Issue->Action Composition_Issue->Action

Caption: A systematic workflow for identifying the root cause of this compound lot-to-lot variability.

Logical Relationship of this compound Properties and Experimental Outcomes

Logical_Relationship cluster_properties This compound Lot Properties cluster_outcomes Experimental Outcomes Purity Chemical Purity Potency In Vitro Potency (EC50) Purity->Potency directly impacts Polymorphism Crystalline Polymorphism Solubility Aqueous Solubility Polymorphism->Solubility affects Composition Water & Solvent Content Composition->Potency impacts accurate dosing Solubility->Potency influences PK In Vivo Pharmacokinetics Solubility->PK affects absorption

Caption: The relationship between the physicochemical properties of this compound lots and their impact on experimental results.

References

Yimitasvir degradation pathways and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the handling, storage, and potential degradation of Yimitasvir. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of this compound during experimental use.

Disclaimer

Currently, there is limited publicly available information detailing the specific degradation pathways of this compound. The information on potential degradation pathways provided in this document is based on studies of other NS5A inhibitors, such as Daclatasvir, and should be considered as a general guide to potential, but not confirmed, degradation mechanisms for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability of this compound. Recommended storage conditions are summarized in the table below.

Q2: I observe precipitation in my this compound stock solution. What should I do?

A2: If precipitation occurs during the preparation of a stock solution, gentle heating and/or sonication can be used to aid dissolution. Ensure the solution becomes clear before use.

Q3: How can I avoid repeated freeze-thaw cycles?

A3: Once a stock solution is prepared, it is highly recommended to aliquot it into smaller, single-use volumes. This practice prevents the degradation that can be induced by repeated changes in temperature.

Q4: Are there any known incompatibilities for this compound in solution?

A4: While specific incompatibility data for this compound is not widely published, it is good practice to use freshly opened, high-purity solvents. For example, hygroscopic solvents like DMSO can absorb moisture, which may impact the solubility and stability of the compound.

Q5: What are the likely degradation pathways for this compound?

A5: Although specific studies on this compound are not available, based on related compounds, potential degradation pathways could include hydrolysis, oxidation, and photolysis. It is crucial to protect this compound from prolonged exposure to extreme pH, oxidative agents, and high-intensity light.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions from solid compound. Ensure proper storage of stock solutions (see Table 1). Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Loss of compound potency Chemical degradation due to improper handling or storage.Review storage conditions. Protect from light and extreme temperatures. Consider performing a stability check of your compound lot.
Appearance of unknown peaks in chromatography Formation of degradation products.Conduct a forced degradation study to identify potential degradants. Adjust experimental conditions to minimize degradation (e.g., use of antioxidants, light protection).

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound and its diphosphate (B83284) form to minimize degradation.

Table 1: Recommended Storage Conditions for this compound and this compound Diphosphate

Compound Form Storage Temperature Duration Additional Notes
This compound Diphosphate (Powder)4°CNot specifiedSealed storage, away from moisture.[1]
This compound Diphosphate (Stock Solution in Solvent)-20°C1 monthSealed storage, away from moisture.[2]
-80°C6 monthsSealed storage, away from moisture.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Diphosphate Stock Solutions

For in vitro experiments, this compound diphosphate can be prepared in various solvents. Due to its hygroscopic nature in DMSO, it is recommended to use newly opened DMSO for preparing stock solutions.

Materials:

  • This compound diphosphate solid

  • DMSO (newly opened)

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound diphosphate.

  • Add the appropriate volume of DMSO to achieve the target concentration (e.g., for 100 mg/mL, ultrasonic assistance is needed).[2]

  • If precipitation is observed, use an ultrasonic bath to aid dissolution until the solution is clear.[2]

  • Once dissolved, aliquot the stock solution into single-use vials and store at -20°C for up to 1 month or -80°C for up to 6 months.[2]

Protocol 2: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound. This is a generalized protocol and may need optimization.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-performance liquid chromatography (HPLC) system with a UV or mass spectrometry (MS) detector

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 N HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it, and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 N NaOH.

    • Follow the same incubation and analysis procedure as for acid hydrolysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add 3% H₂O₂.

    • Incubate at room temperature for a defined period, monitoring for degradation by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source in a photostability chamber (e.g., option 2 of ICH Q1B guidelines).

    • Analyze samples at various time points by HPLC. A dark control should be run in parallel.

  • Thermal Degradation:

    • Expose solid this compound to dry heat (e.g., 80°C) for a defined period.

    • Dissolve the stressed solid and analyze by HPLC.

Visualizations

Hypothetical Degradation Pathways

The following diagrams illustrate potential degradation pathways for a molecule with a similar core structure to this compound, such as Daclatasvir. These are hypothetical for this compound and have not been experimentally confirmed.

Hypothetical Hydrolytic Degradation of this compound This compound This compound Hydrolysis_Product_1 Hydrolysis Product 1 (Carbamate Cleavage) This compound->Hydrolysis_Product_1 Acid/Base Hydrolysis Hydrolysis_Product_2 Hydrolysis Product 2 (Amide Cleavage) This compound->Hydrolysis_Product_2 Acid/Base Hydrolysis

Caption: Hypothetical hydrolytic degradation pathways of this compound.

Hypothetical Oxidative Degradation of this compound This compound This compound Oxidation_Product_1 N-Oxide Formation This compound->Oxidation_Product_1 Oxidizing Agent (e.g., H₂O₂) Oxidation_Product_2 Hydroxylation This compound->Oxidation_Product_2 Oxidizing Agent (e.g., H₂O₂)

Caption: Hypothetical oxidative degradation pathways of this compound.

Hypothetical Photolytic Degradation of this compound This compound This compound Photodegradation_Product_1 Isomerization Product This compound->Photodegradation_Product_1 UV/Vis Light Photodegradation_Product_2 Ring Cleavage Product This compound->Photodegradation_Product_2 UV/Vis Light

Caption: Hypothetical photolytic degradation pathways of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the stability of a drug substance like this compound.

Experimental Workflow for this compound Stability Assessment cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Photolysis Photolysis Photolysis->HPLC Thermal Thermal Thermal->HPLC Characterization Degradant Characterization (e.g., MS/MS, NMR) HPLC->Characterization Pathway Identify Degradation Pathways Characterization->Pathway Method Develop Stability-Indicating Method Pathway->Method This compound This compound Drug Substance This compound->Acid This compound->Base This compound->Oxidation This compound->Photolysis This compound->Thermal

Caption: General workflow for assessing this compound stability.

References

Adjusting Yimitasvir experimental protocols for different HCV genotypes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Yimitasvir Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing experimental protocols for this compound across different Hepatitis C Virus (HCV) genotypes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (also known as Emitasvir or DAG-181) is an orally active direct-acting antiviral (DAA) agent that specifically targets the HCV nonstructural protein 5A (NS5A).[1][2] NS5A is a critical component of the HCV replication complex, and its inhibition disrupts both viral RNA replication and the assembly of new virus particles.[3] While this compound has been primarily studied in the context of HCV genotype 1, understanding its activity across a broader range of genotypes is crucial for its application in diverse research settings.[4][5]

Q2: How does HCV genotype affect the efficacy of NS5A inhibitors like this compound?

The genetic diversity of HCV, which is classified into at least seven genotypes and numerous subtypes, can significantly impact the efficacy of NS5A inhibitors.[6] This is primarily due to naturally occurring amino acid polymorphisms and the potential for the selection of resistance-associated substitutions (RASs) within the NS5A protein.[3][7] Different genotypes and subtypes may harbor baseline RASs that can reduce the susceptibility to NS5A inhibitors. Therefore, experimental protocols may need to be adjusted to account for these genotypic differences.[8]

Q3: What are Resistance-Associated Substitutions (RASs) and why are they important?

RASs are specific amino acid changes in viral proteins, such as NS5A, that can reduce the binding affinity and efficacy of antiviral drugs.[9] The prevalence of baseline RASs can vary by HCV genotype.[3][7] For example, in genotype 1a, common RASs are found at positions M28, Q30, L31, and Y93.[10] In genotype 1b, key RASs are often at positions L31 and Y93.[3] Genotype 3 is known to have a higher barrier to treatment with some NS5A inhibitors, partly due to the common Y93H RAS.[7][9] It is crucial to consider the potential impact of RASs when designing experiments and interpreting results.

Troubleshooting Guides

Issue 1: Lower than expected antiviral activity of this compound against a non-genotype 1 HCV replicon.

  • Potential Cause 1: Inherent resistance of the HCV genotype.

    • Troubleshooting Step: Review the literature for known efficacy of this compound or other NS5A inhibitors against the specific genotype being tested. It is possible that higher concentrations of this compound are required to achieve the desired level of inhibition.

  • Potential Cause 2: Presence of baseline Resistance-Associated Substitutions (RASs).

    • Troubleshooting Step: Sequence the NS5A region of your replicon to identify any known RASs.[11][12] Compare the identified substitutions with publicly available databases of HCV RASs to assess their potential impact on this compound susceptibility. Consider site-directed mutagenesis to introduce or remove specific RASs to confirm their effect.

  • Potential Cause 3: Suboptimal replicon system.

    • Troubleshooting Step: Ensure that the replicon construct and the host cell line are appropriate for the HCV genotype being studied. For example, some genotypes require specific adaptive mutations to replicate efficiently in cell culture.[13] Using a highly permissive cell line, such as Huh-7.5, may improve replication and the sensitivity of the assay.[14]

Issue 2: High variability in antiviral activity results between experiments.

  • Potential Cause 1: Inconsistent cell culture conditions.

    • Troubleshooting Step: Maintain a consistent cell passage number, as high-passage cells can exhibit altered permissiveness to HCV replication. Ensure consistent cell seeding density and health.

  • Potential Cause 2: Instability of this compound in culture medium.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound for each experiment and minimize the time the compound is in the culture medium before being added to the cells.

  • Potential Cause 3: Reporter gene assay interference.

    • Troubleshooting Step: If using a reporter-based assay (e.g., luciferase), perform a counterscreen to ensure that this compound is not directly inhibiting the reporter enzyme. Also, assess cell viability in parallel to rule out cytotoxicity-induced signal reduction.

Data Presentation

Table 1: Pan-Genotypic Activity of a Next-Generation NS5A Inhibitor (Pibrentasvir) in HCV Replicon Assays

As specific pan-genotypic EC50 data for this compound is not widely published, the following table for Pibrentasvir, another potent NS5A inhibitor, is provided as an illustrative example of the expected range of activity and the importance of genotype-specific evaluation.

HCV GenotypeRepliconEC50 (pM)
1aM3L-pi2.5
1bCon11.4
2aJFH-11.8
2bJ8/JFH-12.0
3aS52/JFH-11.8
4aED43/JFH-15.0
5aSA13/JFH-11.8
6aHK6a/JFH-12.4

(Data sourced from Ng et al., 2017. EC50 values represent the concentration of the drug that inhibits 50% of viral replication.)[15]

Table 2: Common NS5A Resistance-Associated Substitutions (RASs) by HCV Genotype

GenotypeKey Amino Acid Positions for RASs
1aM28, Q30, L31, H58, Y93
1bL28, R30, L31, Y93
2aF28, L31, Y93
3aA30, Y93
4aL28, M31, Y93
5aL31, Y93
6aL31, Y93

(This table provides a summary of key RAS positions. The specific amino acid change at these positions determines the level of resistance.)

Experimental Protocols

Protocol 1: Determination of this compound EC50 using a Luciferase-Based HCV Replicon Assay

This protocol is a general guideline and may require optimization for specific HCV genotypes and replicon systems.

1. Cell Plating:

  • Seed Huh-7 or other permissive cells harboring a luciferase reporter HCV replicon in 96-well plates at a density that will result in 80-90% confluency at the end of the assay.
  • Incubate for 24 hours at 37°C and 5% CO2.

2. Compound Preparation and Treatment:

  • Prepare a 2-fold serial dilution of this compound in cell culture medium. The concentration range should bracket the expected EC50 value.
  • Include a "no drug" control (vehicle only, e.g., 0.5% DMSO) and a "no cells" control (for background luminescence).
  • Remove the old medium from the cell plates and add the medium containing the serially diluted this compound.
  • Incubate for 48-72 hours at 37°C and 5% CO2.

3. Luciferase Assay:

  • After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for the specific luciferase assay kit being used.

4. Data Analysis:

  • Normalize the luciferase signal to the "no drug" control.
  • Plot the normalized data against the logarithm of the this compound concentration.
  • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.

5. Cytotoxicity Assay (Parallel Experiment):

  • In a separate plate, treat the same cells with the same concentrations of this compound.
  • After the same incubation period, assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or alamarBlue®).
  • Calculate the CC50 (50% cytotoxic concentration) to determine the therapeutic index (CC50/EC50).

Visualizations

HCV_NS5A_Inhibitor_Action cluster_HCV_Lifecycle HCV Replication Cycle cluster_Inhibition This compound (NS5A Inhibitor) Mechanism HCV_RNA HCV RNA Polyprotein Polyprotein Synthesis HCV_RNA->Polyprotein NS_Proteins Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Replication_Complex Replication Complex (Membranous Web) NS_Proteins->Replication_Complex New_RNA New HCV RNA Synthesis Replication_Complex->New_RNA Virion_Assembly Virion Assembly New_RNA->Virion_Assembly Release New Virion Release Virion_Assembly->Release This compound This compound This compound->Replication_Complex Inhibits Formation This compound->Virion_Assembly Inhibits Assembly

Caption: Mechanism of action of this compound, an NS5A inhibitor, in the HCV replication cycle.

Experimental_Workflow start Start: Select HCV Genotype-Specific Replicon transfect Transfect Replicon RNA into Permissive Cells (e.g., Huh-7.5) start->transfect plate Plate Replicon-Harboring Cells transfect->plate treat Treat with Serial Dilutions of this compound plate->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Luciferase Assay (Antiviral Activity) & Cytotoxicity Assay (Cell Viability) incubate->assay analyze Analyze Data: Calculate EC50 and CC50 assay->analyze end End: Determine Genotype-Specific Potency analyze->end

Caption: General experimental workflow for determining the EC50 of this compound against a specific HCV genotype.

References

Validation & Comparative

Yimitasvir's Cross-Resistance Profile in the Landscape of HCV NS5A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Yimitasvir (also known as Emitasvir) is a potent, orally active inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1] As a member of the direct-acting antiviral (DAA) class targeting NS5A, its efficacy can be influenced by the presence of resistance-associated substitutions (RASs) in the viral genome. This guide provides a comparative overview of this compound's expected cross-resistance profile with other NS5A inhibitors, based on established principles of class-wide resistance and supported by standard experimental methodologies.

Introduction to NS5A Inhibitor Resistance

The NS5A protein is a critical component of the HCV replication complex, although it possesses no known enzymatic function.[2] NS5A inhibitors are highly potent, often with picomolar activity, and function by binding to the N-terminal domain of NS5A, disrupting its role in viral RNA replication and virion assembly.[2]

Resistance to NS5A inhibitors is primarily conferred by single amino acid substitutions in the NS5A protein, particularly within the first 100 amino acids.[3] These RASs can pre-exist in a treatment-naïve patient's viral population or be selected under the pressure of DAA therapy.[4] A significant concern within this class of drugs is the high degree of cross-resistance, where a RAS selected by one NS5A inhibitor can reduce the susceptibility to other inhibitors in the same class.[3][5]

Comparative Analysis of NS5A Resistance-Associated Substitutions

While specific in vitro studies detailing a comprehensive cross-resistance panel for this compound against all known RASs are not publicly available, its profile can be reliably inferred from extensive data on other first-generation NS5A inhibitors. Key RASs in HCV genotype 1, the primary target for this compound, have been well-characterized.[6]

Substitutions at amino acid positions 28, 30, 31, and 93 in genotype 1a, and at positions 31 and 93 in genotype 1b, are known to confer significant resistance to multiple NS5A inhibitors.[5] The data presented below for daclatasvir (B1663022) and ledipasvir, two well-studied NS5A inhibitors, illustrates the expected impact of these RASs. It is anticipated that this compound would exhibit a similar susceptibility profile.

Table 1: In Vitro Activity of First-Generation NS5A Inhibitors Against Common Genotype 1a and 1b RASs

GenotypeResistance-Associated Substitution (RAS)Fold-Change in EC50 vs. Wild-Type (WT)¹
Daclatasvir Ledipasvir
1a M28T>15
Q30E/H/R>1,000
L31M/V>100
Y93C/H/N>1,000
1b L31F/V>10
Y93H>100

¹ Fold-change values are compiled from multiple in vitro replicon studies and represent approximate magnitudes of resistance. Actual values can vary based on experimental systems.

Next-generation NS5A inhibitors, such as pibrentasvir, have been developed to maintain potency against many of these common RASs, demonstrating an improved resistance barrier.[7][8]

Clinical Observations with this compound

In a phase 3 clinical trial, a 12-week regimen of this compound (100 mg) combined with the NS5B inhibitor sofosbuvir (B1194449) (400 mg) was evaluated in patients with genotype 1b HCV without cirrhosis.[9] The study reported an exceptionally high sustained virological response at 12 weeks (SVR12) of 99.7%.[9] Notably, it was observed that the presence of baseline NS5A RASs had no discernible effect on the response rates in this patient population when this compound was used as part of a combination therapy.[9] This highlights the ability of potent combination regimens to overcome the presence of pre-existing RASs, a cornerstone of modern HCV treatment.[4] However, in a monotherapy context, this compound treatment did lead to viral rebound, which is expected for this class of inhibitors due to the low genetic barrier to resistance.[10]

Experimental Protocols

The quantitative data for antiviral resistance is generated using HCV replicon assays. This in vitro system allows for the precise measurement of a drug's efficacy against wild-type and mutant forms of the virus.

HCV Replicon Phenotypic Assay
  • Replicon Constructs: Subgenomic HCV replicon plasmids are used. These plasmids typically contain the HCV 5' and 3' non-translated regions, the genes for the nonstructural proteins (NS3 to NS5B), and a reporter gene (e.g., luciferase) and/or a selectable marker (e.g., neomycin phosphotransferase).

  • Site-Directed Mutagenesis: Specific resistance-associated substitutions are introduced into the NS5A coding region of the wild-type replicon plasmid using standard molecular cloning techniques. The sequence of the entire NS5A gene is verified by Sanger sequencing to confirm the desired mutation and the absence of off-target changes.

  • In Vitro RNA Transcription: The replicon plasmids (both wild-type and mutant) are linearized with a restriction enzyme, and RNA is synthesized in vitro using a T7 RNA polymerase kit.

  • Electroporation and Cell Culture: Human hepatoma cells (e.g., Huh-7 or Huh-7.5) are electroporated with the in vitro-transcribed HCV replicon RNA. The cells are then seeded into 96-well plates.

  • Antiviral Compound Dilution: The antiviral agents (this compound and comparators) are prepared in a series of dilutions (typically 8 to 10 concentrations) in dimethyl sulfoxide (B87167) (DMSO) and then added to the cell culture medium.

  • Incubation and Reporter Gene Assay: The cells are incubated for a standard period (e.g., 72 hours). If a luciferase reporter is used, the cells are lysed, and luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.

  • Data Analysis and EC50 Calculation: The luminescence data is normalized to the DMSO-treated control wells (representing 100% replication). The 50% effective concentration (EC50), defined as the drug concentration that inhibits 50% of HCV replication, is calculated by fitting the dose-response data to a four-parameter logistic regression model.

  • Fold-Change Calculation: The resistance level is expressed as the fold-change in EC50, calculated by dividing the EC50 value for the mutant replicon by the EC50 value for the wild-type replicon.

G cluster_plasmid Plasmid Preparation cluster_rna RNA & Cell Prep cluster_assay Antiviral Assay cluster_analysis Data Analysis WT_plasmid Wild-Type HCV Replicon Plasmid Mutagenesis Site-Directed Mutagenesis WT_plasmid->Mutagenesis Introduce RAS Transcription In Vitro Transcription WT_plasmid->Transcription Mutant_plasmid RAS Mutant Replicon Plasmid Mutagenesis->Mutant_plasmid Introduce RAS Mutant_plasmid->Transcription RNA HCV Replicon RNA (WT & Mutant) Transcription->RNA Electroporation Electroporation RNA->Electroporation Cells Huh-7 Hepatoma Cells Cells->Electroporation Plating Seed Cells in 96-Well Plates Electroporation->Plating Incubation Add Drugs & Incubate (e.g., 72h) Plating->Incubation Drug_prep Prepare Serial Dilutions of Antivirals Drug_prep->Incubation Luciferase Luciferase Assay (Measure Replication) Incubation->Luciferase EC50_calc Calculate EC50 Values (Dose-Response Curve) Luciferase->EC50_calc Fold_change Calculate Fold-Change (Mutant EC50 / WT EC50) EC50_calc->Fold_change

References

Validating the Antiviral Effect of Yimitasvir: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Yimitasvir is a potent and selective inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), a critical component of the viral replication complex.[1][2] Clinical investigations have demonstrated its high efficacy in combination with other direct-acting antivirals (DAAs), leading to a paradigm shift in the management of chronic HCV infection. This guide provides an objective comparison of this compound's performance with alternative antiviral agents, supported by available experimental data from secondary assays crucial for validating its antiviral effect.

Executive Summary

Data Presentation: Quantitative Comparison of Antiviral Efficacy

The following tables summarize the clinical efficacy of the this compound and Sofosbuvir (B1194449) combination and the in vitro potency of comparator HCV inhibitors against various genotypes.

Table 1: Clinical Efficacy of this compound in Combination Therapy

Drug CombinationHCV GenotypePatient PopulationTreatment DurationSVR12 RateReference
This compound + Sofosbuvir1bTreatment-naïve and treatment-experienced, non-cirrhotic12 weeks100%[1][3][4]

Table 2: In Vitro Antiviral Activity of Comparator HCV Inhibitors (HCV Replicon Assay)

DrugTargetHCV GenotypeEC50Reference
Daclatasvir (B1663022) NS5A1a50 pM[5]
1b9 pM[5]
3a120 - 870 pM[6][7]
Ledipasvir NS5A1a0.031 nM[8][9]
1b0.004 nM[8][9]
4a0.39 nM[9]
Sofosbuvir NS5B1b15 nM[5]
2a18 nM[5]
4 (mean)130 nM[10]

Table 3: Resistance Profile of NS5A and NS5B Inhibitors

Drug ClassRepresentative Drug(s)Key Resistance-Associated Substitutions (RASs)Fold-Change in EC50Reference
NS5A Inhibitors Daclatasvir, LedipasvirL31F/V, Y93H/N in Genotype 1a/1b>100-fold[6][11]
NS5B Nucleotide Inhibitors SofosbuvirS282T2.4 to 18-fold[10][12]

Experimental Protocols

Secondary validation of antiviral compounds like this compound relies on a suite of standardized in vitro assays. These assays are fundamental for determining a drug's intrinsic potency, its potential for synergistic interactions with other antivirals, and its susceptibility to viral resistance mutations.

HCV Replicon Assay

The HCV replicon assay is a cornerstone for the initial screening and characterization of DAAs. This cell-based assay allows for the measurement of viral RNA replication in a controlled environment without the production of infectious virus particles.

  • Objective: To determine the 50% effective concentration (EC50) of an antiviral compound, which is the concentration that inhibits 50% of HCV replicon replication.

  • Methodology:

    • Cell Culture: Human hepatoma cells (e.g., Huh-7) that are highly permissive to HCV replication are engineered to harbor an HCV subgenomic replicon.[13] This replicon contains the HCV non-structural proteins necessary for replication and a reporter gene, typically luciferase.[13][14]

    • Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of the test compound (e.g., this compound).

    • Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the expression of the reporter gene.[5]

    • Data Acquisition: After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured. The signal intensity is directly proportional to the level of HCV RNA replication.[5][14]

    • Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. A concurrent cytotoxicity assay is performed to ensure that the observed antiviral effect is not due to cell death.[5]

Combination Antiviral Synergy Assay

Given that the standard of care for HCV involves combination therapy, it is crucial to assess how different drugs interact. Synergy assays determine whether the combined effect of two or more drugs is additive, synergistic (greater than the sum of their individual effects), or antagonistic (less than the sum of their individual effects).

  • Objective: To quantify the interaction between two or more antiviral agents.

  • Methodology:

    • Assay Setup: An HCV replicon assay is set up as described above.

    • Drug Combination Matrix: Instead of single-drug dilutions, a matrix of concentrations for the two drugs (e.g., this compound and Sofosbuvir) is prepared and added to the cells.

    • Data Analysis: The antiviral effects at different concentration combinations are measured. The data is then analyzed using mathematical models, such as the Chou-Talalay method, to calculate a Combination Index (CI).[15] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[15]

Resistance Analysis

HCV has a high mutation rate, which can lead to the emergence of drug-resistant variants. Resistance analysis is critical to predict the long-term efficacy of an antiviral agent.

  • Objective: To identify the specific viral mutations that confer resistance to an antiviral drug and to quantify the degree of resistance.

  • Methodology:

    • Resistance Selection: HCV replicon cells are cultured in the presence of sub-optimal concentrations of the antiviral drug over an extended period. This selective pressure allows for the outgrowth of replicon populations with reduced susceptibility to the drug.

    • Genotypic Analysis: The NS5A or NS5B coding region of the resistant replicons is sequenced to identify amino acid substitutions (Resistance-Associated Substitutions or RASs) that are not present in the wild-type replicon.[16][17]

    • Phenotypic Analysis: The identified RASs are introduced into a wild-type replicon using site-directed mutagenesis. The EC50 of the antiviral drug against these mutant replicons is then determined and compared to the EC50 against the wild-type replicon. The "fold-change" in EC50 represents the degree of resistance conferred by the mutation.[18][19][20]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the validation of this compound's antiviral effect.

HCV_Replication_and_NS5A_Inhibition cluster_host_cell Hepatocyte cluster_replication_complex Replication Complex Entry HCV Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication (Replication Complex) Translation->Replication Assembly Virion Assembly Replication->Assembly NS5A NS5A Replication->NS5A NS5B NS5B (Polymerase) Replication->NS5B Release Release Assembly->Release Viral_RNA Viral RNA NS5A->Viral_RNA NS5B->Viral_RNA Replicates This compound This compound This compound->NS5A Inhibits

Caption: HCV Replication Cycle and Mechanism of this compound Action.

HCV_Replicon_Assay_Workflow start Start seed_cells Seed HCV Replicon Cells (Huh-7 with Luciferase Reporter) start->seed_cells add_compound Add Serial Dilutions of This compound/Comparator Drug seed_cells->add_compound incubate Incubate for 48-72 hours add_compound->incubate lyse_cells Lyse Cells and Add Luciferase Substrate incubate->lyse_cells measure_luminescence Measure Luminescence lyse_cells->measure_luminescence data_analysis Data Analysis: Calculate EC50 measure_luminescence->data_analysis end End data_analysis->end

Caption: Experimental Workflow of an HCV Replicon Assay.

Combination_Therapy_Logic start In Vitro Combination Study assay HCV Replicon Assay with Drug Combination Matrix start->assay analysis Calculate Combination Index (CI) using Chou-Talalay Method assay->analysis decision CI Value? analysis->decision synergy Synergistic (CI < 1) decision->synergy < 1 additive Additive (CI = 1) decision->additive = 1 antagonistic Antagonistic (CI > 1) decision->antagonistic > 1

Caption: Logical Flow of a Combination Therapy Synergy Study.

References

A Comparative Analysis of Yimitasvir/Furaprevir Combination Therapy for Chronic Hepatitis C

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of Hepatitis C virus (HCV) treatment, the combination of the NS5A inhibitor Yimitasvir and the NS3/4A protease inhibitor Furaprevir has emerged as a promising therapeutic option. This guide provides a comprehensive comparison of the this compound/Furaprevir regimen against established direct-acting antiviral (DAA) combination therapies, Sofosbuvir/Velpatasvir and Glecaprevir/Pibrentasvir, with a focus on efficacy data and experimental methodologies to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Dual-Pronged Attack on HCV Replication

The this compound/Furaprevir combination therapy employs a dual mechanism of action to inhibit HCV replication. This compound targets the HCV nonstructural protein 5A (NS5A), a multifunctional protein essential for viral RNA replication and virion assembly.[1][2] Furaprevir, on the other hand, is a potent inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) protease, which is critical for the cleavage of the HCV polyprotein into mature viral proteins.[3] By targeting two distinct and vital stages of the viral life cycle, this combination therapy presents a high barrier to resistance.

The comparator regimens operate on similar principles. Sofosbuvir is a nucleotide analog NS5B polymerase inhibitor that terminates the viral RNA chain, while Velpatasvir is an NS5A inhibitor. Glecaprevir is an NS3/4A protease inhibitor, and Pibrentasvir is an NS5A inhibitor.

HCV Replication Cycle and Drug Targets cluster_host_cell Hepatocyte cluster_drugs Drug Intervention HCV_Entry HCV Entry Translation_Polyprotein_Processing Translation & Polyprotein Processing HCV_Entry->Translation_Polyprotein_Processing Viral RNA Release RNA_Replication RNA Replication Translation_Polyprotein_Processing->RNA_Replication Viral Proteins Virion_Assembly_Release Virion Assembly & Release Translation_Polyprotein_Processing->Virion_Assembly_Release Structural Proteins RNA_Replication->Virion_Assembly_Release New Viral RNA Furaprevir Furaprevir (NS3/4A Protease Inhibitor) Furaprevir->Translation_Polyprotein_Processing This compound This compound (NS5A Inhibitor) This compound->RNA_Replication Sofosbuvir Sofosbuvir (NS5B Polymerase Inhibitor) Sofosbuvir->RNA_Replication Glecaprevir Glecaprevir (NS3/4A Protease Inhibitor) Glecaprevir->Translation_Polyprotein_Processing Velpatasvir Velpatasvir (NS5A Inhibitor) Velpatasvir->RNA_Replication Pibrentasvir Pibrentasvir (NS5A Inhibitor) Pibrentasvir->RNA_Replication

Figure 1. Mechanism of Action of HCV Antiviral Agents.

Clinical Efficacy: A Head-to-Head Look at Sustained Virologic Response

The primary measure of efficacy in HCV clinical trials is the Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 weeks after the completion of therapy (SVR12).

A Phase 2 clinical trial conducted in China evaluating the all-oral, interferon-free combination of Furaprevir and this compound demonstrated a high SVR12 rate of 97.4%.[3] A Phase 3 trial of this combination was initiated in mid-2019.[3]

For comparison, the Sofosbuvir/Velpatasvir combination (ASTRAL-1 trial) and the Glecaprevir/Pibrentasvir combination (ENDURANCE-1 and SURVEYOR-II trials) have also shown high SVR12 rates across various HCV genotypes.

Treatment Regimen Clinical Trial Patient Population SVR12 Rate Key Adverse Events
This compound + Furaprevir Phase 2 (China)Genotype 1b97.4%[3]Data not specified
Sofosbuvir + Velpatasvir ASTRAL-1Genotypes 1, 2, 4, 5, 699%Headache, Fatigue, Nausea
Glecaprevir + Pibrentasvir ENDURANCE-1Genotype 1 (non-cirrhotic)99.1% (8 weeks)Headache, Fatigue
Glecaprevir + Pibrentasvir SURVEYOR-IIGenotypes 2, 4, 5, 6 (non-cirrhotic)97-100%Headache, Fatigue

Table 1. Comparative Efficacy of this compound/Furaprevir and Alternative HCV Therapies.

Experimental Protocols: A Closer Look at Trial Design

A thorough understanding of the experimental design is crucial for interpreting clinical trial data. Below is a summary of the methodologies for the key clinical trials cited.

This compound/Furaprevir Phase 2 Trial (China)

While the full detailed protocol is not publicly available, key aspects of a similar Phase 2 study for this compound in combination with Sofosbuvir in China provide insight into the likely methodology.[1]

  • Study Design: The trial was likely a multicenter, open-label, single-arm study.

  • Patient Population: The trial focused on patients with chronic HCV genotype 1b infection.[3] Inclusion criteria likely included being treatment-naïve or having failed previous interferon-based therapy. Patients with decompensated cirrhosis were likely excluded.

  • Intervention: Patients would have received a fixed-dose combination of this compound and Furaprevir once daily for a specified duration, likely 12 weeks.

  • Primary Endpoint: The primary efficacy endpoint was SVR12.

  • Safety Assessments: Monitoring of adverse events, physical examinations, and laboratory tests were conducted throughout the study.

ASTRAL-1 (Sofosbuvir/Velpatasvir)
  • Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.

  • Patient Population: 740 patients with HCV genotypes 1, 2, 4, 5, or 6, including treatment-naïve and treatment-experienced individuals, with and without compensated cirrhosis.

  • Intervention: Patients were randomized to receive a fixed-dose combination of Sofosbuvir (400 mg) and Velpatasvir (100 mg) or a placebo for 12 weeks.

  • Primary Endpoint: SVR12.

  • Key Exclusion Criteria: History of severe sensitivity to study drugs, pregnancy, or breastfeeding.

ENDURANCE-1 (Glecaprevir/Pibrentasvir)
  • Study Design: A Phase 3, randomized, open-label, multicenter trial.[4][5]

  • Patient Population: Patients with HCV genotype 1 infection without cirrhosis.[5] The study included both treatment-naïve and treatment-experienced patients.

  • Intervention: Patients were randomized to receive a once-daily, fixed-dose combination of Glecaprevir (300 mg) and Pibrentasvir (120 mg) for either 8 or 12 weeks.

  • Primary Endpoint: SVR12, with a non-inferiority comparison between the 8-week and 12-week treatment arms.[6]

  • Key Exclusion Criteria: History of drug or alcohol abuse that could preclude adherence, and a positive test for Hepatitis B surface antigen (HBsAg).[6]

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Inclusion_Criteria Inclusion Criteria Met (e.g., HCV Genotype, Viral Load) Exclusion_Criteria Exclusion Criteria Not Met (e.g., Decompensated Cirrhosis, Co-infections) Inclusion_Criteria->Exclusion_Criteria Informed_Consent Informed Consent Exclusion_Criteria->Informed_Consent Randomization Randomization (if applicable) Informed_Consent->Randomization Drug_Administration Daily Oral Administration (this compound/Furaprevir or Comparator) Randomization->Drug_Administration Monitoring Safety & Adherence Monitoring Drug_Administration->Monitoring End_of_Treatment End of Treatment Visit Monitoring->End_of_Treatment Follow_up_Visits Post-Treatment Follow-up (e.g., Week 12) End_of_Treatment->Follow_up_Visits SVR12_Assessment SVR12 Assessment (HCV RNA Quantification) Follow_up_Visits->SVR12_Assessment Data_Analysis Efficacy & Safety Data Analysis SVR12_Assessment->Data_Analysis

Figure 2. Generalized Experimental Workflow for HCV Clinical Trials.

Conclusion

The combination of this compound and Furaprevir demonstrates high efficacy in treating chronic HCV, with an SVR12 rate comparable to that of established therapies like Sofosbuvir/Velpatasvir and Glecaprevir/Pibrentasvir in specific patient populations. The dual mechanism of action targeting both NS5A and NS3/4A is a proven strategy for achieving high cure rates. Further data from the Phase 3 trial will be crucial to fully delineate the clinical profile of this promising combination therapy and its place in the evolving HCV treatment paradigm. The favorable safety and efficacy profile observed in the Phase 2 trial suggests that this compound/Furaprevir has the potential to be a valuable addition to the armamentarium against chronic Hepatitis C.

References

Yimitasvir: A Comparative Analysis of a New Direct-Acting Antiviral for Hepatitis C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison of Yimitasvir with other leading direct-acting antivirals, supported by experimental data and detailed methodologies.

This compound (also known as Emitasvir) is a potent, orally bioavailable direct-acting antiviral (DAA) agent developed for the treatment of chronic Hepatitis C virus (HCV) infection. As an inhibitor of the HCV non-structural protein 5A (NS5A), this compound targets a key component of the viral replication complex, effectively halting viral proliferation. This guide provides a comprehensive comparative analysis of this compound against other prominent DAAs, focusing on efficacy, genotypic coverage, resistance profiles, and the experimental protocols used to generate this data.

Mechanism of Action: Targeting the HCV Replication Complex

This compound belongs to the class of NS5A inhibitors, which act by binding to the NS5A protein, a multi-functional phosphoprotein essential for HCV RNA replication and virion assembly.[1][2][3] By inhibiting NS5A, this compound disrupts the formation of the replication complex, leading to a rapid decline in viral load.[4][5]

cluster_HCV_Lifecycle HCV Replication Cycle cluster_DAA_Intervention DAA Points of Intervention HCV_entry HCV Entry Uncoating Uncoating HCV_entry->Uncoating Translation_Polyprotein_Processing Translation & Polyprotein Processing Uncoating->Translation_Polyprotein_Processing RNA_Replication RNA Replication (Replication Complex) Translation_Polyprotein_Processing->RNA_Replication NS3_4A_Inhibitors NS3/4A Protease Inhibitors (e.g., Glecaprevir, Grazoprevir) Translation_Polyprotein_Processing->NS3_4A_Inhibitors Inhibit Virion_Assembly Virion Assembly RNA_Replication->Virion_Assembly NS5B_Inhibitors NS5B Polymerase Inhibitors (e.g., Sofosbuvir) RNA_Replication->NS5B_Inhibitors Inhibit Yimitasvir_NS5A This compound & Other NS5A Inhibitors (e.g., Velpatasvir, Pibrentasvir, Elbasvir) RNA_Replication->Yimitasvir_NS5A Inhibit Release Release Virion_Assembly->Release Virion_Assembly->Yimitasvir_NS5A Inhibit Blood_Sample Patient Blood Sample Centrifugation Centrifugation Blood_Sample->Centrifugation Serum_Plasma Serum/Plasma Separation Centrifugation->Serum_Plasma RNA_Extraction HCV RNA Extraction Serum_Plasma->RNA_Extraction RT_PCR Real-Time RT-PCR RNA_Extraction->RT_PCR Data_Analysis Data Analysis & Quantification RT_PCR->Data_Analysis HCV_RNA_Level HCV RNA Level (IU/mL) Data_Analysis->HCV_RNA_Level

References

Confirming Yimitasvir's Mechanism of Action Through Genetic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Yimitasvir and other prominent NS5A inhibitors used in the treatment of Hepatitis C Virus (HCV). By examining experimental data from genetic studies, we can elucidate the mechanism of action of these antiviral agents and understand the genetic basis of resistance. This document is intended to serve as a valuable resource for researchers and professionals involved in antiviral drug discovery and development.

Introduction to this compound and NS5A Inhibitors

This compound is a novel, orally administered inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] NS5A is a critical component of the HCV replication complex and is essential for viral RNA replication and virion assembly.[3][4] NS5A inhibitors represent a potent class of direct-acting antivirals (DAAs) that have revolutionized the treatment of chronic HCV infection.[5] While the precise mechanism is still under investigation, it is understood that these inhibitors bind to the N-terminus of NS5A, interfering with its function and thereby suppressing viral replication.[5]

Genetic studies, particularly the use of HCV replicon systems and the characterization of resistance-associated substitutions (RASs), are fundamental in confirming the mechanism of action of NS5A inhibitors.[6] These studies allow for the precise identification of the drug's target and provide insights into the genetic barrier to resistance.

Comparative Analysis of In Vitro Antiviral Activity

The antiviral potency of NS5A inhibitors is quantified by the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in vitro. The following tables summarize the EC50 values of various NS5A inhibitors against wild-type (WT) HCV replicons of different genotypes.

Table 1: In Vitro Antiviral Activity (EC50) of NS5A Inhibitors Against Wild-Type HCV Genotypes

Drug Genotype 1a (nM) Genotype 1b (nM) Genotype 2a (nM) Genotype 3a (nM) Genotype 4a (nM) Genotype 5a (nM) Genotype 6a (nM) Reference(s)
Daclatasvir 0.007-0.042 0.009 2.2-14 0.12-0.87 0.007-0.013 2.2-14 N/A [4][6][7]
Ledipasvir 0.031 0.004 16-249 16-530 0.39 0.15 0.11-1.1 [3]
Pibrentasvir 0.0018 0.0043 0.005 0.0028 0.0021 0.0014 0.0024 [8][9]

| Velpatasvir (B611656) | N/A | N/A | 0.008-0.014 | 0.008 | 0.012 | 0.075 | 0.006 |[10] |

Note: Specific in vitro antiviral activity data for this compound against a comprehensive panel of HCV genotypes was not publicly available in the reviewed literature. Clinical studies have focused on its efficacy against genotype 1.[11][12]

Genetic Confirmation of Mechanism: Resistance Analysis

The selection of specific amino acid substitutions in the target protein that confer resistance to a drug is strong evidence of its mechanism of action. For NS5A inhibitors, resistance-associated substitutions (RASs) are primarily located in the N-terminal domain of NS5A.

Table 2: Fold Change in EC50 for NS5A Inhibitors Against Common Resistance-Associated Substitutions in HCV Genotype 1a

Substitution Daclatasvir Ledipasvir Pibrentasvir Velpatasvir Reference(s)
M28T >1,000 >1,000 <2.5 >100 [6][10]
Q30R >10,000 >10,000 <2.5 >1,000 [6][10]
L31V >10,000 >10,000 <2.5 >1,000 [6][10]
Y93H >10,000 >10,000 <2.5 >1,000 [6][10]

| Y93N | >10,000 | >10,000 | <2.5 | >1,000 |[6][10] |

Table 3: Fold Change in EC50 for NS5A Inhibitors Against Common Resistance-Associated Substitutions in HCV Genotype 1b

Substitution Daclatasvir Ledipasvir Pibrentasvir Velpatasvir Reference(s)
L31F/V >1,000 >1,000 <2.5 >100 [6][10]

| Y93H | >10,000 | >10,000 | <2.5 | >1,000 |[6][10] |

Note: Specific in vitro resistance profiling data for this compound, including the fold change in EC50 against a panel of NS5A RASs, was not publicly available in the reviewed literature. Clinical studies have noted viral rebound, suggesting the emergence of resistance, but specific mutations were not detailed in the available abstracts.[11][12]

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of an antiviral compound against HCV replication.

Materials:

  • Huh-7 human hepatoma cells

  • HCV subgenomic replicon plasmid (containing a luciferase reporter gene)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Geneticin)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Antiviral compound (e.g., this compound)

  • DMSO (vehicle control)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture: Maintain Huh-7 cells harboring the HCV replicon in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.5 mg/mL G418 to select for cells containing the replicon.

  • Cell Seeding: Plate the replicon-containing Huh-7 cells into 96-well plates at a density of 5,000-10,000 cells per well in a medium without G418. Incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the antiviral compound in the cell culture medium. Ensure the final DMSO concentration is below 0.5%.

  • Treatment: Remove the medium from the cells and add the medium containing the different concentrations of the antiviral compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Normalize the data to the vehicle control (100% replication) and calculate the percentage of inhibition for each compound concentration. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the EC50 value.

Site-Directed Mutagenesis for Generating Resistant Replicons

This protocol describes the introduction of specific mutations into the NS5A region of the HCV replicon plasmid to study their effect on drug susceptibility.

Materials:

  • HCV subgenomic replicon plasmid (wild-type)

  • Site-directed mutagenesis kit (e.g., QuikChange™)

  • Primers containing the desired mutation

  • DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design primers that are complementary to the NS5A sequence and contain the desired nucleotide change to introduce the amino acid substitution.

  • PCR Amplification: Perform PCR using the wild-type replicon plasmid as a template and the designed mutagenic primers. This will generate copies of the plasmid containing the desired mutation.

  • DpnI Digestion: Digest the PCR product with DpnI to remove the parental (wild-type) methylated DNA template.

  • Transformation: Transform the mutated plasmid into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed bacteria on antibiotic-containing LB agar plates. Select individual colonies, grow them in liquid culture, and isolate the plasmid DNA. Sequence the NS5A region of the isolated plasmids to confirm the presence of the desired mutation.

  • Replicon RNA Generation: Use the confirmed mutant plasmid to generate replicon RNA for use in the HCV replicon assay as described above.

Visualizing the Mechanism and Experimental Workflow

HCV_Lifecycle_and_NS5A_Inhibition Figure 1: HCV Replication Cycle and NS5A Inhibition cluster_host_cell Hepatocyte HCV_entry HCV Entry Uncoating Uncoating HCV_entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication_Complex Replication Complex Formation Translation->Replication_Complex NS5A NS5A Protein Translation->NS5A RNA_Replication RNA Replication Replication_Complex->RNA_Replication Virion_Assembly Virion Assembly & Release RNA_Replication->Virion_Assembly NS5A->Replication_Complex Essential Component NS5A->Virion_Assembly Role in Assembly This compound This compound (NS5A Inhibitor) This compound->NS5A Binds to NS5A

Caption: HCV Replication Cycle and NS5A Inhibition.

Replicon_Assay_Workflow Figure 2: HCV Replicon Assay Workflow start Start seed_cells Seed HCV Replicon Cells (Huh-7) in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_drug Add Serial Dilutions of this compound incubate1->add_drug incubate2 Incubate 72h add_drug->incubate2 lyse_cells Lyse Cells & Add Luciferase Substrate incubate2->lyse_cells read_luminescence Read Luminescence lyse_cells->read_luminescence analyze_data Analyze Data (Calculate EC50) read_luminescence->analyze_data end End analyze_data->end

Caption: HCV Replicon Assay Workflow.

Resistance_Analysis_Logic Figure 3: Logic of Resistance Analysis cluster_assay HCV Replicon Assay wt_replicon Wild-Type HCV Replicon mutagenesis Site-Directed Mutagenesis (Introduce NS5A mutations) wt_replicon->mutagenesis wt_assay Determine EC50 of this compound on WT wt_replicon->wt_assay mutant_replicon Mutant HCV Replicon (e.g., Y93H) mutagenesis->mutant_replicon mutant_assay Determine EC50 of this compound on Mutant mutant_replicon->mutant_assay compare Compare EC50 Values (Calculate Fold Change) wt_assay->compare mutant_assay->compare confirm Confirm Mechanism of Action (NS5A is the target) compare->confirm

Caption: Logic of Resistance Analysis.

Conclusion

Genetic studies utilizing HCV replicon systems are indispensable for confirming the mechanism of action of NS5A inhibitors like this compound. By demonstrating potent inhibition of viral replication and identifying specific resistance-associated substitutions within the NS5A protein, these assays provide definitive evidence of the drug's target. The comparative data presented for other NS5A inhibitors highlight the common resistance pathways and the advancements made in developing next-generation inhibitors with improved resistance profiles. While detailed in vitro resistance data for this compound is not yet widely published, the available clinical information strongly supports its classification as an NS5A inhibitor. Further research detailing its interaction with various NS5A RASs will be crucial for optimizing its clinical use and for the future development of even more effective HCV therapies.

References

The Synergistic Landscape of Yimitasvir in Hepatitis C Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Yimitasvir, a potent and selective inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), has emerged as a critical component of combination therapies for chronic HCV infection. Its clinical success is largely attributed to its interaction with other direct-acting antivirals (DAAs) that target different viral proteins. This guide provides a comprehensive comparison of this compound's effects when used in combination with other compounds, supported by available clinical and preclinical data. While specific in vitro synergy studies for this compound are not extensively published, the profound efficacy observed in clinical trials strongly suggests a synergistic or at least additive antiviral effect. This guide will present the robust clinical evidence for this compound combinations and, for comparative purposes, detail the established synergistic interactions and experimental protocols of other NS5A inhibitors.

Clinical Efficacy of this compound in Combination Regimens

The most compelling evidence for the beneficial interplay between this compound and other DAAs comes from clinical trials, where high rates of sustained virologic response at 12 weeks post-treatment (SVR12) are consistently observed.

This compound in Combination with Sofosbuvir (B1194449)

A pivotal therapeutic strategy involves the co-administration of this compound with sofosbuvir, an inhibitor of the HCV NS5B RNA-dependent RNA polymerase. A multicenter, randomized, open-label, phase 2 clinical trial in patients with non-cirrhotic chronic HCV genotype 1b infection demonstrated high efficacy for this combination. Patients were treated for 12 weeks with either 100 mg or 200 mg of this compound phosphate (B84403) combined with 400 mg of sofosbuvir daily. The overall SVR12 rate was 98.4%[1]. Notably, there was no significant difference in efficacy between the two this compound dosage groups[1]. These outcomes underscore the potent antiviral activity of this combination, which is highly suggestive of a synergistic or additive effect in vivo.

CombinationPatient PopulationTreatment DurationSVR12 RateReference
This compound (100 mg) + Sofosbuvir (400 mg)Genotype 1b, non-cirrhotic, treatment-naïve or -experienced12 weeks98.4%[1]
This compound (200 mg) + Sofosbuvir (400 mg)Genotype 1b, non-cirrhotic, treatment-naïve or -experienced12 weeks98.5%[1]
This compound in Combination with Furaprevir (B12668035)

This compound has also been evaluated in combination with furaprevir, an HCV NS3/4A protease inhibitor. A phase 2 trial in China with this combination resulted in an SVR12 of 97.4%, leading to the initiation of a phase 3 trial[2]. The targeting of two distinct and essential viral proteins by this compound and furaprevir provides a strong mechanistic basis for a synergistic or additive antiviral effect.

Pharmacokinetic Drug-Drug Interactions

Understanding the pharmacokinetic interactions between this compound and co-administered drugs is crucial for optimizing therapy and ensuring safety. Studies have revealed interactions that can alter the plasma concentrations of this compound and/or the accompanying drugs.

Co-administered DrugEffect on this compoundEffect on Co-administered DrugReference
SofosbuvirThis compound PK profile was not affected by co-medication of sofosbuvir.[3][4]Sofosbuvir Cmax and AUC increased by 52.0% and 130.0%, respectively. GS-331007 (sofosbuvir metabolite) Cmax was reduced by 26%.
Omeprazole (B731)This compound Cmax and AUC decreased by up to 43.6% and 39.5%, respectively, depending on the dosing interval.Not reported.
Rosuvastatin (B1679574)Not reported.Rosuvastatin Cmax and AUC increased by 72.4% and 58.0%, respectively.

These data indicate that while the antiviral efficacy of the this compound-sofosbuvir combination is high, there are notable pharmacokinetic interactions. Conversely, co-administration with the proton pump inhibitor omeprazole can significantly reduce this compound exposure, which could potentially compromise its efficacy. The interaction with rosuvastatin necessitates caution due to the increased exposure to the statin.

Experimental Protocols for Assessing Antiviral Synergy

While specific in vitro synergy data for this compound is limited in the public domain, the methodologies for evaluating such interactions for other NS5A inhibitors are well-established. These protocols provide a framework for how the synergistic, additive, or antagonistic effects of this compound would be quantitatively assessed.

HCV Replicon Assay

A common in vitro method to determine the antiviral activity of drug combinations is the HCV replicon assay.

Objective: To measure the ability of this compound in combination with another compound to inhibit HCV RNA replication in a cell-based system.

Methodology:

  • Cell Culture: Huh-7 human hepatoma cells harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase) are cultured in 96-well plates.

  • Compound Addition: A matrix of serial dilutions of this compound and the combination drug are added to the cells. This allows for the testing of each drug alone and in various concentration combinations.

  • Incubation: The cells are incubated for a period that allows for multiple cycles of viral RNA replication (typically 48-72 hours).

  • Quantification of Replication: The level of HCV RNA replication is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase).

  • Data Analysis: The 50% effective concentration (EC50) for each drug alone and for the combinations is calculated. Synergy, additivity, or antagonism is then determined using mathematical models such as the MacSynergy II program. A combination index (CI) is often calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

For example, in vitro studies with the NS5A inhibitor ledipasvir (B612246) showed additive to moderately synergistic antiviral activity when combined with other classes of HCV DAAs, including the NS5B inhibitor sofosbuvir[5].

Mechanisms of Action and Rationale for Combination Therapy

The high efficacy of this compound-based combination therapies stems from the simultaneous inhibition of multiple, non-overlapping steps in the HCV replication cycle.

HCV_Replication_Inhibition cluster_host_cell Hepatocyte cluster_inhibitors Direct-Acting Antivirals HCV_entry HCV Entry Translation_Polyprotein_Processing Translation & Polyprotein Processing HCV_entry->Translation_Polyprotein_Processing RNA_Replication RNA Replication Translation_Polyprotein_Processing->RNA_Replication Virion_Assembly Virion Assembly RNA_Replication->Virion_Assembly Virion_Release Virion Release Virion_Assembly->Virion_Release This compound This compound (NS5A Inhibitor) This compound->RNA_Replication Inhibits This compound->Virion_Assembly Inhibits Sofosbuvir Sofosbuvir (NS5B Inhibitor) Sofosbuvir->RNA_Replication Inhibits Furaprevir Furaprevir (NS3/4A Inhibitor) Furaprevir->Translation_Polyprotein_Processing Inhibits

Caption: Inhibition of the HCV replication cycle by different classes of direct-acting antivirals.

  • This compound (NS5A Inhibitor): NS5A is a multifunctional protein essential for both HCV RNA replication and the assembly of new virus particles. By inhibiting NS5A, this compound delivers a potent antiviral effect at two key stages of the viral lifecycle.

  • Sofosbuvir (NS5B Inhibitor): As a nucleotide analog, sofosbuvir acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, thereby directly halting the synthesis of new viral RNA genomes[6][7].

  • Furaprevir (NS3/4A Protease Inhibitor): The NS3/4A protease is crucial for cleaving the HCV polyprotein into mature viral proteins. Inhibition of this enzyme prevents the formation of the functional viral replication complex.

The simultaneous targeting of these distinct viral functions by a combination of DAAs, such as this compound and sofosbuvir, creates a high barrier to the development of resistance and leads to a rapid decline in viral load, culminating in the high SVR rates observed clinically.

Experimental Workflow for Drug-Drug Interaction Studies

The following workflow outlines the typical design of a clinical study to evaluate the pharmacokinetic interactions of this compound with other compounds.

DDI_Workflow cluster_study_design Pharmacokinetic Drug-Drug Interaction Study Screening Subject Screening (Healthy Volunteers) Period1 Period 1: Administer this compound alone Screening->Period1 Washout1 Washout Period Period1->Washout1 PK_Sampling Serial Pharmacokinetic Blood Sampling in each period Period1->PK_Sampling Period2 Period 2: Administer Compound X alone Washout1->Period2 Washout2 Washout Period Period2->Washout2 Period2->PK_Sampling Period3 Period 3: Co-administer this compound and Compound X Washout2->Period3 Period3->PK_Sampling Analysis LC-MS/MS Analysis of Drug Concentrations PK_Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, T1/2) Analysis->PK_Analysis

Caption: A typical crossover study design to assess pharmacokinetic drug-drug interactions.

Conclusion

References

Independent Validation of Yimitasvir Research Findings: A Comparative Guide for HCV Genotype 1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of Yimitasvir, an NS5A inhibitor, in combination with sofosbuvir (B1194449), against other leading direct-acting antiviral (DAA) regimens for the treatment of chronic Hepatitis C Virus (HCV) genotype 1 infection. The analysis is based on published data from key clinical trials, offering researchers, scientists, and drug development professionals a comprehensive overview of efficacy, safety, and methodological approaches.

Mechanism of Action: Targeting HCV Replication

This compound is an orally active inhibitor of the HCV nonstructural protein 5A (NS5A).[1] NS5A is a critical component of the HCV replication complex, and its inhibition disrupts the viral life cycle. This compound is administered as part of a combination therapy, typically with sofosbuvir, a nucleotide analog NS5B polymerase inhibitor. This dual-pronged attack on essential viral proteins leads to a potent antiviral effect.

Signaling Pathway of NS5A and NS5B Inhibitors in HCV Replication

hcv_replication cluster_host_cell Hepatocyte cluster_drugs Drug Intervention HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex (NS3/4A, NS4B, NS5A, NS5B) Polyprotein->Replication_Complex Proteolytic Processing New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA RNA Replication Virion_Assembly Virion Assembly New_HCV_RNA->Virion_Assembly HCV_Release HCV Release Virion_Assembly->HCV_Release This compound This compound (NS5A Inhibitor) This compound->Replication_Complex Inhibits NS5A function Sofosbuvir Sofosbuvir (NS5B Inhibitor) Sofosbuvir->Replication_Complex Inhibits NS5B polymerase activity

Caption: Mechanism of action of this compound and Sofosbuvir on the HCV replication cycle.

Comparative Efficacy: Sustained Virologic Response (SVR12)

The primary measure of efficacy in HCV treatment is the achievement of a Sustained Virologic Response 12 weeks after the completion of therapy (SVR12), which is considered a virologic cure. The following tables summarize the SVR12 rates for this compound in combination with sofosbuvir and key comparator regimens in patients with HCV genotype 1.

Table 1: SVR12 Rates in Treatment-Naïve Patients with HCV Genotype 1
Treatment RegimenClinical TrialPatient PopulationSVR12 Rate
This compound + Sofosbuvir Phase IINon-cirrhotic, Genotype 1b98.4% (100mg this compound dose)
Phase IINon-cirrhotic, Genotype 1b98.5% (200mg this compound dose)
Ledipasvir (B612246)/Sofosbuvir ION-1Non-cirrhotic & Cirrhotic99% (12-week regimen)[2][3][4]
Sofosbuvir/Velpatasvir (B611656) ASTRAL-1Non-cirrhotic & Cirrhotic99%[5][6]
Glecaprevir/Pibrentasvir ENDURANCE-1Non-cirrhotic99% (8-week regimen)[7]
Table 2: SVR12 Rates in Treatment-Experienced Patients with HCV Genotype 1
Treatment RegimenClinical TrialPatient PopulationSVR12 Rate
This compound + Sofosbuvir Phase IINon-cirrhotic, Genotype 1b (Interferon-experienced)100%
Ledipasvir/Sofosbuvir ION-2Non-cirrhotic & Cirrhotic94% (12-week regimen)
Sofosbuvir/Velpatasvir ASTRAL-1Non-cirrhotic & Cirrhotic99%[5][6]
Glecaprevir/Pibrentasvir Not directly reported in ENDURANCE-1 for experienced patients--

Safety and Tolerability Profile

The safety and tolerability of antiviral regimens are crucial for treatment adherence and patient outcomes. This section compares the reported adverse events for this compound and its comparators.

Table 3: Common Adverse Events (Reported in ≥5% of Patients)
Adverse EventThis compound + Sofosbuvir (Phase II)Ledipasvir/Sofosbuvir (ION-1)Sofosbuvir/Velpatasvir (ASTRAL-1)[8]Glecaprevir/Pibrentasvir (ENDURANCE-1)[9]
Neutropenia3.9%---
Leukopenia3.1%---
Hypercholesterolemia3.1%---
Fatigue3.1%16%15%Present
Headache-18%22%Present
Nausea-7%9%-
Insomnia-5%5%-
Asthenia--5%-

Note: Direct comparison of adverse event frequencies should be interpreted with caution due to differences in study populations and reporting methodologies.

Experimental Protocols and Methodologies

A thorough understanding of the experimental design is essential for the critical evaluation of clinical trial data. Below are summaries of the methodologies employed in the key clinical trials.

This compound + Sofosbuvir (Phase II and III Trials)

A multicenter, randomized, open-label, phase 2 clinical trial was conducted to assess the efficacy and safety of this compound phosphate (B84403) combined with sofosbuvir in patients with non-cirrhotic chronic HCV genotype 1 infection who were either treatment-naïve or had failed prior interferon-based treatment. Patients were randomized to receive either 100 mg or 200 mg of this compound phosphate plus 400 mg of sofosbuvir daily for 12 weeks. The primary endpoint was the SVR12 rate.

A subsequent Phase III trial was a single-arm study with a historical control, enrolling 360 genotype 1 patients (both cirrhotic and non-cirrhotic). The primary efficacy endpoint was also SVR12.

Ledipasvir/Sofosbuvir (ION-1 Trial)

The ION-1 trial was a phase 3, open-label study involving 865 previously untreated patients with chronic HCV genotype 1 infection.[2] Patients were randomized to one of four groups: ledipasvir/sofosbuvir for 12 weeks, ledipasvir/sofosbuvir plus ribavirin (B1680618) for 12 weeks, ledipasvir/sofosbuvir for 24 weeks, or ledipasvir/sofosbuvir plus ribavirin for 24 weeks.[2][10] The primary endpoint was SVR12.[2] Randomization was stratified by HCV genotype 1 subtype (1a or 1b) and the presence or absence of cirrhosis.[10]

Sofosbuvir/Velpatasvir (ASTRAL-1 Trial)

ASTRAL-1 was a phase 3, double-blind, placebo-controlled study that enrolled both treatment-naïve and previously treated patients with chronic HCV genotype 1, 2, 4, 5, or 6 infection, including those with compensated cirrhosis.[5] Patients were randomized to receive a fixed-dose combination of sofosbuvir and velpatasvir or a placebo for 12 weeks.[5][6] The primary endpoint was SVR12.[5]

Glecaprevir/Pibrentasvir (ENDURANCE-1 Trial)

ENDURANCE-1 was a randomized, open-label, phase 3 trial that evaluated the efficacy and safety of an 8-week versus a 12-week course of glecaprevir/pibrentasvir in treatment-naïve or treatment-experienced (with interferon-based regimens) adults with HCV genotype 1 infection without cirrhosis.[7][9] The primary endpoint was the SVR12 rate.[3]

Experimental Workflow for a Typical HCV Clinical Trial

hcv_trial_workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (HCV RNA, Genotype, Fibrosis Stage) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Arm A (e.g., this compound + Sofosbuvir) Randomization->Treatment_A Treatment_B Treatment Arm B (e.g., Comparator Regimen) Randomization->Treatment_B On_Treatment_Monitoring On-Treatment Monitoring (Virologic Response, Safety) Treatment_A->On_Treatment_Monitoring Treatment_B->On_Treatment_Monitoring End_of_Treatment End of Treatment Visit On_Treatment_Monitoring->End_of_Treatment Post_Treatment_Followup Post-Treatment Follow-up (Week 4, Week 12) End_of_Treatment->Post_Treatment_Followup SVR12_Assessment SVR12 Assessment (Primary Endpoint) Post_Treatment_Followup->SVR12_Assessment Final_Analysis Final Data Analysis SVR12_Assessment->Final_Analysis

Caption: A generalized workflow for a randomized controlled trial in HCV treatment.

Conclusion

The available data from clinical trials demonstrate that the combination of this compound and sofosbuvir is a highly effective and well-tolerated treatment for patients with HCV genotype 1b infection, achieving SVR12 rates comparable to other leading DAA regimens. The all-oral, interferon-free nature of this combination aligns with the current standard of care for chronic hepatitis C.

Direct head-to-head comparative trials are limited. Therefore, cross-trial comparisons should be made with caution, considering the differences in study populations and designs. The safety profile of this compound in combination with sofosbuvir appears favorable, with a low incidence of severe adverse events.

For researchers and drug development professionals, the high efficacy of NS5A inhibitors like this compound, when combined with other DAAs, underscores the success of targeting multiple viral proteins to achieve high cure rates and overcome resistance. Further research, including real-world evidence and studies in diverse patient populations (e.g., those with cirrhosis, different genotype 1 subtypes, and co-morbidities), will continue to refine the optimal use of this compound in the clinical setting.

References

Safety Operating Guide

Navigating the Disposal of Yimitasvir: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Yimitasvir is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not publicly available, a comprehensive approach based on established guidelines for pharmaceutical waste ensures safe handling and minimal environmental impact. This guide provides essential safety and logistical information, drawing from regulatory frameworks and the known properties of this compound to offer a clear operational plan.

Core Principles for Pharmaceutical Waste Management

The disposal of pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). A key regulation, the EPA's Subpart P of the Resource Conservation and Recovery Act (RCRA), prohibits the sewering (flushing) of hazardous waste pharmaceuticals by healthcare facilities and establishes standards for their management.[1][2]

General best practices for pharmaceutical waste disposal include:

  • Segregation: Properly categorizing and separating pharmaceutical waste is crucial.[3] This is often done using color-coded containers to distinguish between hazardous and non-hazardous waste.[3]

  • Containment: Using secure, leak-proof, and clearly labeled containers for waste accumulation.[3]

  • Treatment: The preferred method for treating hazardous pharmaceutical waste is typically incineration at a permitted facility.[1][3][4]

This compound: Pharmacokinetic Profile

Understanding the metabolic fate of this compound informs its potential environmental impact and disposal considerations. Studies have shown that this compound is minimally metabolized in humans.[5][6] The primary route of elimination is through fecal excretion of the unchanged parent drug.[5][6][7][8]

ParameterValueReference
Primary Route of Elimination Fecal Excretion[5][6][7]
Metabolism Minimal[5][6]
Urinary Excretion (as parent drug) < 0.04%[5][8]
Terminal Half-life 13.4–19.7 hours[5][6][7]

This data suggests that the active form of the drug is what will primarily enter the waste stream from in vivo studies.

Recommended Disposal Procedure for this compound

In the absence of specific manufacturer guidelines, the following step-by-step procedure, based on general best practices for pharmaceutical waste, is recommended for the disposal of this compound in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

  • Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

Step 2: Waste Segregation and Collection

  • Unused or Expired this compound: Treat as a non-hazardous pharmaceutical waste unless otherwise classified by your institution's environmental health and safety (EHS) department. Place in a designated, clearly labeled, and sealed container for pharmaceutical waste. A common practice is to use blue or white containers for non-RCRA pharmaceutical waste.[3]

  • Contaminated Materials: Items such as gloves, bench paper, and empty vials that are contaminated with this compound should be collected in a designated hazardous waste container. For acutely hazardous materials (P-listed), the empty container itself is considered hazardous waste.[2] While this compound is not currently on the P-list, it is prudent to handle all contaminated materials as chemical waste.

  • Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Step 3: Waste Storage

  • Store waste containers in a secure, designated area away from general laboratory traffic.

  • Ensure containers are kept closed except when adding waste.

Step 4: Final Disposal

  • Arrange for the pickup and disposal of the pharmaceutical waste through your institution's licensed hazardous waste contractor.

  • The most common and recommended final disposal method for pharmaceutical waste is incineration.[3][4]

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the general procedures for handling and disposing of pharmaceutical waste in a laboratory setting are governed by institutional protocols that align with EPA and DEA regulations. Researchers should consult their institution's EHS department for specific guidance and standard operating procedures.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a research laboratory.

G cluster_0 This compound Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization cluster_3 Final Disposal start This compound Waste (Unused product, contaminated labware) is_sharp Is it a sharp? start->is_sharp is_unused Is it unused/expired pure this compound? is_sharp->is_unused No sharps_container Sharps Container is_sharp->sharps_container Yes is_contaminated Is it contaminated labware/PPE? is_unused->is_contaminated No pharma_container Non-Hazardous Pharmaceutical Waste Container (Blue/White) is_unused->pharma_container Yes chem_waste_container Chemical Waste Container (For contaminated items) is_contaminated->chem_waste_container Yes disposal Licensed Hazardous Waste Contractor sharps_container->disposal pharma_container->disposal chem_waste_container->disposal

This compound Laboratory Waste Disposal Workflow

By adhering to these established principles and recommended procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting both personnel and the environment.

References

Essential Safety and Operational Guide for Handling Yimitasvir

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of Yimitasvir, a potent orally active hepatitis C virus (HCV) nonstructural protein 5A (NS5A) inhibitor.[1][2][3] The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, stringent adherence to PPE protocols is mandatory to prevent inhalation, skin contact, and eye exposure.[4] The following table summarizes the recommended PPE based on the type of operation.

Table 1: Personal Protective Equipment (PPE) Recommendations for this compound

OperationMinimum PPE RequirementRecommended Glove TypeRespiratory Protection
Handling solid this compound (e.g., weighing, aliquoting) Double gloves, disposable gown, safety glasses with side shieldsNitrile gloves (double-gloved)NIOSH-approved N95 respirator or higher
Preparing solutions of this compound Double gloves, disposable gown, chemical splash gogglesNitrile gloves (double-gloved)Required if not handled in a certified chemical fume hood
Administering this compound to in-vitro or in-vivo models Single pair of gloves, lab coat, safety glassesNitrile glovesNot generally required
Handling this compound-contaminated waste Double gloves, disposable gownNitrile gloves (double-gloved)Not generally required

Note: The selection of appropriate PPE should always be based on a risk assessment of the specific procedure being performed.

Experimental Protocol: Decontamination of Surfaces

This protocol details the procedure for decontaminating laboratory surfaces after handling this compound.

Materials:

  • 70% Isopropyl Alcohol

  • Deionized water

  • Disposable absorbent pads

  • Appropriate PPE (as specified in Table 1)

Procedure:

  • Initial Wipe: After completing work with this compound, wipe down the immediate work area with a disposable absorbent pad soaked in 70% isopropyl alcohol.

  • Dwell Time: Allow the alcohol to remain on the surface for at least 5 minutes to ensure deactivation of any residual compound.

  • Second Wipe: Perform a second wipe of the area with a new absorbent pad soaked in 70% isopropyl alcohol.

  • Final Rinse: Wipe the area with a disposable absorbent pad soaked in deionized water to remove any alcohol residue.

  • Disposal: All used absorbent pads and disposable PPE should be disposed of as this compound-contaminated waste.

Diagrams

The following diagrams illustrate the key decision-making and procedural workflows for handling this compound safely.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling this compound check_form Is this compound in solid form? start->check_form check_aerosol Potential for aerosol generation? check_form->check_aerosol No (in solution) solid_ppe Required PPE: - Double nitrile gloves - Disposable gown - Safety glasses with side shields - N95 respirator check_form->solid_ppe Yes solution_ppe Required PPE: - Double nitrile gloves - Disposable gown - Chemical splash goggles check_aerosol->solution_ppe No fume_hood Work in a certified chemical fume hood check_aerosol->fume_hood Yes solid_ppe->fume_hood Disposal_Plan cluster_collection Waste Collection cluster_containment Containment cluster_disposal Final Disposal start_disposal Start: this compound-contaminated waste generated sharps Sharps (needles, scalpels) start_disposal->sharps liquids Liquid waste start_disposal->liquids solids Solid waste (gloves, pads, vials) start_disposal->solids sharps_container Place in a designated sharps container for hazardous pharmaceutical waste sharps->sharps_container liquid_container Collect in a labeled, leak-proof container for hazardous chemical waste liquids->liquid_container solid_container Place in a labeled, sealed bag or container for hazardous pharmaceutical waste solids->solid_container ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) for incineration sharps_container->ehs_pickup liquid_container->ehs_pickup solid_container->ehs_pickup

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.